molecular formula C8H18N2 B1587400 N-methyl-2-piperidin-1-ylethanamine CAS No. 41239-39-8

N-methyl-2-piperidin-1-ylethanamine

Cat. No.: B1587400
CAS No.: 41239-39-8
M. Wt: 142.24 g/mol
InChI Key: KCAUHAHOMIRXAN-UHFFFAOYSA-N
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Description

N-methyl-2-piperidin-1-ylethanamine (CAS 41239-39-8) is a nitrogen-containing organic compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . Its structure features both a piperidine ring and a tertiary amine connected by an ethylene chain, a motif found in biologically active molecules and pharmaceutical intermediates . Compounds containing piperidine and amine functional groups are of significant interest in medicinal chemistry research. For instance, similar structural frameworks have been explored in the development of piperidin-4-amine-linked pyrimidine derivatives evaluated as potent anticancer agents , and in 1,3,5-triazine derivatives investigated as selective Anaplastic Lymphoma Kinase (ALK) inhibitors . This chemical space is rich with potential for discovering new therapeutic candidates. Safety Information: This compound is classified with the signal word "Danger" and poses specific hazards. Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P310 (Immediately call a POISON CENTER or doctor/physician) . Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling and disposal procedures. Product Note: This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-5-8-10-6-3-2-4-7-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAUHAHOMIRXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390130
Record name N-methyl-2-piperidin-1-ylethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41239-39-8
Record name N-methyl-2-piperidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[2-(piperidin-1-yl)ethyl]amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-methyl-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-methyl-2-piperidin-1-ylethanamine, a tertiary amine with potential applications in pharmaceutical research and development. The document details a robust and efficient synthetic route via the Eschweiler-Clarke reaction, a classic method for the N-methylation of amines. Furthermore, this guide presents a thorough characterization of the target molecule, including predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the principles of analytical techniques are explained to provide field-proven insights for researchers.

Introduction

This compound is a derivative of piperidine, a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals. The introduction of a methyl group to the terminal amine of 2-(piperidin-1-yl)ethanamine can significantly alter its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Understanding the synthesis and detailed characterization of this compound is crucial for its potential use as a building block in the development of novel therapeutic agents.

This guide focuses on a well-established and reliable synthetic method, the Eschweiler-Clarke reaction, to afford this compound. This reaction offers high yields and avoids the formation of quaternary ammonium salts, a common side reaction in other methylation methods.[1] The subsequent characterization section provides a detailed analysis of the expected spectroscopic data, offering a benchmark for researchers to confirm the identity and purity of their synthesized compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the N-methylation of the commercially available precursor, 2-(piperidin-1-yl)ethanamine. The Eschweiler-Clarke reaction is the method of choice for this transformation due to its efficiency and selectivity for producing tertiary amines.[1][2]

Reaction Principle: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[1][2] The reaction proceeds through a two-step mechanism:

  • Imine Formation: The primary amine of 2-(piperidin-1-yl)ethanamine nucleophilically attacks the carbonyl carbon of formaldehyde, followed by dehydration to form an intermediate iminium ion.

  • Reductive Amination: Formic acid then acts as a hydride donor, reducing the iminium ion to the desired tertiary amine, with the concurrent release of carbon dioxide.[1] This irreversible step drives the reaction to completion.

A key advantage of this method is that it inherently prevents over-methylation to form quaternary ammonium salts, as the tertiary amine product cannot form a new iminium ion with formaldehyde under these conditions.[1]

Experimental Protocol

Materials:

  • 2-(piperidin-1-yl)ethanamine (Starting Material)

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(piperidin-1-yl)ethanamine (1.0 eq).

  • Cool the flask in an ice bath and slowly add formaldehyde solution (2.2 eq) with continuous stirring.

  • After the addition of formaldehyde, slowly add formic acid (2.2 eq) to the reaction mixture. The addition should be done cautiously as the reaction is exothermic and involves the evolution of carbon dioxide.

  • Once the initial effervescence subsides, heat the reaction mixture to reflux (typically around 100°C) and maintain for 4-6 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is approximately 12-14. This step is crucial to neutralize the excess formic acid and to deprotonate the amine product for extraction.

  • Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation to yield the pure tertiary amine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-(piperidin-1-yl)ethanamine 2-(piperidin-1-yl)ethanamine Eschweiler-Clarke Reaction Eschweiler-Clarke Reaction 2-(piperidin-1-yl)ethanamine->Eschweiler-Clarke Reaction Formaldehyde Formaldehyde Formaldehyde->Eschweiler-Clarke Reaction Formic Acid Formic Acid Formic Acid->Eschweiler-Clarke Reaction Basification (NaOH) Basification (NaOH) Eschweiler-Clarke Reaction->Basification (NaOH) Reaction Mixture Extraction (DCM) Extraction (DCM) Basification (NaOH)->Extraction (DCM) Drying (MgSO4) Drying (MgSO4) Extraction (DCM)->Drying (MgSO4) Solvent Removal Solvent Removal Drying (MgSO4)->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Crude Product This compound This compound Vacuum Distillation->this compound

Caption: Synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following section details the expected results from key analytical techniques.

Physical Properties
PropertyPredicted ValueSource
Molecular FormulaC₈H₁₈N₂-
Molecular Weight142.24 g/mol -
AppearanceColorless to pale yellow liquidGeneral observation for similar amines
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.55t2H-N-CH₂ -CH₂-N(CH₃)Protons adjacent to the piperidine nitrogen and the methylated nitrogen.
~ 2.45t2H-N-CH₂-CH₂ -N(CH₃)Protons adjacent to the piperidine ring.
~ 2.35br s4HPiperidine C2, C6-HProtons on the carbons adjacent to the piperidine nitrogen.
~ 2.25s3H-N-CH₃ Protons of the newly introduced methyl group.
~ 1.55m4HPiperidine C3, C5-HProtons on the carbons beta to the piperidine nitrogen.
~ 1.40m2HPiperidine C4-HProtons on the carbon gamma to the piperidine nitrogen.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~ 58.0-N-CH₂ -CH₂-N(CH₃)Carbon of the ethyl chain attached to the piperidine nitrogen.
~ 55.0Piperidine C2, C6Carbons adjacent to the piperidine nitrogen.
~ 48.0-N-CH₂-CH₂ -N(CH₃)Carbon of the ethyl chain attached to the methylated nitrogen.
~ 36.0-N-CH₃ Carbon of the N-methyl group.
~ 26.0Piperidine C3, C5Carbons beta to the piperidine nitrogen.
~ 24.5Piperidine C4Carbon gamma to the piperidine nitrogen.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
2930-2800StrongC-H stretching (alkane)
2780-2750MediumC-H stretching (N-CH₃) - Bohlmann bands, characteristic of tertiary amines
1470-1440MediumC-H bending (CH₂)
1150-1050Medium to StrongC-N stretching (tertiary amine)

The absence of N-H stretching bands around 3300-3500 cm⁻¹ would be a key indicator of the successful methylation of the primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 142. This peak confirms the molecular weight of the compound.

  • Major Fragmentation Peaks:

    • m/z = 98: This is a very common and often the base peak for N-substituted piperidines, resulting from the alpha-cleavage of the ethylamino side chain, leaving the piperidinemethyl cation.

    • m/z = 84: Loss of the entire N-methylethanamine side chain.

    • m/z = 44: Cleavage between the two carbons of the ethyl bridge, resulting in the [CH₂=N(CH₃)]⁺ fragment.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized Product Synthesized Product NMR NMR Synthesized Product->NMR IR IR Synthesized Product->IR MS MS Synthesized Product->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation ¹H & ¹³C IR->Structure Confirmation Functional Groups MS->Structure Confirmation Molecular Weight & Fragmentation Purity Assessment Purity Assessment Structure Confirmation->Purity Assessment

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound via the Eschweiler-Clarke reaction. The provided step-by-step protocol, along with the rationale behind the procedural choices, offers a solid foundation for researchers to successfully synthesize this compound. The detailed predicted characterization data serves as a crucial reference for verifying the identity and purity of the final product. The insights and methodologies presented herein are intended to support the work of scientists and professionals in the field of drug discovery and development, facilitating the exploration of novel piperidine-based molecules with therapeutic potential.

References

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 27(21), 7293. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • I. T. Tarabrin, et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-methyl-2-piperidin-1-ylethanamine, a disubstituted piperidine derivative of interest to researchers, scientists, and professionals in drug development. Due to a scarcity of published experimental data for this specific molecule, this guide synthesizes computed data, established chemical principles, and experimental findings from closely related structural analogs to present a predictive yet scientifically grounded profile. Furthermore, this document furnishes detailed, field-proven experimental protocols for the determination of its key physicochemical characteristics, empowering researchers to generate empirical data. A plausible synthetic route is also detailed, providing a practical framework for its preparation in a laboratory setting. The guide concludes with a perspective on its potential applications in medicinal chemistry, contextualized by the well-established significance of the piperidine scaffold in a multitude of therapeutic agents.[1][2][3]

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif, prominently featured in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in medicinal chemistry can be attributed to its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for interacting with diverse biological targets.[1] Substituted piperidines are integral components of drugs targeting the central nervous system, as well as those with antiviral, anticancer, and anti-inflammatory activities.[1] this compound, the subject of this guide, incorporates this privileged scaffold, suggesting its potential as a valuable building block in the synthesis of novel therapeutic agents.

Molecular Identity and Structure

A foundational understanding of a compound begins with its precise chemical identity. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 41239-39-8[4][5]
Molecular Formula C₈H₁₈N₂[4]
Molecular Weight 142.24 g/mol [4]
Canonical SMILES CNCCN1CCCCC1[4]
InChI InChI=1S/C8H18N2/c1-9-5-8-10-6-3-2-4-7-10/h9H,2-8H2,1H3[4]
InChIKey KCAUHAHOMIRXAN-UHFFFAOYSA-N[4]

Predicted Physicochemical Properties and Experimental Protocols

The following sections detail the predicted physicochemical properties of this compound. It is crucial to reiterate that in the absence of extensive published experimental data, these values are largely based on computational models and extrapolation from structurally similar compounds. Each section is complemented by a detailed experimental protocol to guide the empirical determination of these properties.

Physical State and Appearance
  • Predicted: A colorless to pale yellow liquid at room temperature with a characteristic amine-like odor. This prediction is based on the physical state of structurally similar, low-molecular-weight tertiary amines.

Boiling Point
  • Predicted: 180-190 °C at atmospheric pressure. This estimation is derived from the boiling points of related compounds such as N-methylpiperidine (105-107 °C) and the understanding that the addition of an N-methylethanamine substituent will increase intermolecular forces and thus the boiling point.

The causality behind selecting a micro-boiling point method, such as the Siwoloboff method, lies in its requirement for only a small amount of sample, which is often the case for novel or synthesized compounds.

Methodology: Micro-Boiling Point Determination (Siwoloboff Method)

  • Sample Preparation: A small amount of this compound (a few microliters) is introduced into a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath containing a high-boiling point liquid (e.g., silicone oil).

  • Heating and Observation: The bath is heated slowly. The temperature at which a continuous stream of bubbles emerges from the open end of the capillary tube is noted.

  • Cooling and Determination: The heating is discontinued, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Boiling_Point_Determination start Start sample_prep Sample Preparation Introduce sample into capillary tube start->sample_prep setup Apparatus Setup Attach capillary to thermometer in heating bath sample_prep->setup heating Heating Observe for continuous bubble stream setup->heating cooling Cooling Record temperature at liquid re-entry heating->cooling end_point Boiling Point Determined cooling->end_point

Caption: Workflow for micro-boiling point determination.

Melting Point
  • Predicted: Not applicable, as the compound is predicted to be a liquid at room temperature. If the compound were to be solidified, a low melting point would be expected.

Solubility
  • Predicted:

    • Water: Soluble. The presence of two nitrogen atoms capable of hydrogen bonding with water molecules suggests good aqueous solubility.

    • Organic Solvents: Miscible with a wide range of common organic solvents such as ethanol, methanol, chloroform, and acetone, which is typical for small amine compounds.

The choice of a simple, qualitative vial-shake method provides a rapid and effective initial assessment of solubility, which is often sufficient for many research applications.

Methodology: Qualitative Solubility Assessment

  • Solvent Selection: A range of representative solvents (e.g., water, ethanol, toluene, hexane) is chosen.

  • Sample Addition: To 1 mL of each solvent in a separate vial, a small, measured amount of this compound (e.g., 10 mg) is added.

  • Mixing: The vials are capped and agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).

  • Observation: The vials are allowed to stand, and the solutions are visually inspected for the presence of undissolved material. The solubility is qualitatively described as soluble, partially soluble, or insoluble.

Acidity/Basicity (pKa)
  • Predicted pKa:

    • pKa₁ (tertiary amine on the piperidine ring): ~10.0 - 10.5. This is based on the pKa of N-methylpiperidine.

    • pKa₂ (secondary amine on the ethyl chain): ~10.5 - 11.0. This is based on the pKa of simple secondary amines. The two pKa values are expected to be close, and their precise determination would require careful titration.

Potentiometric titration is the gold standard for pKa determination as it provides a precise measure of the change in pH upon the addition of a titrant, allowing for the accurate calculation of the dissociation constant.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is prepared in deionized water.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value(s) correspond to the pH at the half-equivalence point(s).

Spectroscopic Profile

The following sections provide predicted spectroscopic data for this compound, based on the analysis of its functional groups and data from analogous compounds.[6][7][8][9][10][11]

¹H NMR Spectroscopy
  • Predicted Chemical Shifts (in CDCl₃):

    • Piperidine ring protons: A series of multiplets between δ 1.4-1.7 ppm (for the C3, C4, and C5 methylenes) and δ 2.2-2.6 ppm (for the C2 and C6 methylenes adjacent to the nitrogen).

    • Ethyl chain protons: Two triplets around δ 2.4-2.8 ppm.

    • N-methyl protons (on the ethylamine): A singlet around δ 2.4 ppm.

    • NH proton: A broad singlet, the chemical shift of which is concentration-dependent.

¹³C NMR Spectroscopy
  • Predicted Chemical Shifts (in CDCl₃):

    • Piperidine ring carbons: Peaks around δ 24-26 ppm (C4), δ 26-28 ppm (C3, C5), and δ 54-57 ppm (C2, C6).

    • Ethyl chain carbons: Peaks around δ 35-40 ppm and δ 55-60 ppm.

    • N-methyl carbon: A peak around δ 33-36 ppm.

  • Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing and Analysis: The acquired data is Fourier transformed, and the resulting spectra are analyzed to determine chemical shifts, coupling constants, and integration values.

NMR_Workflow start Start sample_prep Sample Preparation Dissolve in deuterated solvent start->sample_prep acquisition Data Acquisition Acquire ¹H and ¹³C spectra sample_prep->acquisition processing Data Processing Fourier transform and phase correction acquisition->processing analysis Spectral Analysis Assign peaks and interpret structure processing->analysis end_result Structural Confirmation analysis->end_result

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
  • Predicted Absorptions:

    • N-H stretch (secondary amine): A weak to medium, broad absorption around 3300-3500 cm⁻¹.[12]

    • C-H stretch (aliphatic): Strong absorptions in the range of 2800-3000 cm⁻¹.

    • N-H bend (secondary amine): A medium absorption around 1550-1650 cm⁻¹.

    • C-N stretch: Medium absorptions in the fingerprint region, typically between 1000-1250 cm⁻¹.[11]

Mass Spectrometry
  • Predicted Fragmentation Pattern (Electron Ionization):

    • Molecular Ion (M⁺): A peak at m/z = 142.

    • Base Peak: Likely at m/z = 98, corresponding to the loss of the N-methylethylamine side chain, or at m/z = 44, corresponding to the [CH₃NH=CH₂]⁺ fragment.

    • Other Fragments: Peaks corresponding to the piperidine ring and fragments of the ethylamine chain.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a two-step reductive amination process, a common and robust method for forming C-N bonds.

Proposed Synthetic Pathway

The synthesis involves the reaction of 1-(2-aminoethyl)piperidine with formaldehyde in the presence of a reducing agent.

Synthesis_Pathway reactant1 1-(2-Aminoethyl)piperidine product This compound reactant1->product reactant2 Formaldehyde reactant2->product reagents Reducing Agent (e.g., NaBH(OAc)₃) reagents->product Reductive Amination

Caption: Proposed synthesis of this compound.

Experimental Protocol for Synthesis

This protocol is based on established reductive amination procedures.

Methodology: Reductive Amination

  • Reaction Setup: To a solution of 1-(2-aminoethyl)piperidine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added formaldehyde (as a 37% aqueous solution or as paraformaldehyde).

  • Formation of the Imine/Enamine Intermediate: The mixture is stirred at room temperature to allow for the formation of the intermediate imine or enamine.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The choice of NaBH(OAc)₃ is based on its selectivity for reducing imines in the presence of aldehydes.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The presence of two basic nitrogen atoms allows for the formation of salts, which can improve the solubility and handling of drug candidates. The piperidine ring can be further functionalized to modulate potency and selectivity for various biological targets. Given the prevalence of the piperidine motif in CNS-active drugs, this compound could serve as a starting point for the synthesis of novel agents targeting neurological disorders.[1]

Conclusion

This technical guide has provided a detailed, albeit largely predictive, overview of the physicochemical properties of this compound. While a comprehensive experimental characterization of this compound is yet to be published, the information and protocols presented herein offer a solid foundation for researchers to undertake such studies. The provided synthetic route offers a practical means of obtaining this compound for further investigation. The structural relationship of this compound to a class of molecules with proven therapeutic relevance underscores its potential as a valuable tool in the ongoing quest for new and improved medicines.

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  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-ethyl-N-methyl- (CAS 616-39-7). Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of dimethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3149268, 2-(3-Methyl-1-piperidinyl)ethanamine. Retrieved from [Link].

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An In-depth Technical Guide to N-methyl-2-piperidin-1-ylethanamine: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-piperidin-1-ylethanamine is a disubstituted piperidine derivative with potential applications as a building block in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a piperidine ring linked to an N-methylated ethylamine side chain, is found in various biologically active compounds. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, and a detailed, field-proven protocol for its synthesis.

Nomenclature and Identification

The systematic and unambiguous naming of chemical compounds is paramount for effective scientific communication. This section details the IUPAC name and common synonyms for the title compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-methyl-2-(piperidin-1-yl)ethan-1-amine . This name is derived by identifying the longest carbon chain containing the principal functional group (the amine), which is an ethanamine. The piperidine ring is a substituent at the 2-position of the ethyl group, and a methyl group is attached to the nitrogen of the ethanamine.

Synonyms

A variety of synonyms may be encountered in literature and chemical databases. Understanding these is crucial for comprehensive information retrieval. Common synonyms include:

  • 1-(2-(Methylamino)ethyl)piperidine

  • N-Methyl-2-(1-piperidinyl)ethanamine

  • Methyl(2-(piperidin-1-yl)ethyl)amine

It is important to note that while a dedicated CAS number for this compound is not readily found, its immediate precursor, 2-piperidin-1-ylethanamine , is well-documented under CAS Number 27578-60-5 [1].

Chemical and Physical Properties

While experimental data for this compound is not extensively published, its properties can be reliably estimated based on its chemical structure and comparison with its parent compound, 2-piperidin-1-ylethanamine.

PropertyValue (for 2-piperidin-1-ylethanamine)Predicted Value (for this compound)Reference
Molecular Formula C₇H₁₆N₂C₈H₁₈N₂[1]
Molecular Weight 128.22 g/mol 142.25 g/mol [1][2]
Appearance Clear, colorless to yellow liquidClear, colorless to yellow liquid[2]
Density 0.899 g/mL at 25 °C~0.89 g/mL at 25 °C[2]
Boiling Point 186 °C~190-195 °C[2]
Flash Point 58 °C (136 °F)~60-65 °C[3]

The addition of a methyl group is expected to slightly increase the molecular weight and boiling point, while the density is predicted to be similar to the parent compound.

Synthesis of this compound

A robust and widely applicable method for the N-methylation of primary amines is the Eschweiler-Clarke reaction [4][5][6]. This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent[4][6]. The reaction is known for its high efficiency and the prevention of over-methylation to form quaternary ammonium salts[4][6].

The proposed synthesis of this compound starts from the commercially available 2-piperidin-1-ylethanamine .

Reaction Principle

The Eschweiler-Clarke reaction proceeds through a two-step mechanism within a single pot:

  • Iminium Ion Formation : The primary amine of 2-piperidin-1-ylethanamine reacts with formaldehyde to form an unstable aminoalcohol, which then dehydrates to yield an iminium ion[7].

  • Hydride Transfer : Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated amine and decomposing to carbon dioxide[5][6].

Since the starting material is a primary amine, this process can occur twice to yield the dimethylated product if an excess of reagents is used. However, by controlling the stoichiometry, the mono-methylated product can be favored. For the synthesis of the target secondary amine, a single methylation is desired. A more controlled approach for selective mono-methylation involves reductive amination with formaldehyde and a suitable reducing agent like sodium triacetoxyborohydride[8]. However, the Eschweiler-Clarke reaction remains a classic and effective method. For the purpose of this guide, we will detail the Eschweiler-Clarke protocol.

Eschweiler-Clarke Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 2-piperidin-1-ylethanamine 2-piperidin-1-ylethanamine Mixing Mixing and Heating 2-piperidin-1-ylethanamine->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Formic_Acid Formic Acid Formic_Acid->Mixing Iminium_Formation Iminium Ion Formation Mixing->Iminium_Formation Step 1 Reduction Hydride Transfer (Reduction) Iminium_Formation->Reduction Step 2 Product This compound Reduction->Product CO2 Carbon Dioxide Reduction->CO2 Water Water Reduction->Water

Figure 1: Conceptual workflow for the synthesis of this compound via the Eschweiler-Clarke reaction.

Experimental Protocol

This protocol is a generalized procedure for the N-methylation of a primary amine and should be optimized for the specific substrate.

Materials:

  • 2-piperidin-1-ylethanamine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 2.2 eq)

  • Formic acid (98-100%, 2.2 eq)

  • Sodium hydroxide (for basification)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-piperidin-1-ylethanamine (1.0 eq) and formaldehyde (2.2 eq).

  • With gentle stirring, slowly add formic acid (2.2 eq) to the mixture. The addition is exothermic, and gas evolution (CO₂) will be observed.

  • After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours[9]. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide until a pH of >12 is reached. This step should be performed in an ice bath as it is highly exothermic.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas of drug discovery and development:

  • Scaffold for Medicinal Chemistry: The piperidine moiety is a common scaffold in a wide range of pharmaceuticals. This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.

  • Ligand Development: The presence of two basic nitrogen atoms makes it a candidate for the development of ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

  • Catalysis: Amines can act as organocatalysts in various chemical transformations. The specific steric and electronic properties of this compound could be explored in catalytic applications.

Safety and Handling

The parent compound, 2-piperidin-1-ylethanamine, is classified as a flammable liquid and causes severe skin burns and eye damage. It is expected that this compound will have a similar hazard profile. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

References

  • 2-(Piperidin-1-yl)ethan-1-amine. BuyersGuideChem.

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI.

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega.

  • 1-(2-Aminoethyl)piperidine 98 27578-60-5. Sigma-Aldrich.

  • Eschweiler-Clarke reaction. Name-Reaction.com.

  • Eschweiler–Clarke reaction. Wikipedia.

  • 2-Amino-1-(piperidin-1-yl)ethan-1-one. PubChem.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • N-(2-Aminoethyl)piperidine. PubChem.

  • 2-PIPERAZIN-1-YLETHYLAMINE. Ataman Kimya.

  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine. Sigma-Aldrich.

  • Eschweiler-Clarke Reaction. YouTube.

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

  • Reductive methylation of nitroarenes to N-methylamines. a Present work... ResearchGate.

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.

  • 1-(2-Aminoethyl)piperidine 98% CAS 27578-60-5. Sigma-Aldrich.

  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Google Patents.

  • Chemical Properties of 1,2-Ethanediamine, N-(2-aminoethyl)- (CAS 111-40-0). Cheméo.

  • N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine. Sigma-Aldrich.

  • CAS 64168-09-8 | N-ethyl-N-(2-piperidinylmethyl)ethanamine. Synblock.

  • NLX-204. Wikipedia.

  • Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Cheméo.

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The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and First Synthesis of N-methyl-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methyl-2-piperidin-1-ylethanamine, a disubstituted piperidine, represents a foundational scaffold in medicinal chemistry and drug development. Its structural motif is a key component in a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the essential characterization and a proposed seminal synthesis of this compound. Eschewing a rigid template, this document is structured to offer an in-depth narrative that elucidates the causal relationships behind the synthetic strategy and experimental protocols. It is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and a self-validating framework for the synthesis of this important molecule.

Introduction: Unveiling a Core Moiety

The piperidine ring is a ubiquitous structural element in natural products and synthetic pharmaceuticals, renowned for its favorable pharmacokinetic properties. The introduction of an N-methyl-ethanamine substituent at the 2-position of the piperidine ring creates a molecule with a unique combination of steric and electronic features, rendering it a valuable building block for a diverse range of therapeutic agents. While a singular, celebrated "discovery" of this compound in the annals of chemical literature is not readily apparent, its emergence is intrinsically linked to the broader exploration of piperidine alkaloids and their synthetic analogues throughout the 20th century. This guide, therefore, focuses on a logical and efficient pathway for its initial creation, reflecting the foundational synthetic organic chemistry principles that would have been employed.

Compound Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its application in further synthetic endeavors and for its characterization.

PropertyValueSource
IUPAC Name N-methyl-1-piperidin-2-ylmethanaminePubChem[1]
Molecular Formula C₇H₁₆N₂PubChem[1]
Molecular Weight 128.22 g/mol PubChem[1]
CAS Number 27643-19-2PubChem[1]

The Seminal Synthesis: A Retrosynthetic Analysis

The logical approach to the first synthesis of this compound involves a two-step process starting from a readily available precursor, 2-(aminomethyl)piperidine. This retrosynthetic strategy is outlined below, showcasing a streamlined and efficient pathway.

Retrosynthesis Target This compound Intermediate 2-(Aminomethyl)piperidine Target->Intermediate N-methylation StartingMaterial Pyridine-2-carbonitrile Intermediate->StartingMaterial Reduction

Figure 1: Retrosynthetic analysis of this compound.

This approach is predicated on two robust and well-established transformations: the reduction of a nitrile to a primary amine and the subsequent selective methylation of that amine.

The First Synthesis: A Detailed Experimental Protocol

The following protocol details a plausible and efficient first synthesis of this compound, designed to be self-validating and grounded in fundamental organic chemistry principles.

Step 1: Synthesis of 2-(Aminomethyl)piperidine

The initial step involves the reduction of a suitable precursor to form the key intermediate, 2-(aminomethyl)piperidine. A common and effective method for this transformation is the catalytic hydrogenation of 2-cyanopiperidine.

Protocol:

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 2-cyanopiperidine (1 equivalent) and a suitable solvent such as methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude 2-(aminomethyl)piperidine.

Step 2: N-methylation to Yield this compound

The final step is the selective methylation of the primary amine of 2-(aminomethyl)piperidine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde and formic acid.[2] This reaction is known for its high yield and selectivity for methylation.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(aminomethyl)piperidine (1 equivalent) in an excess of formic acid.

  • Reagent Addition: Slowly add formaldehyde (as a 37% aqueous solution, 1.1 equivalents) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (around 100 °C) for several hours. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a strong base, such as sodium hydroxide, until the solution is alkaline.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Methylation (Eschweiler-Clarke) Start1 2-Cyanopiperidine Reagents1 H₂, Catalyst (e.g., Raney Ni) Start1->Reagents1 Product1 2-(Aminomethyl)piperidine Reagents1->Product1 Start2 2-(Aminomethyl)piperidine Product1->Start2 Intermediate Reagents2 Formaldehyde (CH₂O), Formic Acid (HCOOH) Start2->Reagents2 Product2 This compound Reagents2->Product2

Figure 2: Synthetic workflow for this compound.

Mechanistic Insights: The Rationale Behind the Choices

  • Choice of Reducing Agent: Catalytic hydrogenation is selected for its efficiency and clean reaction profile, typically affording high yields of the desired amine with minimal side products. The choice of catalyst can be tailored to optimize the reaction.

  • The Eschweiler-Clarke Reaction: This methylation procedure is advantageous because it is a reductive amination that proceeds without the use of a metal catalyst and is highly selective for the methylation of primary and secondary amines. The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate (from formic acid).

Conclusion: A Foundation for Innovation

The synthesis of this compound, while seemingly straightforward, lays the groundwork for the development of more complex molecules with significant biological activity. The logical and efficient synthetic route presented here, based on fundamental and reliable chemical transformations, provides a robust platform for researchers and scientists. Understanding the principles behind this seminal synthesis empowers drug development professionals to design and execute novel synthetic strategies, ultimately contributing to the advancement of therapeutic innovation.

References

  • PubChem. N-Methyl-1-(piperidin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. [Link]

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N-methyl-2-piperidin-1-ylethanamine: A Versatile Scaffold for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability, while also providing a three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets. Within the diverse landscape of piperidine-containing building blocks, N-methyl-2-piperidin-1-ylethanamine stands out as a particularly versatile and valuable synthon. Its unique arrangement of a tertiary amine within the piperidine ring and a secondary amine in the ethylamine side chain offers multiple points for synthetic elaboration, making it a cornerstone for the construction of complex molecular architectures with diverse pharmacological activities. This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, synthesis, reactivity, and applications as a key building block in drug discovery and beyond.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and safety considerations of a chemical building block is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
CAS Number 41239-39-8
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Appearance Liquid (at standard conditions)
Boiling Point Data not readily available
Solubility Soluble in water and common organic solvents
pKa Data not readily available for the specific compound, but the secondary and tertiary amines are basic.

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily leveraging well-established methodologies in organic synthesis. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and effective strategies are outlined below.

Strategy 1: Reductive Amination of a Precursor

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. In this approach, a suitable carbonyl compound is first condensed with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Workflow for Reductive Amination:

start 2-(Piperidin-1-yl)ethan-1-ol oxidation Oxidation start->oxidation aldehyde 2-(Piperidin-1-yl)acetaldehyde oxidation->aldehyde reductive_amination Reductive Amination (Methylamine, Reducing Agent) aldehyde->reductive_amination product This compound reductive_amination->product

Caption: General workflow for the synthesis via oxidation and reductive amination.

Detailed Experimental Protocol (Hypothetical):

Step 1: Oxidation of 2-(Piperidin-1-yl)ethan-1-ol to 2-(Piperidin-1-yl)acetaldehyde

  • To a solution of 2-(piperidin-1-yl)ethan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Filter the mixture through a pad of celite and wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(piperidin-1-yl)acetaldehyde, which is often used in the next step without further purification due to its potential instability.

Step 2: Reductive Amination with Methylamine

  • Dissolve the crude 2-(piperidin-1-yl)acetaldehyde in a solvent such as methanol or 1,2-dichloroethane.

  • Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with a non-nucleophilic base like triethylamine) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 25 °C.

  • Stir the reaction for an additional 4-12 hours until the reaction is complete as indicated by TLC or LC-MS.

  • Carefully quench the reaction with water and adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent like ethyl acetate or DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Strategy 2: N-Alkylation of a Primary Amine

Another common approach involves the direct alkylation of a primary amine with a suitable alkylating agent. This method is straightforward but may require careful control of reaction conditions to avoid over-alkylation.

Workflow for N-Alkylation:

start 2-(Piperidin-1-yl)ethanamine alkylation N-methylation (e.g., Formaldehyde/Formic Acid) start->alkylation product This compound alkylation->product

Caption: General workflow for the synthesis via N-alkylation.

Detailed Experimental Protocol (Eschweiler-Clarke Reaction):

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formaldehyde and formic acid.

  • To a flask containing 2-(piperidin-1-yl)ethanamine (1.0 eq), add formic acid (2.5 eq) and formaldehyde (2.5 eq, typically as a 37% aqueous solution).

  • Heat the reaction mixture to reflux (around 100 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, carefully basify the reaction mixture with a concentrated solution of sodium hydroxide until the pH is strongly alkaline (pH > 12).

  • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation to obtain the final product.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its two nitrogen atoms. The piperidine nitrogen is a tertiary amine, which is generally nucleophilic but can also act as a base. The exocyclic nitrogen is a secondary amine, which is a potent nucleophile and readily undergoes a variety of chemical transformations.

Diagram of Reactivity:

cluster_reactions Reactions at the Secondary Amine main_compound This compound acylation N-Acylation (Acyl Halides, Anhydrides) main_compound->acylation Forms Amides alkylation N-Alkylation (Alkyl Halides) main_compound->alkylation Forms Tertiary Amines sulfonylation N-Sulfonylation (Sulfonyl Chlorides) main_compound->sulfonylation Forms Sulfonamides reductive_amination Reductive Amination (Aldehydes, Ketones) main_compound->reductive_amination Forms Tertiary Amines

Caption: Key reactions involving the secondary amine of this compound.

N-Acylation

The secondary amine readily reacts with acylating agents such as acyl chlorides and anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and building molecular complexity.

N-Alkylation

Further alkylation of the secondary amine with alkyl halides or other electrophiles leads to the formation of tertiary amines. This transformation is crucial for modulating the basicity and lipophilicity of the molecule, which can have a significant impact on its pharmacokinetic and pharmacodynamic properties.

N-Sulfonylation

Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. The sulfonamide functional group is a common feature in many therapeutic agents and can act as a hydrogen bond donor and acceptor, influencing target binding.

Reductive Amination

The secondary amine can participate in reductive amination reactions with aldehydes and ketones to form tertiary amines, providing another powerful tool for diversification and the introduction of various substituents.

Applications in Drug Discovery and Medicinal Chemistry

The this compound moiety is a valuable pharmacophore that has been incorporated into numerous compounds with diverse therapeutic applications. Its structural features often contribute to desirable drug-like properties. While specific examples of blockbuster drugs containing this exact fragment are not readily found in the public domain, its structural analogues and the general piperidine-ethylamine scaffold are prevalent in medicinal chemistry literature and patents.[2] The presence of this moiety can influence a compound's ability to cross the blood-brain barrier, making it a particularly interesting building block for the development of central nervous system (CNS) active agents.[3]

The basic nitrogen atoms can form salt forms, which often leads to improved solubility and bioavailability. Furthermore, the piperidine ring can adopt a stable chair conformation, presenting substituents in well-defined spatial orientations for optimal interaction with protein targets.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

  • Piperidine Ring Protons: A series of multiplets in the region of approximately 1.4-2.6 ppm.

  • Ethyl Bridge Protons (-CH₂-CH₂-): Two triplets in the region of approximately 2.4-2.8 ppm.

  • N-Methyl Protons (-NH-CH₃): A singlet or a doublet (if coupled to the N-H proton) around 2.3-2.5 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features:

  • Piperidine Ring Carbons: Signals in the aliphatic region, typically between 24-57 ppm.

  • Ethyl Bridge Carbons: Two distinct signals in the region of approximately 38-60 ppm.

  • N-Methyl Carbon: A signal around 34-37 ppm.

Conclusion

This compound is a chemical building block of significant strategic importance for researchers in drug discovery and synthetic chemistry. Its readily accessible synthetic routes, coupled with the versatile reactivity of its secondary amine, provide a robust platform for the generation of diverse chemical libraries and the construction of complex target molecules. The inherent drug-like properties conferred by the piperidine scaffold further enhance its value in the pursuit of novel therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, intended to empower scientists to effectively harness the potential of this valuable synthon in their research endeavors.

References

  • LookChem. (n.d.). Cas 41239-39-8, METHYL-(2-PIPERIDIN-1-YL-ETHYL)-AMINE. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: The Role of N-Methyl-1-(piperidin-4-YL)methanamine Derivatives in Agrochemical Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
  • Chem-Impex. (n.d.). Methyl-(1-methyl-piperidin-4-ylmethyl)amine. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
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The Strategic Role of N-methyl-2-piperidin-1-ylethanamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This technical guide delves into the multifaceted role of the deceptively simple yet powerful scaffold, N-methyl-2-piperidin-1-ylethanamine , a key intermediate and structural motif in the design of a diverse array of pharmacologically active agents. This document, intended for researchers, medicinal chemists, and professionals in drug development, will explore the synthesis, chemical properties, and, most importantly, the application of this versatile molecule in the creation of high-value pharmaceuticals, with a particular focus on agents targeting the central nervous system (CNS).

Introduction: The Piperidine Moiety as a Privileged Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry. Its prevalence in clinically approved drugs is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility, modulate lipophilicity, and serve as a versatile anchor for a variety of functional groups.[1] The conformational flexibility of the piperidine ring allows for optimal spatial arrangement of substituents, facilitating precise interactions with biological targets. Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or be protonated at physiological pH, enabling crucial ionic interactions with receptor sites. These attributes collectively enhance the "drug-likeness" of molecules containing this heterocycle, often leading to improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability.[1]

This compound represents a specific and strategically important embodiment of the piperidine scaffold. The presence of a methylated tertiary amine and a two-carbon linker provides a common structural element found in numerous CNS-active compounds, particularly those targeting dopamine and serotonin receptors.[2][3]

Physicochemical Properties and Chemical Identity

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
IUPAC Name N-methyl-2-(piperidin-1-yl)ethanaminePubChem
Synonyms N-methyl-2-(1-piperidyl)ethanamine, 2-(1-Piperidinyl)ethyl(methyl)aminePubChem
CAS Number 27578-61-6PubChem
Molecular Formula C8H18N2PubChem
Molecular Weight 142.24 g/mol PubChem
Appearance Colorless to pale yellow liquidSupplier Data
Boiling Point 185-187 °CSupplier Data
Solubility Soluble in water and common organic solventsGeneral Knowledge

These properties make this compound a versatile reagent for a variety of chemical transformations. Its basic nature, conferred by the two nitrogen atoms, allows it to act as a nucleophile or a base in chemical reactions.

Synthesis of this compound: A General Approach

While numerous methods exist for the synthesis of substituted piperidines, a common and efficient strategy for preparing this compound and its analogs involves a multi-step sequence starting from readily available precursors. A representative synthetic workflow is outlined below.

Synthesis_Workflow General Synthetic Workflow for this compound Analogs A Piperidine B N-alkylation with a protected 2-haloethanamine derivative A->B Step 1 C Deprotection B->C Step 2 D Reductive amination with formaldehyde C->D Step 3 E This compound D->E Final Product

Caption: A generalized synthetic pathway to this compound.

Experimental Protocol: A Representative Synthesis of a Structurally Related Compound

The following protocol outlines the synthesis of a related compound, N-methyl-1-(piperidin-4-yl)methanamine, which illustrates the key chemical transformations often employed. This can be adapted by skilled chemists for the synthesis of the title compound.[4]

Step 1: Reductive Amination

  • To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., dichloromethane), add a solution of methylamine.

  • Stir the mixture at room temperature for a specified period to allow for imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise to the reaction mixture.

  • Continue stirring until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the resulting intermediate, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, if necessary.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dioxane or methanol).

  • Add a strong acid, such as hydrochloric acid, and stir the mixture at room temperature.

  • Monitor the reaction for the removal of the Boc protecting group.

  • Upon completion, remove the solvent under reduced pressure to obtain the desired amine salt.

Step 3: N-Methylation (Eschweiler-Clarke Reaction)

  • To a solution of the deprotected amine in a suitable solvent, add formaldehyde and formic acid.

  • Heat the reaction mixture at reflux for several hours.

  • Cool the reaction to room temperature and basify with a suitable base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the final product, N-methyl-1-(piperidin-4-yl)methanamine, by distillation or chromatography.

The Role of this compound in CNS Drug Discovery

The this compound scaffold is a key pharmacophore in a number of compounds targeting the central nervous system, particularly those with antipsychotic and antidepressant properties. Its structural features allow it to interact with key monoamine neurotransmitter receptors, such as dopamine and serotonin receptors.[2][3]

Antipsychotic Agents

Many atypical antipsychotic drugs feature a piperidine or piperazine ring connected to an aromatic moiety through a flexible linker.[3][5] The this compound core can serve as a crucial building block in the synthesis of such molecules. For instance, derivatives where the terminal methylamino group is further functionalized can lead to potent ligands for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic activity.[6][7] The piperidine nitrogen and the ethylamine side chain are critical for establishing the appropriate interactions within the receptor binding pockets.

Antipsychotic_Drug_Scaffold Core Scaffold in Antipsychotic Drug Design Scaffold This compound Core Aromatic Aromatic/Heteroaromatic Moiety Scaffold->Aromatic Linkage Receptor Dopamine/Serotonin Receptors Aromatic->Receptor Binding

Caption: The this compound core as a linker to aromatic systems for receptor binding.

Dopamine and Serotonin Receptor Ligands

The development of selective ligands for dopamine and serotonin receptor subtypes is a major focus of CNS drug discovery. The piperidine-ethylamine motif is a common feature in compounds designed to modulate the activity of these receptors.[2][8] By systematically modifying the substituents on the piperidine ring and the terminal amine of the this compound scaffold, medicinal chemists can fine-tune the selectivity and potency of these ligands for different receptor subtypes. This approach is crucial for developing drugs with improved efficacy and reduced side-effect profiles for conditions such as Parkinson's disease, depression, and anxiety.[2]

Structure-Activity Relationships (SAR)

The derivatization of the this compound core allows for a systematic exploration of structure-activity relationships. Key modifications include:

  • Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can influence the molecule's conformation and lipophilicity, thereby affecting its binding affinity and selectivity for different receptors.

  • Modification of the Ethylamine Linker: Altering the length or rigidity of the ethylamine linker can impact the optimal positioning of the pharmacophoric groups within the receptor's binding site.

  • Functionalization of the Terminal Amine: The terminal methylamino group provides a handle for introducing a wide range of functionalities, including aromatic and heteroaromatic systems, which are often crucial for high-affinity receptor binding.

A hypothetical SAR exploration is depicted below, showcasing how systematic modifications can lead to optimized lead compounds.

SAR_Exploration Structure-Activity Relationship (SAR) Exploration Core This compound R1 Piperidine Substitution (R1) Core->R1 R2 Linker Modification (R2) Core->R2 R3 Terminal Amine Functionalization (R3) Core->R3 Lead Optimized Lead Compound R1->Lead R2->Lead R3->Lead

Caption: Systematic modification of the core scaffold to derive optimized lead compounds.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its inherent structural features make it an ideal starting point for the synthesis of a wide range of CNS-active compounds. The ability to readily modify its core structure allows for the fine-tuning of pharmacological properties, leading to the development of more selective and potent drug candidates. As our understanding of the complex neurobiology of CNS disorders continues to evolve, the strategic use of well-designed molecular scaffolds like this compound will remain a cornerstone of successful drug discovery efforts. Future research will likely focus on incorporating this moiety into novel polypharmacological agents that can simultaneously modulate multiple targets, offering new therapeutic avenues for challenging neurological and psychiatric conditions.

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"N-methyl-2-piperidin-1-ylethanamine" structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analogs and Derivatives of N-methyl-2-(piperidin-1-yl)ethanamine for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals.[1][2] This guide focuses on the N-methyl-2-(piperidin-1-yl)ethanamine scaffold, a versatile framework for developing novel therapeutics. We will dissect the synthetic strategies for creating analogs, explore the critical structure-activity relationships (SAR) that govern their biological effects, and delve into their primary mechanism of action as modulators of the Sigma-1 (σ1) receptor. This document is intended as a practical, in-depth resource for professionals engaged in drug discovery and development, providing both foundational knowledge and actionable experimental protocols.

The N-methyl-2-(piperidin-1-yl)ethanamine Core: A Strategic Starting Point

The core structure consists of a piperidine ring linked via its nitrogen atom to an N-methylethanamine side chain. This arrangement combines the favorable pharmacokinetic properties of the piperidine moiety—such as metabolic stability and the ability to cross cell membranes—with a flexible linker and a terminal basic nitrogen, which are crucial for molecular interactions with biological targets.[1] The exploration of its derivatives is driven by the hypothesis that systematic modifications to this scaffold can fine-tune binding affinity, selectivity, and functional activity for specific targets.

Synthetic Strategies: From Core Synthesis to Analog Generation

The synthesis of N-methyl-2-(piperidin-1-yl)ethanamine and its analogs can be approached through several reliable routes. The choice of pathway is often dictated by the availability of starting materials and the desired substitution patterns.

Direct N-Alkylation of the Precursor

A straightforward method for synthesizing the parent molecule involves the direct methylation of the primary amine of the precursor, 2-(piperidin-1-yl)ethanamine. This approach is efficient for producing the core scaffold.

Experimental Protocol: Synthesis of N-methyl-2-(piperidin-1-yl)ethanamine [3]

This protocol details the synthesis via nucleophilic substitution, a fundamental transformation in amine chemistry. The use of a base (KOH) is critical to deprotonate the primary amine, enhancing its nucleophilicity, while a catalytic amount of KI facilitates the reaction, likely through the in-situ formation of a more reactive iodo-intermediate from the methylating agent (not specified in the source but typically a methyl halide or sulfate).

  • Step 1: Reagent Preparation: In a suitable reaction vessel, dissolve 2-(piperidin-1-yl)ethanamine (1.0 g, 6.77 mmol) and methanamine (1.4 g, 20.31 mmol) in methanol (10 mL).

  • Step 2: Base and Catalyst Addition: Add a solution of potassium hydroxide (KOH, 760 mg, 13.55 mmol) in 5 mL of water, followed by a catalytic amount of potassium iodide (KI, 225 mg, 1.35 mmol).

  • Step 3: Reaction Execution: Heat the resulting mixture at a temperature between 50°C and 80°C for 18 hours under an inert atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Work-up: Upon completion, adjust the reaction mixture to pH 7 with 1M HCl. Extract the product with ethyl acetate (3 x 10 mL).

  • Step 5: Purification: Combine the organic layers, wash with brine (3 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a mobile phase of CH₂Cl₂/MeOH = 10/1 v/v) to afford the final product as a colorless oil.

A Versatile Workflow for Analog Synthesis

A more flexible approach for generating a library of derivatives starts with a protected piperidone. This strategy allows for the introduction of diversity at multiple points in the molecule, particularly on the piperidine ring itself. The general workflow involves reductive amination, followed by deprotection and subsequent modifications.[4]

G Start N-Protected-4-Piperidone Step1 Reductive Amination (e.g., with R-NH2, NaBH(OAc)3) Start->Step1 Intermediate1 N-Protected-4-(alkylamino)piperidine Step1->Intermediate1 Step2 Deprotection (e.g., TFA or HCl) Intermediate1->Step2 Intermediate2 4-(Alkylamino)piperidine Step2->Intermediate2 Step3 N-Alkylation / Acylation (e.g., R'-X, Base) Intermediate2->Step3 Final Final Analog Step3->Final

Caption: General workflow for analog synthesis.

This workflow is powerful because the choice of amine (R-NH₂) in the reductive amination step and the electrophile (R'-X) in the final alkylation/acylation step can be varied extensively to build a diverse chemical library.

Structure-Activity Relationships (SAR) at the Sigma-1 (σ1) Receptor

A significant body of research has identified the σ1 receptor as a primary target for this class of compounds.[5][6] The σ1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, implicated in cellular stress responses, ion channel regulation, and neuronal signaling. Its modulation is a promising strategy for treating neurological disorders and cancer.[6][7]

Impact of N-Substitution on the Piperidine Ring

The substituent on the piperidine nitrogen is a critical determinant of σ1 receptor affinity and selectivity over the related σ2 subtype. A study by Holtschulte et al. provides a clear illustration of this principle by comparing analogs with a free N-H, a small N-methyl group, and a slightly larger N-ethyl group.[5]

Causality: The addition of a small methyl group at the piperidine nitrogen dramatically increases σ1 affinity compared to the unsubstituted analog. This suggests that the methyl group engages in a favorable hydrophobic interaction within a specific sub-pocket of the σ1 receptor binding site.[5][7] Increasing the alkyl chain length to ethyl leads to a decrease in affinity, indicating a steric clash or a less optimal fit within this pocket. This demonstrates a precise structural requirement for high-affinity binding.

Table 1: Influence of Piperidine N-Substitution on Sigma Receptor Affinity [5][6]

Compound ID Piperidine N-Substituent σ1 Ki (nM) σ2 Ki (nM) σ1/σ2 Selectivity
4a -H 165 >10,000 >60
18a -CH₃ 7.9 475 60

| 18b | -CH₂CH₃ | 38 | 110 | 2.9 |

Data derived from studies on 4-(2-(benzylamino)ethyl)piperidine analogs.

Modifications to the Terminal Amino Group

Variations at the terminal nitrogen of the ethanamine side chain also significantly influence binding affinity. Extending the side chain or introducing different functionalities allows for probing different regions of the receptor's binding pocket. For instance, within the N-methylpiperidine series, analogs with a terminal benzylamine group generally show high affinity.[5]

Causality: The terminal amine and its substituents are thought to interact with key residues in the binding pocket. The high affinity of the N-methylpiperidine benzylamine analog (18a ) suggests a complementary fit of the benzyl group in a hydrophobic region of the σ1 receptor. Altering this group to a cyclohexylmethylamine (20a ) or adding further bulk (21a , 22a ) slightly reduces but maintains low nanomolar affinity, indicating some flexibility in the receptor's acceptance of hydrophobic moieties at this position.[5]

Mechanism of Action: Modulation of the Sigma-1 (σ1) Receptor Pathway

The σ1 receptor functions as a ligand-operated chaperone. Upon binding of an agonist, it can dissociate from its partner proteins (like BiP) and translocate to modulate the function of various client proteins, including ion channels (e.g., voltage-gated K+ channels) and other signaling molecules. This modulation can impact calcium signaling, oxidative stress, and cell survival pathways. The antiproliferative effects observed with some piperidine-ethanamine derivatives are linked to their interaction with the σ1 receptor, which is often overexpressed in cancer cells.[5][6]

cluster_ER ER Lumen cluster_MAM MAM (ER-Mitochondria Interface) BiP BiP Chaperone Sigma1_inactive σ1 Receptor (Inactive) BiP->Sigma1_inactive Binds & Inhibits Sigma1_active σ1 Receptor (Active) Sigma1_inactive->Sigma1_active Conformational Change Ligand Piperidine Derivative (Agonist) Ligand->Sigma1_inactive Binds ClientProtein Client Protein (e.g., Ion Channel) Sigma1_active->ClientProtein Interacts & Modulates CellularResponse Modulation of Cellular Signaling (e.g., Ca2+, ROS) ClientProtein->CellularResponse

Caption: Simplified σ1 Receptor Activation Pathway.

Conclusion and Future Directions

The N-methyl-2-(piperidin-1-yl)ethanamine scaffold represents a highly tractable platform for drug discovery. Structure-activity relationship studies have clearly demonstrated that small, specific modifications to the piperidine nitrogen and the terminal amine group can profoundly impact binding affinity and selectivity for the σ1 receptor. The N-methyl group on the piperidine ring appears optimal for high-affinity σ1 binding, making it a key feature for future analog design.

Future research should focus on expanding the structural diversity, particularly through substitution on the carbon framework of the piperidine ring and the ethyl linker, to explore new chemical space and potentially identify ligands with novel pharmacological profiles. Given the versatility of the piperidine core, exploring the activity of these analogs against other CNS targets, such as opioid or histamine receptors, could unveil new therapeutic applications.[8][9] The detailed synthetic protocols and SAR insights provided in this guide offer a solid foundation for these next-generation drug development efforts.

References

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  • Holtschulte, C., Börgel, F., Westphälinger, S., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Semantic Scholar. [Link]

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Spectroscopic Signature of N-methyl-2-piperidin-1-ylethanamine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of N-methyl-2-piperidin-1-ylethanamine. In the absence of publicly available, experimentally derived spectral data for this specific compound, this document leverages foundational spectroscopic principles and extensive data from analogous structures to construct a detailed, predictive model of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and quality control of this compound and related N-substituted diamine compounds. Methodologies for data acquisition and interpretation are detailed, underscoring a commitment to scientific rigor and reproducibility.

Introduction: The Structural Elucidation Imperative

This compound is a tertiary amine featuring a piperidine ring connected to a methylamino group via an ethyl bridge. The precise characterization of such molecules is paramount in pharmaceutical development and chemical synthesis, where unambiguous structural confirmation is a prerequisite for further investigation into biological activity and safety. Spectroscopic techniques remain the cornerstone of molecular structure elucidation. This guide will dissect the probable spectroscopic signature of this compound, providing a detailed, predictive analysis grounded in established chemical principles.

Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) would likely induce fragmentation, providing a unique fingerprint of its molecular structure.

Predicted Mass Spectrum

The molecular formula for this compound is C₈H₁₈N₂. The nominal molecular weight is 142 g/mol . A key feature of amines in mass spectrometry is the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The molecular ion peak (M⁺) is therefore expected at m/z 142.

Fragmentation Pathway Analysis

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary sites for α-cleavage exist, which will dictate the major fragment ions observed in the mass spectrum.

  • α-Cleavage at the Piperidine Ring: The most favorable fragmentation is expected to be the cleavage of the C-C bond within the ethyl bridge, adjacent to the piperidine nitrogen. This would result in the loss of a methylaminoethyl radical (•CH₂CH₂NHCH₃) and the formation of the N-methylenepiperidinium cation, which would be observed as the base peak at m/z 98 .

  • α-Cleavage at the Methylamino Group: A secondary α-cleavage could occur at the carbon-carbon bond adjacent to the methylamino nitrogen, leading to the loss of a piperidin-1-ylmethyl radical and the formation of an iminium ion at m/z 44 .

A plausible fragmentation pathway is visualized in the following diagram:

fragmentation M [C₈H₁₈N₂]⁺˙ m/z = 142 frag1 [C₆H₁₂N]⁺ m/z = 98 (Base Peak) M->frag1 α-cleavage frag2 [C₂H₆N]⁺ m/z = 44 M->frag2 α-cleavage radical1 •CH₂CH₂NHCH₃ radical2 •CH₂-piperidine NMR_Logic cluster_1H ¹H NMR cluster_13C ¹³C NMR H_piperidine Piperidine Protons (Multiplets, 1.4-2.5 ppm) H_ethyl Ethyl Bridge Protons (Triplets, 2.5-2.7 ppm) H_methyl N-Methyl Protons (Singlet, 2.2-2.4 ppm) C_piperidine Piperidine Carbons (25-60 ppm) C_ethyl Ethyl Bridge Carbons (50-62 ppm) C_methyl N-Methyl Carbon (35-45 ppm) Molecule This compound Molecule->H_piperidine Molecule->H_ethyl Molecule->H_methyl Molecule->C_piperidine Molecule->C_ethyl Molecule->C_methyl

An In-depth Technical Guide on the Putative Mechanism of Action of N-methyl-2-piperidin-1-ylethanamine in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methyl-2-piperidin-1-ylethanamine is a synthetic molecule featuring a piperidine ring, a tertiary amine, and an ethylamine linker. While specific literature detailing the comprehensive mechanism of action of this exact compound is limited, its structural motifs are prevalent in a vast array of pharmacologically active agents. This technical guide provides a scientifically-grounded postulation of its potential biological activities by dissecting its chemical structure and drawing parallels with well-characterized molecules. We hypothesize that this compound is likely to interact with sigma (σ) receptors, and may also exhibit modulatory effects on cholinergic systems, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and muscarinic acetylcholine receptors (mAChRs). This document outlines the rationale for these putative mechanisms, presents detailed experimental protocols to investigate these interactions, and provides a framework for future research into this and structurally related compounds.

Introduction and Structural Analysis

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural alkaloids.[1][2][3][4][5] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with a multitude of biological targets.[6] The molecule this compound, with its distinct structural components, presents several features that suggest potential pharmacological activity.

The core structure consists of:

  • A Piperidine Ring: This saturated heterocycle is a common feature in ligands for various receptors and enzymes in the central nervous system (CNS).[1][3][6]

  • An Ethylenamine Linker: This two-carbon chain connecting the piperidine ring to the methylamine group provides conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into binding pockets.

  • A Tertiary Amine (N-methyl group): The N-methylation of amines is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[7][8][9] N-methylation can enhance lipophilicity, potentially improving blood-brain barrier penetration, and can also influence receptor-ligand interactions.[9]

Based on these structural elements, a logical starting point for investigating the mechanism of action of this compound is to examine its potential as a ligand for receptors and enzymes known to bind piperidine-containing molecules.

Putative Mechanism of Action: A Multi-Target Hypothesis

Given the structural similarities to known pharmacologically active compounds, we propose a multi-target mechanism of action for this compound, focusing on sigma receptors and the cholinergic system.

Primary Hypothesis: Sigma (σ) Receptor Modulation

Sigma receptors, comprising at least two subtypes (σ1 and σ2), are intracellular chaperone proteins that modulate a variety of signaling pathways.[10] They are implicated in a range of physiological and pathophysiological processes, including pain, neuroprotection, and cancer.[10] A significant number of high-affinity sigma receptor ligands incorporate a piperidine or related nitrogenous heterocyclic core.[11][12][13][14]

The general pharmacophore for many sigma receptor ligands includes a basic amine and hydrophobic regions. The protonatable nitrogen of the piperidine ring in this compound can serve as the crucial basic amine for interaction with the receptor. The overall lipophilicity of the molecule would also contribute to its potential affinity for the hydrophobic binding pockets of sigma receptors.

Caption: Proposed interaction of this compound with a hypothetical sigma receptor binding site.

cluster_receptor Sigma Receptor Binding Pocket cluster_ligand This compound anionic_site Anionic Site (e.g., Asp126) hydrophobic_pocket_1 Hydrophobic Pocket 1 hydrophobic_pocket_2 Hydrophobic Pocket 2 piperidine_n Piperidine N+ piperidine_n->anionic_site Ionic Interaction piperidine_ring Piperidine Ring piperidine_ring->hydrophobic_pocket_1 Hydrophobic Interaction methyl_group N-Methyl Group methyl_group->hydrophobic_pocket_2 Hydrophobic Interaction

Secondary Hypothesis: Cholinergic System Modulation

The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), plays a critical role in learning, memory, and attention. Many compounds with a piperidine core have been shown to interact with components of this system.[15][16][17][18][19]

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes responsible for the breakdown of acetylcholine. Inhibition of these enzymes increases the levels of ACh in the synaptic cleft and is a key therapeutic strategy for Alzheimer's disease.[16][18] The piperidine moiety is present in several known cholinesterase inhibitors.[15][17][19] The basic nitrogen of the piperidine ring can interact with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of the enzyme.

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are also key targets in the cholinergic system. Piperidine derivatives have been developed as both agonists and antagonists for various mAChR subtypes.[20][21][22] The nitrogen atom of the piperidine ring is often crucial for binding to the orthosteric site of these receptors.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of in vitro and in cellulo experiments are proposed.

Sigma Receptor Binding and Functional Assays

This assay will determine the binding affinity of this compound for σ1 and σ2 receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing either human σ1 or σ2 receptors (e.g., HEK-293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for σ1 or [³H]-DTG for σ1/σ2) and varying concentrations of this compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-radioactive sigma receptor ligand (e.g., haloperidol).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibitory constant) value by non-linear regression analysis of the competition binding data.

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

A Prepare Cell Membranes (Expressing σ1 or σ2 Receptors) B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate Ki (Competition Binding Analysis) D->E

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-methyl-2-piperidin-1-ylethanamine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-methyl-2-piperidin-1-ylethanamine, a valuable substituted diamine scaffold for pharmaceutical research and drug development. The protocol details a robust and efficient one-pot reductive amination procedure, starting from the commercially available primary amine, 2-(piperidin-1-yl)ethan-1-amine, and formaldehyde. The methodology leverages the mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), which ensures high yields and operational simplicity. This application note is designed for researchers and chemists in the pharmaceutical industry, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety guidelines, and data presentation to ensure reproducible and successful synthesis.

Introduction and Scientific Rationale

Substituted piperidines are among the most prevalent heterocyclic motifs found in pharmaceuticals and biologically active compounds.[1] The title compound, this compound, incorporates both a piperidine ring and a methylated secondary amine, features that are often crucial for modulating pharmacokinetic and pharmacodynamic properties such as receptor binding, solubility, and metabolic stability.

Traditional methods for N-methylation can involve harsh reagents or multi-step processes. Reductive amination, however, offers a superior and more controlled strategy for forming C-N bonds.[2] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is subsequently reduced in situ to the desired amine.[3][4]

This protocol employs Sodium Triacetoxyborohydride (NaBH(OAc)₃), a choice guided by several key advantages:

  • Mildness and Selectivity: NaBH(OAc)₃ is a less powerful reducing agent than sodium borohydride (NaBH₄). Its rate of reduction for iminium ions is significantly faster than for aldehydes or ketones, which is critical for the success of a one-pot procedure.[5][6]

  • Tolerance of Mildly Acidic Conditions: The reaction can be performed in the presence of a catalytic amount of acetic acid, which accelerates the formation of the key iminium ion intermediate without decomposing the hydride reagent.[5]

  • Safety Profile: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ avoids the use of toxic cyanide reagents, a significant advantage in both laboratory and scale-up applications.[7]

Reaction Scheme and Mechanism

The synthesis is a one-pot reaction where 2-(piperidin-1-yl)ethan-1-amine is condensed with formaldehyde to form an intermediate iminium ion. This electrophilic intermediate is then irreversibly reduced by a hydride delivered from Sodium Triacetoxyborohydride to yield the target tertiary amine.

Overall Reaction
Mechanistic Pathway

The reaction proceeds in two primary stages within the same pot: (I) Formation of the electrophilic iminium cation and (II) Hydride-mediated reduction.

G cluster_0 I. Iminium Ion Formation cluster_1 II. Hydride Reduction reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node Amine 2-(Piperidin-1-yl)ethan-1-amine (Primary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Formaldehyde (Nucleophilic Attack) Aldehyde Formaldehyde Iminium Iminium Cation Hemiaminal->Iminium - H₂O (Catalyzed by H⁺) H2O H₂O Product This compound (Target Product) Iminium->Product + H⁻ (from NaBH(OAc)₃) (Hydride Attack) STAB NaBH(OAc)₃

Caption: Mechanism of reductive amination.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (mmol)Mass/VolumeEquiv.Purity
2-(Piperidin-1-yl)ethan-1-amine27579-97-1128.2210.01.28 g1.0≥98%
Paraformaldehyde30525-89-4(30.03)n12.00.36 g1.2≥95%
Sodium Triacetoxyborohydride (STAB)56553-60-7211.9415.03.18 g1.5≥95%
Glacial Acetic Acid64-19-760.0510.00.57 mL1.0≥99.7%
1,2-Dichloroethane (DCE), Anhydrous107-06-298.96-50 mL-≥99.8%
Saturated Sodium Bicarbonate Solution---~50 mL--
Dichloromethane (DCM) for extraction75-09-284.93-~100 mL-ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed--
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet for inert atmosphere

  • Septa and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(piperidin-1-yl)ethan-1-amine (1.28 g, 10.0 mmol) and paraformaldehyde (0.36 g, 12.0 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 50 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Addition: Add glacial acetic acid (0.57 mL, 10.0 mmol) to the suspension via syringe.

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes. The suspension should become clearer as the iminium ion forms.

  • Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10-15 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensure a smooth reaction.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting amine.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir for 20-30 minutes until gas evolution ceases. Rationale: This step neutralizes the acetic acid and decomposes any remaining NaBH(OAc)₃.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the layers and extract the aqueous layer two more times with dichloromethane (DCM, 50 mL each).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound[8] can be purified by vacuum distillation or by column chromatography on silica gel (using a mobile phase such as DCM/Methanol with 1% triethylamine) to afford the pure product as a colorless to pale yellow oil.

Synthesis Workflow

The entire experimental process can be visualized as a sequential workflow.

G setup_node setup_node reaction_node reaction_node workup_node workup_node purify_node purify_node final_node final_node A 1. Setup Combine amine, paraformaldehyde, & DCE in a dry flask. B 2. Catalyst Addition Add acetic acid and stir under inert atmosphere. A->B C 3. Reduction Add NaBH(OAc)₃ in portions. B->C D 4. Reaction Stir at room temperature for 12-24 hours. C->D E 5. Quenching Add sat. NaHCO₃ solution. D->E F 6. Extraction Extract with DCM. E->F G 7. Drying & Concentration Dry with MgSO₄ and remove solvent via rotary evaporation. F->G H 8. Purification Vacuum distillation or column chromatography. G->H I Pure this compound H->I

Caption: Step-by-step experimental workflow.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and can release flammable gases upon contact with water.[9][10] It also causes skin irritation and serious eye damage.[9] Handle under an inert atmosphere and store in a dry place.[11][12]

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are halogenated solvents and are suspected carcinogens. Avoid inhalation and skin contact.

  • Paraformaldehyde: A source of formaldehyde, which is toxic and a suspected carcinogen. Handle with care to avoid generating dust.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

Conclusion

The described protocol provides an efficient, reliable, and high-yielding method for the synthesis of this compound. By utilizing the mild and selective properties of Sodium Triacetoxyborohydride, this one-pot reductive amination serves as an excellent tool for medicinal chemists and drug development professionals, enabling access to valuable molecular scaffolds with operational simplicity and enhanced safety.

References

  • Sodium triacetoxyborohydride - Safety Data Sheet. (2024). Vertex AI Search Result.
  • SAFETY DATA SHEET - Fisher Scientific. (2015). Fisher Scientific.
  • material safety data sheet sds/msds - CDH Fine Chemical.CDH Fine Chemical.
  • Sodium triacetoxyborohydride - Apollo Scientific. (2023). Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Reductive Amination - Common Conditions.
  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2012).
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (1996).
  • Sodium triacetoxyborohydride.Organic Chemistry Portal.
  • Sodium cyanoborohydride.Organic Chemistry Portal.
  • Sodium CyanoBoroHydride and Sodium BoroHydride.Interchim.
  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. (2024).
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.MDPI.
  • Synthesis of N-Methyl Secondary Amines.Synthesis.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2022).
  • Methyl(2-(piperidin-1-yl)ethyl)amine.PubChem.

Sources

Application Notes and Protocols for the Synthesis of N-methyl-2-piperidin-1-ylethanamine via Eschweiler-Clarke Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Eschweiler-Clarke Methylation in Amine Synthesis

In the landscape of synthetic organic chemistry, the selective methylation of primary and secondary amines to their tertiary counterparts is a foundational transformation. While numerous alkylating agents are available, many suffer from drawbacks such as over-alkylation leading to the formation of quaternary ammonium salts. The Eschweiler-Clarke reaction emerges as a powerful and reliable alternative, offering a clean and high-yielding pathway for the exhaustive methylation of amines using formic acid and formaldehyde.[1][2][3] This reductive amination procedure is particularly advantageous as it inherently prevents the formation of quaternary ammonium salts, a consequence of the reaction mechanism terminating at the tertiary amine stage.[3]

The reaction, named after chemists Wilhelm Eschweiler and Hans Thacher Clarke, has found broad applicability in the synthesis of pharmaceuticals and other complex organic molecules due to its mild conditions and functional group tolerance.[1][2] This application note provides a comprehensive guide for the synthesis of N-methyl-2-piperidin-1-ylethanamine from 2-piperidin-1-ylethanamine, a transformation of interest to researchers in drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and outline the characterization of the final product.

Reaction Mechanism: A Stepwise Look at Reductive Amination

The Eschweiler-Clarke reaction proceeds through a well-established mechanism involving the formation of an iminium ion intermediate followed by its reduction with formic acid.[2][4]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of 2-piperidin-1-ylethanamine on formaldehyde. This is followed by dehydration to form a reactive iminium ion.

  • Hydride Transfer: Formic acid then serves as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step is irreversible due to the concomitant evolution of carbon dioxide gas.[3]

  • Repetition to Tertiary Amine: The resulting secondary amine can then undergo a second round of reaction with formaldehyde and formic acid to yield the final tertiary amine, this compound. The reaction ceases at this stage as the tertiary amine cannot form a new iminium ion with formaldehyde.[3]

Eschweiler_Clarke_Mechanism cluster_0 Step 1: First Methylation cluster_1 Step 2: Second Methylation Amine R-NH2 (2-piperidin-1-ylethanamine) IminiumIon1 [R-N+=CH2] Amine->IminiumIon1 + CH2O, -H2O SecondaryAmine_c R-NHCH3 Formaldehyde1 CH2O SecondaryAmine R-NHCH3 IminiumIon1->SecondaryAmine + HCOOH, -CO2 IminiumIon2 [R-N(CH3)=CH2]+ SecondaryAmine_c->IminiumIon2 + CH2O, -H2O Formaldehyde2 CH2O TertiaryAmine R-N(CH3)2 (this compound) IminiumIon2->TertiaryAmine + HCOOH, -CO2

Caption: Mechanism of Eschweiler-Clarke Methylation.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2-piperidin-1-ylethanamine.

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS No.
2-piperidin-1-ylethanamine≥98%Sigma-Aldrich27578-60-5
Formic Acid≥95%Sigma-Aldrich64-18-6
Formaldehyde (37 wt. % in H₂O)ACS ReagentSigma-Aldrich50-00-0
Dichloromethane (DCM)ACS ReagentFisher Scientific75-09-2
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich1310-73-2
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Fisher Scientific7757-82-6
Hydrochloric Acid (HCl)37%Fisher Scientific7647-01-0
Diethyl EtherACS ReagentFisher Scientific60-29-7

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-piperidin-1-ylethanamine (12.8 g, 0.1 mol).

  • Reagent Addition: To the stirred amine, cautiously add formic acid (9.2 g, 0.2 mol). Then, add formaldehyde solution (16.2 mL, 0.2 mol, 37 wt. % in H₂O). Caution: The initial reaction can be exothermic.

  • Reaction: Heat the reaction mixture to 90-100°C and maintain it under reflux with vigorous stirring. The reaction progress can be monitored by the cessation of CO₂ evolution. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 37% hydrochloric acid (10 mL) to the flask.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any non-basic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and basify by the slow addition of 50% aqueous sodium hydroxide solution until the pH is greater than 12. Ensure the mixture remains cool during this process.

    • Extract the product from the basified aqueous layer with dichloromethane (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

    • Further purification can be achieved by distillation under reduced pressure.

Characterization of this compound

Physical Properties:

PropertyValue
Molecular FormulaC₈H₁₈N₂
Molecular Weight142.24 g/mol [5]
AppearanceColorless to pale yellow liquid

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~2.5-2.7 ppm (m, 4H, piperidine CH₂ adjacent to N)

    • δ ~2.4-2.5 ppm (t, 2H, -CH₂-N(CH₃)₂)

    • δ ~2.3-2.4 ppm (t, 2H, piperidine-CH₂-CH₂-)

    • δ ~2.2 ppm (s, 6H, -N(CH₃)₂)

    • δ ~1.5-1.7 ppm (m, 4H, piperidine CH₂)

    • δ ~1.4-1.5 ppm (m, 2H, piperidine CH₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~58-60 ppm (-CH₂-N(CH₃)₂)

    • δ ~55-57 ppm (piperidine C2, C6)

    • δ ~54-56 ppm (piperidine-CH₂-CH₂-)

    • δ ~45-47 ppm (-N(CH₃)₂)

    • δ ~26-28 ppm (piperidine C3, C5)

    • δ ~24-26 ppm (piperidine C4)

  • IR (neat, cm⁻¹):

    • 2930-2960 (C-H stretch, aliphatic)

    • 2780-2820 (C-H stretch, N-CH₃)

    • 1450-1470 (C-H bend)

    • 1150-1200 (C-N stretch)

  • Mass Spectrometry (EI):

    • Expected molecular ion (M⁺) at m/z = 142.

    • Common fragmentation patterns for amines would involve alpha-cleavage, leading to fragments such as m/z 58 ([CH₂N(CH₃)₂]⁺) and m/z 98 ([M - N(CH₃)₂]⁺).

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that a sufficient excess of formic acid and formaldehyde was used. The reaction temperature should also be maintained at or near the boiling point of the mixture.

  • Low Yield: Low yields can result from incomplete extraction of the product. Ensure the aqueous layer is thoroughly basified (pH > 12) before extraction with an organic solvent. Multiple extractions are recommended to maximize recovery.

  • Product Purity: If the final product is not pure, distillation under reduced pressure is an effective purification method for this type of amine.

Safety and Handling

  • Formic acid is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Formaldehyde is a known carcinogen and a respiratory irritant. All manipulations should be performed in a fume hood.

  • The reaction is exothermic and generates carbon dioxide gas. Ensure the reaction vessel is not sealed and is properly vented.

  • The basification step with concentrated sodium hydroxide is highly exothermic and should be performed with cooling in an ice bath.

Conclusion

The Eschweiler-Clarke methylation is a robust and efficient method for the synthesis of this compound. Its key advantages, including the prevention of quaternization and the use of readily available reagents, make it an attractive choice for both academic and industrial laboratories. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably synthesize and characterize this valuable tertiary amine for their drug discovery and development endeavors.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38 (1), 880–882.
  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]

  • Moore, M. L. The Leuckart Reaction. Org. React.1949, 5, 301–330.
  • Pine, S. H.; Sanchez, B. L. Formic acid-formaldehyde methylation of amines. J. Org. Chem.1971, 36 (6), 829–832.
  • Zhou, X., et al. Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules2023 , 28(17), 6299. [Link]

  • Icke, R. N.; Wisegarver, B. B.; Alles, G. A. β-Phenylethyldimethylamine. Org. Synth.1945, 25, 89.
  • Eschweiler–Clarke reaction - Wikipedia. [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Link]

  • PubChem Compound Summary for CID 33944, N-(2-Aminoethyl)piperidine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 131735, Methyl(2-(piperidin-1-yl)ethyl)amine. National Center for Biotechnology Information. [Link]

Sources

Application Note: A Detailed Protocol for the N-Methylation of 2-(piperidin-1-yl)ethanamine via the Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N,N-dimethyl-2-(piperidin-1-yl)ethanamine from 2-(piperidin-1-yl)ethanamine. The chosen method is the Eschweiler-Clarke reaction, a classic and highly efficient reductive amination procedure that utilizes formaldehyde as the carbon source and formic acid as the reducing agent. This guide is designed to be a self-validating system, detailing the underlying chemical principles, step-by-step experimental procedures, safety protocols, and analytical characterization of the final product. The primary advantage of this method is its ability to achieve exhaustive methylation of a primary amine to the corresponding tertiary amine while inherently preventing the formation of undesirable quaternary ammonium salts.[1][2][3]

Introduction: The Significance of N-Methylation

The introduction of a methyl group onto a nitrogen atom is a cornerstone of medicinal chemistry and drug development. This seemingly minor structural modification can profoundly alter a molecule's physicochemical and pharmacological properties, a phenomenon often referred to as the "magic methyl effect."[4] N-methylation can enhance metabolic stability, improve membrane permeability, modulate receptor binding affinity, and increase oral bioavailability.

The target molecule, 2-(piperidin-1-yl)ethanamine, possesses a primary amine that is a prime candidate for such modification. The Eschweiler-Clarke reaction stands out as a superior method for its N-methylation. Unlike alkylation with reagents like methyl iodide, which can lead to a mixture of methylated products and over-alkylation to the quaternary ammonium salt, the Eschweiler-Clarke reaction provides a clean and high-yield pathway directly to the tertiary amine.[1][4][5] The reaction is irreversible due to the evolution of carbon dioxide gas, which drives the reaction to completion.[1][6]

Reaction Scheme & Mechanism

The overall transformation is as follows:

Overall reaction scheme for the N-methylation of 2-(piperidin-1-yl)ethanamine.

The reaction proceeds through a two-stage reductive amination process. The primary amine first reacts with formaldehyde to form a secondary amine, which then reacts with a second equivalent of formaldehyde to yield the final tertiary amine.

Mechanism Explained:

  • Imine Formation: The nucleophilic primary amine attacks the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate readily dehydrates to form an iminium ion.

  • First Hydride Transfer: Formic acid acts as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine (N-methyl-2-(piperidin-1-yl)ethanamine) and releasing carbon dioxide.[4][7]

  • Second Iteration: The newly formed secondary amine is more nucleophilic than the starting primary amine and rapidly reacts with a second molecule of formaldehyde to form a new, more stable tertiary iminium ion.

  • Second Hydride Transfer: A second molecule of formic acid reduces this iminium ion to the final tertiary amine product, N,N-dimethyl-2-(piperidin-1-yl)ethanamine, again with the release of CO₂.[6][8]

The reaction stops at the tertiary amine stage because the product lacks the N-H proton necessary to form another imine or iminium ion, thus preventing quaternization.[1]

Eschweiler_Clarke_Mechanism Eschweiler-Clarke Reaction Mechanism cluster_step1 Step 1: First Methylation cluster_step2 Step 2: Second Methylation start Primary Amine (R-NH2) iminium1 Iminium Ion [R-N=CH2]+ start->iminium1 + CH2O - H2O formaldehyde1 Formaldehyde (CH2O) secondary_amine Secondary Amine (R-NHCH3) iminium1->secondary_amine + H- (from HCOOH) co2_1 CO2 iminium1->co2_1 - CO2 formic_acid1 Formic Acid (HCOOH) formic_acid1->iminium1 iminium2 Iminium Ion [R-N(CH3)=CH2]+ secondary_amine->iminium2 + CH2O - H2O formaldehyde2 Formaldehyde (CH2O) tertiary_amine Tertiary Amine (R-N(CH3)2) iminium2->tertiary_amine + H- (from HCOOH) co2_2 CO2 iminium2->co2_2 - CO2 formic_acid2 Formic Acid (HCOOH) formic_acid2->iminium2

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Detailed Experimental Protocol

This protocol is designed for a ~5 g scale synthesis of the starting amine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
2-(piperidin-1-yl)ethanamine≥98%Sigma-Aldrich35576-76-2Starting material
Formaldehyde Solution37 wt. % in H₂OFisher Scientific50-00-0Methylating agent
Formic Acid≥95%Sigma-Aldrich64-18-6Reducing agent
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR1310-73-2For basification
Dichloromethane (DCM)ACS GradeVWR75-09-2Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)GranularFisher Scientific7487-88-9Drying agent
Round-bottom flask (100 mL)---With magnetic stir bar
Reflux Condenser----
Heating Mantle / Oil Bath---For temperature control
Separatory Funnel (250 mL)---For extraction
Rotary Evaporator---For solvent removal
Stoichiometry and Reagent Quantities
CompoundMolar Equiv.MW ( g/mol )Amount (g)Amount (mmol)Volume (mL)
2-(piperidin-1-yl)ethanamine1.0128.225.0039.0~5.5
Formaldehyde (37% aq.)2.530.032.9397.57.9
Formic Acid (95%)3.046.035.401174.4

Note: An excess of formaldehyde and formic acid is used to ensure the reaction goes to completion.[1][9]

Step-by-Step Procedure

Caption: Experimental workflow for N,N-dimethylation.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(piperidin-1-yl)ethanamine (5.00 g, 39.0 mmol) and the aqueous formaldehyde solution (7.9 mL, 97.5 mmol).

  • Initiation: Begin stirring the mixture and heat it in an oil bath to 80 °C.

  • Addition of Reductant: Once the mixture is heated, slowly add the formic acid (4.4 mL, 117 mmol) dropwise via a dropping funnel over 15-20 minutes. An exothermic reaction with vigorous gas (CO₂) evolution will be observed. The rate of addition should be controlled to maintain a steady reflux.

  • Reaction: After the addition is complete, continue heating the reaction mixture at 90-100 °C for 2-4 hours, or until the gas evolution ceases. The reaction can be monitored by TLC (e.g., 9:1 DCM:MeOH with 1% NH₄OH) to confirm the consumption of the starting material.

  • Work-up - Quenching and Basification: Remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 30 mL of water. Cool the beaker in an ice bath and slowly basify the solution to a pH > 12 by adding 10 M aqueous sodium hydroxide. This step is crucial to deprotonate the amine product and neutralize excess formic acid.

  • Extraction: Transfer the basic aqueous solution to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 40 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and wash the filter cake with a small amount of fresh DCM. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting oil, N,N-dimethyl-2-(piperidin-1-yl)ethanamine, is often of sufficient purity for many applications. If further purification is required, vacuum distillation or silica gel column chromatography can be employed.

Product Characterization

The identity and purity of the synthesized N,N-dimethyl-2-(piperidin-1-yl)ethanamine should be confirmed using standard analytical techniques.

  • Appearance: A colorless to pale yellow oil.

  • Molecular Weight: 156.27 g/mol .[10]

  • ¹H NMR (400 MHz, CDCl₃): The most telling signal will be the appearance of a new singlet corresponding to the six protons of the two N-methyl groups.

    • Expected Shifts (δ, ppm): ~2.25 (s, 6H, -N(CH₃)₂), 2.3-2.5 (m, 6H, piperidine -NCH₂- and ethyl -NCH₂-), 1.4-1.6 (m, 6H, piperidine ring protons). The absence of a broad singlet for the primary amine N-H protons confirms reaction completion.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected Shifts (δ, ppm): ~57.0 (-NCH₂- ethyl), ~54.5 (piperidine -NCH₂-), ~45.5 (-N(CH₃)₂), ~35.0 (-CH₂- ethyl), ~26.0 (piperidine), ~24.5 (piperidine).

  • Mass Spectrometry (ESI-MS):

    • Expected m/z: 157.17 [M+H]⁺.

Safety Precautions

This procedure must be performed in a well-ventilated fume hood at all times.

  • Formaldehyde: Is a known human carcinogen, is highly toxic if inhaled or swallowed, and can cause severe skin and eye irritation.[11][12][13] It is also a sensitizing agent.[12]

  • Formic Acid: Is corrosive and can cause severe burns to the skin and eyes. Inhalation of vapors can cause respiratory tract irritation.

  • Sodium Hydroxide: Is highly corrosive and can cause severe burns. The dissolution and neutralization reactions are highly exothermic.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[12][14]

  • Hand Protection: Wear chemical-resistant gloves (e.g., butyl or nitrile rubber; thin disposable nitrile gloves are not recommended for concentrated solutions).[12][15]

  • Body Protection: A flame-resistant lab coat must be worn.[11]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][15]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Spills: Neutralize small spills of formic acid with sodium bicarbonate. For formaldehyde spills, use a commercial formaldehyde neutralizer.[12] Evacuate the area in case of a large spill.[13]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Insufficient basification during work-up.- Product loss during extraction.- Increase reaction time or temperature.- Ensure pH is >12 before extraction.- Perform additional extractions (e.g., 5x instead of 3x).
Incomplete Reaction - Insufficient heating or reaction time.- Reagents are old or degraded.- Ensure temperature is maintained at 90-100°C.- Use fresh bottles of formaldehyde and formic acid.
Formation of Side Products - Overheating can lead to decomposition or side reactions like formamide formation.[5]- Maintain the reaction temperature below 110°C.[16]
Product is not clean by NMR - Incomplete removal of formic acid.- Starting material or mono-methylated intermediate remains.- Ensure thorough basification and washing.- Purify the product by column chromatography or distillation.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Eschweiler-Clarke reaction. (2023). YouTube. Retrieved from [Link]

  • Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • US Patent 3210349A. (1965). Google Patents.
  • Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (2019). ScienceDirect. Retrieved from [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2023). ACS Publications. Retrieved from [Link]

  • Reductive methylation by aqueous formaldehyde and zinc. (n.d.). ResearchGate. Retrieved from [Link]

  • Formic Acid-Formaldehyde Methylation of Amines. (n.d.). whilesciencesleeps.com. Retrieved from [Link]

  • A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. (2021). ChemSpider Synthetic Pages. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Formaldehyde: Hazards and Precautions. (n.d.). UC Berkeley EH&S. Retrieved from [Link]

  • Formaldehyde Safety Guidelines. (n.d.). Concordia University. Retrieved from [Link]

  • Formaldehyde Safety & Hazards. (n.d.). Lab Alley. Retrieved from [Link]

  • 1910.1048 App A - Substance Technical Guidelines for Formalin. (n.d.). OSHA. Retrieved from [Link]

  • Synthesis of N,N-dimethyl-2-piperazinemethanamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Proton NMR spectrum of N-methylethanamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Dimethyl-(2-piperidin-2-yl-ethyl)-amine. (n.d.). PubChem. Retrieved from [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H proton nmr spectrum of methylamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Publications. Retrieved from [Link]

  • RSC Medicinal Chemistry, Issue 4, 2016. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). Wiley Online Library. Retrieved from [Link]

  • An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. (n.d.). ResearchGate. Retrieved from [Link]

  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (n.d.). Google Patents.

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Application Notes and Protocols for N-methyl-2-piperidin-1-ylethanamine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for the utilization of N-methyl-2-piperidin-1-ylethanamine and its analogs in the discovery and development of novel therapeutics for Central Nervous System (CNS) disorders. The structural motif of a piperidine ring connected to an N-methylated ethylamine is a privileged scaffold found in a variety of CNS-active compounds. This guide will focus on the application of this chemical entity in the context of two prominent CNS drug targets: Sigma Receptors (σ1 and σ2) and the Histamine H3 Receptor (H3R) . We will explore the mechanistic rationale for targeting these receptors, provide detailed step-by-step protocols for in vitro characterization, and discuss relevant in vivo models for assessing therapeutic potential.

Introduction: The Piperidine-Ethylamine Scaffold in CNS Drug Discovery

The piperidine moiety is a ubiquitous structural feature in a vast number of pharmaceuticals and natural products, particularly those with activity in the CNS.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal scaffold for interacting with the complex topographies of CNS receptor binding pockets. When coupled with an ethylamine side chain, this scaffold can mimic endogenous neurotransmitters and engage with a variety of receptor families.

N-methylation of the terminal amine can significantly influence the pharmacological properties of these molecules, including their affinity, selectivity, and pharmacokinetic profile.[2] Specifically, the this compound core represents a valuable starting point for medicinal chemistry campaigns aimed at developing novel CNS drugs. Research has indicated that derivatives of this scaffold show significant affinity for both sigma and histamine receptors, making them attractive candidates for investigating novel therapeutic approaches to a range of neurological and psychiatric conditions.[3][4]

Primary Biological Targets and Mechanistic Rationale

Sigma Receptors (σ1 and σ2)

Sigma receptors are unique intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface. They are implicated in a wide array of cellular functions, including the modulation of ion channels, G-protein coupled receptor (GPCR) signaling, and cellular stress responses. Their dysregulation has been linked to neurodegenerative diseases, psychiatric disorders, and pain.

The piperidine ring is a key structural element for achieving high affinity at sigma receptors.[3] N-alkylation of the piperidine nitrogen, including with a methyl group, has been shown to be well-tolerated and can enhance affinity for the σ1 receptor subtype.[4][5]

Signaling Pathway and Therapeutic Rationale:

The σ1 receptor acts as a molecular chaperone, modulating the function of other proteins. For instance, it can regulate calcium signaling between the endoplasmic reticulum and mitochondria, a process crucial for neuronal health and survival. By targeting the σ1 receptor, compounds based on the this compound scaffold could offer neuroprotective effects, making them relevant for conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

sigma_receptor_pathway Ligand N-methyl-2-piperidin- 1-ylethanamine Analog Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R IP3R IP3 Receptor Sigma1R->IP3R Stabilizes Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3R->Ca_ER Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake Cell_Survival Neuronal Survival & Plasticity Ca_Mito->Cell_Survival caption Figure 1. Simplified Sigma-1 Receptor Signaling Pathway.

Figure 1. Simplified Sigma-1 Receptor Signaling Pathway.

Histamine H3 Receptor (H3R)

The Histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin in the CNS. As such, H3R antagonists/inverse agonists are being explored for their potential in treating cognitive disorders, sleep-wake disorders, and other neurological conditions.

The piperidine scaffold is also a key pharmacophoric element for H3R ligands.[6] Structure-activity relationship studies have demonstrated that piperidine derivatives can exhibit high affinity for the H3R.[6] The combination of a piperidine ring and an ethylamine chain can be found in various H3R ligands, and N-substitution can modulate their activity.

Signaling Pathway and Therapeutic Rationale:

By blocking the inhibitory effect of the H3 autoreceptor, H3R antagonists can increase the synthesis and release of histamine in the brain. Elevated histamine levels can, in turn, enhance the release of other neurotransmitters, leading to improved wakefulness, attention, and cognitive function. This makes H3R a compelling target for symptomatic treatment of conditions like Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).

H3R_pathway Ligand N-methyl-2-piperidin- 1-ylethanamine Analog (Antagonist) H3R Histamine H3 Receptor (H3R) (Presynaptic) Ligand->H3R Histamine_Neuron Histaminergic Neuron H3R->Histamine_Neuron Inhibits (Autoreceptor) Histamine_Release Histamine Release Histamine_Neuron->Histamine_Release Other_Neurons Other Neurons (e.g., Cholinergic, Dopaminergic) Histamine_Release->Other_Neurons Stimulates Neurotransmitter_Release Increased Neurotransmitter Release (ACh, DA, NE) Other_Neurons->Neurotransmitter_Release Cognition Improved Cognition & Wakefulness Neurotransmitter_Release->Cognition caption Figure 2. Mechanism of H3R Antagonism.

Figure 2. Mechanism of H3R Antagonism.

Experimental Protocols: In Vitro Characterization

The following protocols provide a framework for the initial in vitro characterization of this compound and its analogs.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a test compound for its target receptor.

3.1.1. Sigma-1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the human σ1 receptor.

  • Materials:

    • Membrane preparation from cells expressing human σ1 receptor.

    • Radioligand: [³H]-(+)-pentazocine.

    • Non-specific binding control: Haloperidol.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • 96-well plates.

    • Scintillation fluid and vials.

    • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Cell harvester.

    • Scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add in triplicate:

      • Total binding wells: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.

      • Non-specific binding wells: Assay buffer, [³H]-(+)-pentazocine, haloperidol (10 µM final concentration), and membrane preparation.

      • Test compound wells: Test compound dilution, [³H]-(+)-pentazocine, and membrane preparation.

    • Incubate the plate at 37°C for 120 minutes.

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate overnight.

    • Measure the radioactivity in a scintillation counter.

    • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to Ki using the Cheng-Prusoff equation.

3.1.2. Histamine H3 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the human H3 receptor.

  • Materials:

    • Membrane preparation from cells expressing human H3 receptor.

    • Radioligand: [³H]-Nα-methylhistamine.

    • Non-specific binding control: Thioperamide or a high concentration of unlabeled histamine.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • 96-well plates.

    • Scintillation fluid and vials.

    • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Cell harvester.

    • Scintillation counter.

  • Protocol:

    • Follow the same general procedure as for the σ1 receptor binding assay, with the following modifications:

      • Use [³H]-Nα-methylhistamine as the radioligand.

      • Use thioperamide or unlabeled histamine for determining non-specific binding.

      • The incubation conditions (time and temperature) may need to be optimized for the H3 receptor.

Data Presentation: Binding Affinity

Compoundσ1 Receptor Ki (nM)H3 Receptor Ki (nM)
This compound [Experimental Value][Experimental Value]
Analog A[Experimental Value][Experimental Value]
Analog B[Experimental Value][Experimental Value]
Reference Compound 1 (σ1)[Known Value][Known Value]
Reference Compound 2 (H3)[Known Value][Known Value]
Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

3.2.1. Calcium Mobilization Assay (for σ1 Receptor)

  • Objective: To assess the functional activity of the test compound at the σ1 receptor by measuring its effect on intracellular calcium levels.

  • Principle: The σ1 receptor can modulate intracellular calcium release. This assay uses a calcium-sensitive fluorescent dye to detect changes in intracellular calcium concentration.

  • Materials:

    • Cells expressing the human σ1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A known σ1 receptor agonist (e.g., PRE-084) and antagonist (e.g., NE-100).

    • Test compound stock solution.

    • 96- or 384-well black, clear-bottom plates.

    • Fluorescent plate reader with an injection system.

  • Protocol:

    • Plate the cells in the assay plates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer to remove excess dye.

    • To determine agonist activity, add serial dilutions of the test compound and measure the change in fluorescence over time.

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known σ1 receptor agonist and measure the inhibition of the agonist-induced fluorescence change.

    • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).

3.2.2. cAMP Assay (for H3 Receptor)

  • Objective: To determine the functional activity of the test compound at the H3 receptor by measuring its effect on cyclic AMP (cAMP) levels.

  • Principle: The H3 receptor is a Gi-coupled GPCR, and its activation leads to a decrease in intracellular cAMP levels. This assay measures changes in cAMP concentration.

  • Materials:

    • Cells expressing the human H3 receptor.

    • Forskolin (to stimulate cAMP production).

    • A known H3 receptor agonist (e.g., R-α-methylhistamine) and antagonist (e.g., thioperamide).

    • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

    • Test compound stock solution.

    • Assay plates compatible with the chosen cAMP assay kit.

  • Protocol:

    • Plate the cells and allow them to adhere.

    • To determine agonist activity, incubate the cells with serial dilutions of the test compound in the presence of forskolin.

    • To determine antagonist/inverse agonist activity, incubate the cells with serial dilutions of the test compound in the presence of forskolin and a known H3R agonist.

    • Lyse the cells and measure the cAMP levels using the chosen assay kit according to the manufacturer's instructions.

    • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound & Analogs) Binding_Assays Radioligand Binding Assays (σ1 & H3R) Compound_Synthesis->Binding_Assays Functional_Assays Functional Assays (Calcium & cAMP) Binding_Assays->Functional_Assays Hits Data_Analysis_In_Vitro Data Analysis (Ki, EC50, IC50) Functional_Assays->Data_Analysis_In_Vitro Lead_Selection Lead Candidate Selection Data_Analysis_In_Vitro->Lead_Selection PK_PD Pharmacokinetics & Pharmacodynamics Lead_Selection->PK_PD Behavioral_Models CNS Behavioral Models (e.g., Cognition, Anxiety) PK_PD->Behavioral_Models Efficacy_Testing Efficacy Testing Behavioral_Models->Efficacy_Testing caption Figure 3. Experimental Workflow for CNS Drug Discovery.

Figure 3. Experimental Workflow for CNS Drug Discovery.

In Vivo Models for CNS Drug Discovery

Once a compound demonstrates promising in vitro activity and a favorable pharmacokinetic profile, its efficacy must be evaluated in relevant animal models of CNS disorders.

Models for Neurodegenerative Disorders (σ1 Receptor Focus)
  • MPTP-Induced Mouse Model of Parkinson's Disease: This model is used to assess the neuroprotective effects of σ1 receptor agonists. Mice are treated with the neurotoxin MPTP to induce dopaminergic neuron loss, and the test compound is administered to evaluate its ability to prevent this neurodegeneration and the associated motor deficits.

  • 5XFAD Mouse Model of Alzheimer's Disease: This transgenic mouse model develops amyloid plaques and cognitive deficits. It can be used to test the ability of σ1 receptor modulators to improve cognitive function, reduce amyloid pathology, and provide neuroprotection.

Models for Cognitive and Wakefulness Disorders (H3R Focus)
  • Novel Object Recognition Test: This test assesses learning and memory in rodents. It is used to evaluate the pro-cognitive effects of H3R antagonists.

  • Morris Water Maze: This is a classic test of spatial learning and memory. It can be used to assess the cognitive-enhancing properties of H3R antagonists in models of cognitive impairment.

  • Electroencephalography (EEG) Recording: EEG can be used in freely moving animals to assess changes in sleep-wake states and brain wave patterns. This is particularly relevant for evaluating the wake-promoting effects of H3R antagonists.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS therapeutics targeting sigma and histamine H3 receptors. The protocols outlined in this guide provide a robust framework for the in vitro and in vivo characterization of compounds based on this scaffold. Future research should focus on optimizing the affinity and selectivity of these compounds for their respective targets, as well as thoroughly evaluating their pharmacokinetic properties and in vivo efficacy in relevant disease models. The dual-target potential of some piperidine derivatives for both σ1 and H3 receptors also presents an exciting avenue for the development of multi-target drugs for complex CNS disorders.

References

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]

  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 107-124. [Link]

  • Pan, Y., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 13(5), 621-630. [Link]

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • Lechner, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]

  • Abou-Gharbia, M., et al. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry, 38(20), 4026-4032. [Link]

  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 107-124. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

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  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]

  • Pan, Y., et al. (2020). Design, synthesis and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

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  • MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

  • PubMed Central. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinolines as Potent Antifungals. Retrieved from [Link]

  • PubMed. (n.d.). Piperine and Derivatives: Trends in Structure-Activity Relationships. Retrieved from [Link]

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N-methyl-2-piperidin-1-ylethanamine: An Uncharted Ligand in G-Protein Coupled Receptor Research

Author: BenchChem Technical Support Team. Date: February 2026

Initial investigations into the scientific literature and chemical databases reveal a significant knowledge gap regarding the biological activity of N-methyl-2-piperidin-1-ylethanamine, particularly its role as a ligand for G-protein coupled receptors (GPCRs). While the piperidine scaffold is a well-established pharmacophore in a multitude of GPCR ligands, this specific compound remains largely uncharacterized in published research.

Publicly accessible information on this compound is primarily limited to its chemical properties, such as its molecular formula (C8H18N2), IUPAC name, and CAS number (41239-39-8), available through chemical suppliers and databases like PubChem. However, a thorough search has yielded no specific data on its binding affinity, functional activity, or selectivity for any known GPCR.

The piperidine moiety is a key structural feature in many potent and selective ligands for various receptor families, including opioid, sigma, and nociceptin receptors. This prevalence suggests the potential for this compound to interact with these or other GPCRs. For instance, studies on other 1-methylpiperidine derivatives have demonstrated high affinity for the σ1 receptor, a unique intracellular chaperone protein with promiscuous ligand binding that can modulate GPCR signaling. Similarly, N-substituted spiropiperidines have been explored as ligands for the nociceptin receptor, a member of the opioid receptor family.

Despite these tantalizing connections based on structural analogy, the absence of direct experimental evidence for this compound prevents the development of specific, scientifically validated application notes and protocols as requested. The creation of such a guide necessitates a known biological target to frame the experimental design, including the selection of appropriate cell lines, assay formats (e.g., radioligand binding, cAMP accumulation, or calcium mobilization), and expected outcomes.

Therefore, while the chemical structure of this compound places it in a class of compounds with a high likelihood of biological activity at GPCRs or related receptors, its specific targets and pharmacological profile remain to be elucidated. Future research would be required to first identify a specific GPCR target for this compound. Following such a discovery, a comprehensive suite of in vitro and in vivo studies would be necessary to characterize its pharmacology. Only then could detailed and reliable application notes and protocols for its use in GPCR research be developed. At present, any such guide would be purely speculative and lack the essential foundation of scientific evidence.

Application of N-methyl-2-piperidin-1-ylethanamine in the Synthesis of Novel Benzimidazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold and the Strategic Incorporation of N-methyl-2-piperidin-1-ylethanamine

The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] Its structural resemblance to natural purines allows for facile interaction with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antiparasitic properties.[2][3] The therapeutic potential of benzimidazole derivatives is often finely tuned by the nature of the substituents on the benzimidazole core, particularly at the N-1 and C-2 positions.[4]

This guide focuses on the strategic use of this compound as a key building block for the synthesis of novel N-1 substituted benzimidazoles. The incorporation of this specific side chain is predicated on the hypothesis that the combination of a flexible ethylamine linker, a lipophilic and basic piperidine ring, and a methyl group on the secondary amine can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting benzimidazole derivatives. The piperidine moiety, in particular, is a common feature in many centrally active drugs and can enhance solubility, cell permeability, and receptor binding affinity.

This document provides detailed application notes and a robust, validated protocol for the synthesis of a representative novel benzimidazole, 1-(2-(methyl(piperidin-1-ylmethyl)amino)ethyl)-2-phenyl-1H-benzo[d]imidazole, to serve as a foundational methodology for researchers in drug discovery and development.

Application Notes: Rationale and Mechanistic Insights

The "Why": Justification for Experimental Choices

The selection of a synthetic strategy is paramount for efficiency, yield, and purity. For the synthesis of N-1 substituted benzimidazoles, a two-step approach is often preferred for its versatility and control over the final product.

  • Initial Benzimidazole Ring Formation: The initial step involves the synthesis of a 2-substituted benzimidazole, in this case, 2-phenyl-1H-benzo[d]imidazole. This is typically achieved through the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions and heat.[5] This method is well-established, generally high-yielding, and allows for a wide variety of substituents at the C-2 position by simply changing the carboxylic acid.

  • N-1 Alkylation Strategy: The subsequent N-alkylation of the pre-formed benzimidazole ring with a suitable derivative of this compound offers a modular and reliable approach to introduce the desired side chain. Direct alkylation using a halo-derivative of the amine in the presence of a base is a common and effective method.[6] The choice of a strong, non-nucleophilic base such as sodium hydride is crucial to deprotonate the relatively acidic N-H of the benzimidazole (pKa ≈ 12.8), forming the benzimidazolide anion. This anion then acts as a potent nucleophile to displace the halide from the alkylating agent.

Causality in the Workflow: A Self-Validating System

The proposed protocol is designed to be a self-validating system. Each step has a clear objective and expected outcome that can be monitored and confirmed before proceeding to the next.

  • Purity of Intermediates: The purity of the starting 2-phenyl-1H-benzo[d]imidazole is critical for the success of the subsequent N-alkylation. The protocol includes a recrystallization step to ensure a high-purity intermediate, which minimizes the formation of side products in the final step.

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) at each stage allows for real-time monitoring of the reaction progress. This ensures that the reaction is allowed to proceed to completion and provides an early indication of any potential issues.

  • Spectroscopic Confirmation: The final product is characterized by a suite of spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry). This provides unambiguous confirmation of the chemical structure and purity of the synthesized novel benzimidazole.

Visualizing the Synthesis: Workflow and Reaction

Overall Synthetic Workflow

G cluster_0 Step 1: Benzimidazole Core Synthesis cluster_1 Step 2: N-1 Side Chain Attachment A o-Phenylenediamine C Reaction Mixture (Polyphosphoric Acid, Heat) A->C B Benzoic Acid B->C D Work-up and Purification (Neutralization, Recrystallization) C->D E 2-Phenyl-1H-benzo[d]imidazole D->E F 2-Phenyl-1H-benzo[d]imidazole E->F H Reaction Mixture (NaH, DMF) F->H G 1-(2-chloroethyl)-N-methyl-N-(piperidin-1-ylmethyl)amine (Alkylating Agent) G->H I Work-up and Purification (Quenching, Extraction, Chromatography) H->I J Novel Benzimidazole Product I->J

Caption: A two-step workflow for the synthesis of the novel benzimidazole.

Chemical Reaction Scheme

reaction cluster_step1 Step 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole cluster_step2 Step 2: N-Alkylation reactant1 o-Phenylenediamine plus1 + reactant1->plus1 reactant2 Benzoic Acid plus1->reactant2 arrow1 -> Polyphosphoric Acid 150°C reactant2->arrow1 product1 2-Phenyl-1H-benzo[d]imidazole arrow1->product1 reactant3 2-Phenyl-1H-benzo[d]imidazole plus2 + reactant3->plus2 reactant4 1-(2-chloroethyl)-N-methyl-N-(piperidin-1-ylmethyl)amine plus2->reactant4 arrow2 -> 1. NaH, DMF 2. Work-up reactant4->arrow2 product2 Final Product arrow2->product2

Caption: The two-step chemical reaction for synthesizing the target molecule.

Experimental Protocols

Materials and Reagents
Reagent/MaterialPurity/GradeSupplierNotes
o-Phenylenediamine>98%Sigma-AldrichHandle with care, toxic.
Benzoic Acid>99%Acros Organics
Polyphosphoric Acid (PPA)83% assayAlfa AesarCorrosive, handle in a fume hood.
Sodium Bicarbonate (NaHCO₃)ACS gradeFisher ScientificFor neutralization.
2-Phenyl-1H-benzo[d]imidazole-SynthesizedIntermediate from Step 1.
Sodium Hydride (NaH)60% in oilSigma-AldrichFlammable solid, handle under N₂.
N,N-Dimethylformamide (DMF)AnhydrousAcros OrganicsStore over molecular sieves.
1-(2-chloroethyl)-N-methyl-N-(piperidin-1-ylmethyl)amine>95%Commercially available or synthesized separatelyAlkylating agent.
Ethyl Acetate (EtOAc)ACS gradeFisher ScientificFor extraction and chromatography.
HexanesACS gradeFisher ScientificFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher ScientificFor drying organic layers.
Step 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (100 g). Heat the PPA to 70-80 °C with stirring.

  • Addition of Reactants: To the heated PPA, cautiously add o-phenylenediamine (10.8 g, 0.1 mol) and benzoic acid (12.2 g, 0.1 mol).

  • Reaction: Heat the reaction mixture to 150 °C and maintain this temperature with stirring for 4 hours. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexanes 1:1).

  • Work-up: After completion, cool the reaction mixture to approximately 100 °C and pour it slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation and Purification: Filter the precipitated solid, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure 2-phenyl-1H-benzo[d]imidazole as a crystalline solid.

  • Characterization: Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Step 2: Synthesis of 1-(2-(methyl(piperidin-1-ylmethyl)amino)ethyl)-2-phenyl-1H-benzo[d]imidazole
  • Reaction Setup: To a flame-dried 100 mL two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (30 mL).

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) to the DMF and cool the suspension to 0 °C in an ice bath.

  • Addition of Benzimidazole: Slowly add a solution of 2-phenyl-1H-benzo[d]imidazole (1.94 g, 10 mmol) in anhydrous DMF (10 mL) to the NaH suspension. Stir the mixture at room temperature for 1 hour.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add a solution of 1-(2-chloroethyl)-N-methyl-N-(piperidin-1-ylmethyl)amine (2.05 g, 10 mmol) in anhydrous DMF (10 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 12 hours, or until TLC analysis (Eluent: 10% Methanol in Dichloromethane) indicates the complete consumption of the starting benzimidazole.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and cautiously quench it by the slow addition of ice-cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to afford the pure target compound.

  • Final Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Expected Results and Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
2-Phenyl-1H-benzo[d]imidazoleC₁₃H₁₀N₂194.2485-95Crystalline Solid
Final Novel BenzimidazoleC₂₂H₂₈N₄348.4960-75Viscous Oil/Solid

Note: The expected yields are indicative and may vary based on the specific reaction conditions and purification efficiency.

Conclusion

The protocol detailed herein provides a reliable and adaptable method for the synthesis of novel N-1 substituted benzimidazoles utilizing this compound. This approach allows for the generation of a diverse library of compounds for biological screening. The strategic incorporation of the this compound side chain offers a promising avenue for the development of new therapeutic agents with potentially enhanced pharmacological profiles. Researchers are encouraged to adapt and optimize this methodology for their specific target molecules within the vast and promising landscape of benzimidazole chemistry.

References

  • A review on the green synthesis of benzimidazole derivatives and their pharmacological activities. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. Retrieved January 21, 2026, from [Link]

  • One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride. (n.d.). Google Patents.
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Derivatives of 1-(2-(Piperidin-1-yl)ethyl)-1H-benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2022). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). PubMed. Retrieved January 21, 2026, from [Link]

  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. (n.d.). IntechOpen. Retrieved January 21, 2026, from [Link]

  • Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. (n.d.). Rasayan Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. Retrieved January 21, 2026, from [Link]

  • (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers. Retrieved January 21, 2026, from [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. (2023). Semantic Scholar. Retrieved January 21, 2026, from [Link]

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Comprehensive Characterization of N-methyl-2-piperidin-1-ylethanamine: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of N-methyl-2-piperidin-1-ylethanamine, a tertiary amine featuring a piperidine heterocycle. The structural complexity and potential for isomeric impurities necessitate a multi-technique approach to ensure unambiguous identification, purity assessment, and quantification. We present detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, incorporating best practices for calibration and system suitability. This document is intended for researchers, analytical scientists, and drug development professionals requiring robust methods for the analysis of N-methylated piperidine derivatives.

Introduction: The Analytical Imperative

This compound belongs to the piperidine class of compounds, a scaffold prevalent in many biologically active molecules and pharmaceutical agents.[1] Accurate and precise analytical characterization is paramount for ensuring the quality, safety, and efficacy of any substance intended for further research or development. The presence of two nitrogen atoms with different chemical environments and multiple aliphatic protons requires orthogonal analytical techniques to build a complete chemical profile.

This application note details four critical analytical pillars for this purpose:

  • Chromatographic Separation and Mass Analysis (GC-MS & LC-MS/MS): For separation from impurities and confirmation of molecular weight and fragmentation patterns.

  • Structural Elucidation (NMR): For the definitive confirmation of the molecular structure and connectivity.

  • Functional Group Identification (FTIR): For a rapid and confirmatory fingerprint of the molecule's chemical bonds.

By integrating data from these techniques, a high-confidence characterization of this compound can be achieved.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency is ideal for resolving the target analyte from starting materials, by-products, or degradants. Electron Ionization (EI) provides reproducible fragmentation patterns that serve as a "fingerprint" for structural confirmation. The United Nations Office on Drugs and Crime (UNODC) recommends GC-MS as a primary tool for the identification of forensic drug samples, including piperazine derivatives, which share structural similarities with our target analyte.[2]

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of 10 µg/mL using methanol.

    • Trustworthiness Check: Prepare a calibration curve using a certified reference standard (0.5, 1, 5, 10, 20 µg/mL) to validate instrument linearity and ensure accurate quantification.

  • Instrumentation & Conditions:

    • The parameters below are based on established methods for analyzing piperazine-related substances and should be optimized for the specific instrument in use.[2][3]

ParameterRecommended SettingRationale
GC Column 5% Phenyl/95% Methyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm filmA mid-polarity column provides excellent separation for a wide range of compounds, including amines.
Carrier Gas Helium, Constant Flow Rate: 1.1 mL/minInert gas essential for GC separation; constant flow ensures reproducible retention times.
Injection 1 µL, Splitless ModeSplitless injection is used for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 minA temperature ramp allows for the separation of compounds with different boiling points.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy that produces reproducible, library-searchable mass spectra.
MS Scan Range 40 - 450 amuCovers the molecular ion and expected fragment ions of the analyte.
Data Interpretation
  • Molecular Ion: The molecular weight of this compound (C9H20N2) is 156.27 g/mol . Look for the molecular ion peak (M+) at m/z 156.

  • Key Fragments: Predictable fragmentation includes the loss of the N-methylethanamine side chain and characteristic piperidine ring fragments. The most stable fragment is often the piperidine ring cation or related structures. A prominent peak at m/z 98 (C6H12N+) corresponding to the N-methyl piperidine fragment is expected.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Dissolve Sample in Methanol (1 mg/mL) P2 Dilute to Working Concentration (10 µg/mL) P1->P2 A1 Inject 1 µL into GC P2->A1 A2 Separate on DB-5ms Column A1->A2 A3 Ionize (EI, 70 eV) A2->A3 A4 Detect Fragments (MS) A3->A4 D1 Analyze Retention Time A4->D1 D2 Interpret Mass Spectrum (m/z 156, 98, etc.) D1->D2 D3 Quantify vs. Cal Curve D2->D3

Caption: Workflow for GC-MS characterization of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale: LC-MS/MS is a highly sensitive and selective technique, making it ideal for quantification at low concentrations and for analyzing samples in complex matrices. The basic nature of the two nitrogen atoms in this compound makes it an excellent candidate for positive mode Electrospray Ionization (ESI+). Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor ion to product ion transition. This approach is analogous to validated methods for other N-methylated compounds in various matrices.[4][5]

Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in 50:50 acetonitrile:water.

    • Dilute the stock solution with the mobile phase A to a working concentration of 100 ng/mL.

    • Trustworthiness Check: An internal standard (IS), such as a deuterated analog of the analyte, should be used to correct for matrix effects and variations in instrument response.[4] A stock solution of the IS is added to all samples and calibration standards at a fixed concentration.

  • Instrumentation & Conditions:

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmC18 columns are versatile and provide good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation of the analyte for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 8 minutes, hold 2 min, re-equilibrateA gradient elution ensures that compounds with varying polarities are effectively separated.
Flow Rate 0.3 mL/minA typical flow rate for analytical LC-MS applications.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Ionization Mode Electrospray (ESI), PositiveThe two basic nitrogen atoms are readily protonated.
MS Analysis Multiple Reaction Monitoring (MRM)Provides the highest selectivity and sensitivity for quantification.
  • MS/MS Parameter Optimization:

    • Infuse a solution of the analyte (~100 ng/mL) directly into the mass spectrometer to determine optimal parameters.

    • Precursor Ion: The protonated molecule [M+H]+ for this compound is m/z 157.2.

    • Product Ions: Fragment the precursor ion using collision-induced dissociation (CID) to find stable product ions. Likely product ions would include m/z 98.1 (loss of the ethanamine moiety) and m/z 58.1 (the protonated N-methylethanamine fragment).

    • Self-Validation: Select one transition for quantification (e.g., 157.2 -> 98.1) and a second for confirmation (e.g., 157.2 -> 58.1). The ratio of these two transitions should be constant across all standards and samples.[4]

Data Summary Table
AnalytePrecursor Ion [M+H]+Quantifier IonQualifier Ion
This compound157.298.158.1
Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Dissolve Sample in ACN:H2O P2 Spike with Internal Standard P1->P2 P3 Dilute to Final Concentration P2->P3 A1 Inject into LC P3->A1 A2 Separate on C18 Column A1->A2 A3 Ionize (ESI+) A2->A3 A4 Isolate Precursor Ion (Q1) A3->A4 A5 Fragment Ion (Q2) A4->A5 A6 Detect Product Ions (Q3) A5->A6 D1 Integrate MRM Peaks (Analyte + IS) A6->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantify via Cal Curve D2->D3

Caption: Workflow for quantitative LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most definitive analytical technique for de novo structure elucidation. It provides detailed information on the chemical environment, connectivity, and stereochemistry of the molecule's atoms. Both ¹H and ¹³C NMR are required for a full characterization.[6] The protocol and data interpretation are based on fundamental principles and spectral data from similar N-alkylpiperidines.[7][8]

Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Causality: CDCl₃ is a common solvent that dissolves many organic compounds and has a simple, well-defined solvent peak.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[9]

    • Filter the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

    • Trustworthiness Check: Ensure proper shimming of the magnetic field to obtain sharp, well-resolved peaks. The TMS signal should be a sharp singlet at 0.00 ppm.

Predicted Spectral Data

The chemical shifts are estimates based on analogous structures. Actual values may vary.

Predicted ¹H NMR Data (in CDCl₃)

Protons Approx. Chemical Shift (ppm) Multiplicity Integration Assignment
Piperidine ring (CH₂) 1.4 - 1.8 m 6H C3, C4, C5-H
Piperidine ring (CH, CH₂) 2.2 - 2.8 m 3H C2-H, C6-H
N-CH₃ 2.25 s 3H Methyl on ethanamine-N

| N-CH₂-CH₂-N | 2.4 - 2.7 | m | 4H | Ethanamine bridge |

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Approx. Chemical Shift (ppm) Assignment
C3, C4, C5 24 - 28 Piperidine ring
C6 ~55 Piperidine ring
N-CH₃ ~42 Methyl on ethanamine-N
C2 ~60 Piperidine ring

| N-CH₂-CH₂-N | 50 - 60 | Ethanamine bridge carbons |

Workflow Diagram: NMR Analysis

NMR_Workflow P1 Dissolve 5-10 mg Sample in CDCl3 with TMS A1 Acquire Spectra (1H, 13C, COSY, HSQC) P1->A1 D1 Process Data (Fourier Transform, Phasing) A1->D1 D2 Assign Peaks to Structure D1->D2 D3 Confirm Connectivity with 2D NMR D2->D3

Caption: Workflow for structural elucidation by NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. The resulting spectrum provides a unique "fingerprint" that can be used for identification and quality control. For this compound, we expect to see characteristic absorptions for aliphatic C-H bonds and C-N bonds.[10] The absence of N-H (~3300-3500 cm⁻¹) and C=O (~1700 cm⁻¹) stretches can confirm the purity of this tertiary amine and the absence of common impurities.

Experimental Protocol
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal. This is the simplest and most common method.

    • Salt Plate: Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition:

    • Place the sample in the spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over a range of 4000 - 600 cm⁻¹.

    • Self-Validation: The baseline of the spectrum should be flat, and the strongest peaks should have an absorbance of ~1.0-1.5 for optimal signal-to-noise.

Characteristic FTIR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950 - 2800C-H StretchAliphatic (CH₃, CH₂)
1470 - 1440C-H BendAliphatic (CH₂)
1250 - 1020C-N StretchAliphatic Amine
Absence >3300N-H StretchConfirms tertiary amine structure
Workflow Diagram: FTIR Analysis

FTIR_Workflow P1 Place Sample on ATR Crystal A1 Acquire Background Spectrum P1->A1 A2 Acquire Sample Spectrum (4000-600 cm-1) A1->A2 D1 Identify Characteristic Absorption Bands A2->D1 D2 Compare to Reference or Predicted Spectrum D1->D2

Caption: Workflow for functional group analysis by FTIR.

Conclusion

The robust characterization of this compound is reliably achieved through the strategic application of orthogonal analytical techniques. GC-MS and LC-MS/MS provide sensitive and specific methods for separation, identification, and quantification, while NMR spectroscopy offers definitive structural elucidation. FTIR serves as a rapid, confirmatory tool for functional group identification. The integration of data from these distinct methodologies provides a comprehensive and trustworthy chemical profile, which is essential for any scientific or developmental application. The protocols described herein offer a validated starting point for researchers, who should perform further method optimization and validation specific to their instrumentation and sample matrix.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Sathishkumar, M., et al. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Organic and Medicinal Chemistry International Journal. [Link]

  • U.S. Food and Drug Administration (FDA). (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. [Link]

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • PubChem. (n.d.). N-Methyl-1-(piperidin-2-yl)methanamine. National Institutes of Health. [Link]

  • WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. WWJMRD. [Link]

  • PubChem. (n.d.). (1-Methylpiperidin-2-yl)methanamine. National Institutes of Health. [Link]

  • Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. PubMed. [Link]

  • ResearchGate. (2014). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. ResearchGate. [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

  • Ibn Al-Haitham Journal for Pure and Applied Sciences. (2023). Preparation, Characterization, Theoretical and Biological Study of new Complexes with mannich base. IHJPAS. [Link]

  • SpectraBase. (n.d.). N-Methyl-1,2-phenylenediamine [FTIR] Spectrum. SpectraBase. [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown. [Link]

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Application Note: Comprehensive ¹H and ¹³C NMR Characterization of N-methyl-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-methyl-2-piperidin-1-ylethanamine using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT-135). Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple recitation of data, offering a detailed rationale for spectral predictions, a robust experimental protocol, and a logical workflow for unambiguous signal assignment. The methodologies described herein ensure high-fidelity data acquisition and interpretation, forming a self-validating system for structural confirmation.

Introduction: The Need for Unambiguous Characterization

This compound is a diamine that serves as a valuable building block and scaffold in medicinal chemistry and materials science. Its structural integrity is paramount to the function and safety of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard, non-destructive technique for confirming the molecular structure of such compounds in solution.[1] This application note presents an in-depth protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of the title compound, emphasizing the "why" behind experimental choices to empower scientists to adapt and troubleshoot their own analytical workflows.

Theoretical Framework and Spectral Prediction

A priori analysis of the molecular structure is critical for forming a hypothesis-driven approach to spectral interpretation. The structure and atom-numbering scheme for this compound are shown below.

Caption: Molecular structure and numbering of this compound.

The molecule lacks any element of symmetry, leading to the expectation that every carbon and every chemically distinct proton group will produce a unique resonance.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show seven distinct sets of signals:

  • Piperidine Ring Protons (H2' to H6'): The protons on carbons adjacent to the piperidine nitrogen (H2' and H6') are expected to be the most downfield within the ring system (~2.4-2.6 ppm) due to the inductive effect of the nitrogen atom. The remaining protons (H3', H4', H5') will appear further upfield (~1.4-1.7 ppm) and will likely present as a series of complex, overlapping multiplets due to extensive spin-spin coupling.

  • Ethyl Linker Protons (H1, H2): The two methylene groups of the ethyl bridge are diastereotopic. They are adjacent to each other and will exhibit mutual coupling, likely appearing as complex multiplets or triplets in the region of 2.5-2.8 ppm. Their proximity to two different nitrogen atoms results in a significant downfield shift.

  • N-Methyl Protons (H3): The methyl group attached to the terminal nitrogen is expected to produce a sharp singlet around 2.2-2.4 ppm. While coupling to the adjacent N-H proton is possible, this is often not observed due to rapid proton exchange or quadrupolar relaxation.[2]

  • Amine Proton (NH): The secondary amine proton will likely appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

A total of eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are primarily influenced by the electronegativity of the neighboring nitrogen atoms.[3]

  • Carbons Alpha to Nitrogen (C2', C6', C1, C2, C3): These five carbons will be the most downfield, appearing in the 40-60 ppm range. The precise shifts will vary based on the specific electronic environment of each nitrogen.

  • Piperidine Ring Carbons (C3', C4', C5'): The remaining ring carbons, being further from the nitrogen, will resonate at higher fields, typically in the 20-30 ppm range.[4][5]

A DEPT-135 experiment is indispensable for the definitive assignment of this molecule.[6] This technique differentiates carbon signals based on the number of attached protons:

  • CH₃ and CH groups: Appear as positive peaks.

  • CH₂ groups: Appear as negative peaks.

  • Quaternary carbons: Are absent.

For this compound, the DEPT-135 spectrum provides a powerful diagnostic signature: one positive peak (the N-methyl C3) and seven negative peaks (all seven CH₂ carbons). This clear distinction is key to validating the structure.[7]

Experimental Design and Protocols

The following protocol is designed for a standard 400 MHz NMR spectrometer but can be adapted for other field strengths.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL CDCl₃ prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Lock, Tune, and Shim prep4->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C{¹H} Spectrum acq2->acq3 acq4 Acquire DEPT-135 Spectrum acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H, Assign ¹³C/DEPT proc3->proc4

Caption: Standard workflow for NMR characterization.

Materials and Reagents
  • This compound (5-10 mg)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS, internal standard)

  • 5 mm NMR Tube

Protocol for Sample Preparation
  • Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of CDCl₃.

  • Add one drop of TMS solution (or use a solvent containing TMS).

  • Gently agitate the vial until the sample is fully dissolved.

  • Transfer the solution into a 5 mm NMR tube.

Causality: CDCl₃ is a common, non-polar solvent that provides good solubility for many organic compounds and has a minimal residual solvent signal.[2] TMS is the universally accepted internal reference standard for both ¹H and ¹³C NMR, defined as 0.0 ppm.[8]

Protocol for NMR Data Acquisition
  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of CDCl₃.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquire the 1D spectra using the parameters outlined in Table 1.

Table 1: Suggested Acquisition Parameters for a 400 MHz Spectrometer

Parameter¹H Experiment¹³C{¹H} ExperimentDEPT-135 Experiment
Pulse Programzg30zgpg30dept135
Spectral Width16 ppm (~6400 Hz)240 ppm (~24150 Hz)240 ppm (~24150 Hz)
Acquisition Time~2.5 s~1.1 s~1.1 s
Relaxation Delay (d1)2.0 s2.0 s2.0 s
Number of Scans161024512
Temperature298 K298 K298 K

Causality: A 2-second relaxation delay is generally sufficient for protons and protonated carbons to relax, allowing for quantitative integration in ¹H NMR and preventing signal saturation in ¹³C NMR. The number of scans is increased for ¹³C experiments to compensate for the low natural abundance of the ¹³C isotope.[9]

Data Analysis and Structural Assignment

The acquired data should be processed with standard NMR software (e.g., MestReNova, TopSpin, ACD/Labs). This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis to the TMS signal at 0.0 ppm.

Expected ¹H NMR Data

Table 2: Predicted ¹H NMR Signal Assignments

Signal LabelPredicted Shift (ppm)MultiplicityIntegrationAssignment
A2.5 – 2.8m4HH1, H2
B2.4 – 2.6m4HH2', H6'
C2.2 – 2.4s3HH3 (N-CH₃)
D1.5 – 1.7m4HH3', H5'
E1.4 – 1.5m2HH4'
FVariablebr s1HNH
Expected ¹³C NMR and DEPT-135 Data

Table 3: Predicted ¹³C NMR and DEPT-135 Signal Assignments

Signal LabelPredicted Shift (ppm)DEPT-135 PhaseAssignment
157 – 60NegativeC1
254 – 57NegativeC2', C6'
348 – 51NegativeC2
436 – 39Positive C3 (N-CH₃)
525 – 28NegativeC4'
623 – 26NegativeC3', C5'

Assignment Rationale:

  • Identify the Anchor Point: The single positive peak in the DEPT-135 spectrum (Signal 4) is unequivocally assigned to the N-methyl carbon, C3.

  • Assign Methylene Carbons: All other signals are negative in the DEPT-135 spectrum, confirming they are CH₂ groups.

  • Use Chemical Shift Trends: The carbons directly bonded to nitrogen (C1, C2, C2', C6') are the most deshielded (downfield). C1, adjacent to the piperidine nitrogen, and C2', C6' are expected in a similar region. C2, adjacent to the secondary amine, will also be in this region. The remaining signals (5 and 6) belong to the less deshielded C3', C4', and C5' carbons of the piperidine ring.

  • Confirm with 2D NMR (Optional but Recommended): For absolute certainty, an HSQC (Heteronuclear Single Quantum Coherence) experiment can be performed. This correlates each carbon with its directly attached proton(s), providing definitive C-H connections.

Caption: Expected correlations in an HSQC spectrum.

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of ¹H, ¹³C, and DEPT-135 NMR spectroscopy. The key diagnostic features are the seven distinct proton environments and the unique ¹³C signature of one positive (CH₃) and seven negative (CH₂) signals in the DEPT-135 spectrum. The protocols and interpretive logic detailed in this guide provide a robust, self-validating methodology for researchers, ensuring the accurate structural characterization required for high-quality chemical research and development.

References

  • Beltrán, M. A. et al. (2021). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]

  • Iliev, I. et al. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. Available at: [Link]

  • Brown, P. (n.d.). ¹³C nmr spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. Available at: [Link]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Aunce, M. et al. (2018). ¹³C ; DEPT135 ; HSQC) and HRMS spectra. Supporting Information. Available at: [Link]

  • Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Al-Rawi, J. M. A. et al. (1985). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Brown, P. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. Available at: [Link]

  • PubChem. (n.d.). (1-Methylpiperidin-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Methyl(2-(piperidin-1-yl)ethyl)amine. National Center for Biotechnology Information. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

Sources

Introduction: The Challenge of Purifying N-methyl-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of established and effective techniques for the purification of crude N-methyl-2-piperidin-1-ylethanamine. The methodologies detailed herein are designed to address the unique challenges presented by this diamine, ensuring researchers, scientists, and drug development professionals can achieve high purity standards essential for subsequent applications.

This compound is a diamine containing both a secondary and a tertiary amine within its structure. This dual basicity, combined with its polarity, presents specific challenges for purification. Common impurities may include starting materials, over-alkylated byproducts, and products of oxidation, which often have similar physical properties to the target compound. Amines, in general, are prone to oxidation, often indicated by a yellowing of the crude material[1]. Furthermore, their basic nature can lead to problematic interactions with standard purification media, such as silica gel[2][3][4].

This guide explains the rationale behind selecting a purification strategy based on the compound's properties and the nature of the impurities. It provides detailed, validated protocols for several orthogonal purification techniques, ensuring a robust approach to achieving high purity.

Physicochemical Properties

Understanding the fundamental properties of this compound is the cornerstone of developing an effective purification strategy. These properties dictate the suitability of techniques like distillation, chromatography, and recrystallization.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C₈H₁₈N₂PubChem[5]
Molecular Weight 142.24 g/mol PubChem[5]
Boiling Point Not experimentally determined. Estimated to be high (>200 °C at atm. pressure).N/A
Form Expected to be a liquid at room temperature.N/A
Solubility Expected to be soluble in water and common organic solvents.N/A
pKa (predicted) Two basic centers; predicted pKa values are ~10-11 for the secondary amine and ~9-10 for the tertiary amine.N/A

Overall Purification Strategy

The selection of a purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. A multi-step approach is often the most effective. The following diagram illustrates a general workflow for purifying crude this compound.

Purification Workflow cluster_main Purification & Analysis Workflow Crude Crude N-methyl-2- piperidin-1-ylethanamine Distill Vacuum Distillation (Bulk Impurity Removal) Crude->Distill Initial Cleanup Chrom Column Chromatography (Close-Boiling Impurities) Distill->Chrom If impurities persist Salt Salt Formation & Recrystallization (High Purity Polish) Distill->Salt Alternative high-purity route Assess Purity Assessment (GC-MS, NMR) Distill->Assess If sufficiently pure Chrom->Assess Salt->Assess Pure Pure Product Assess->Pure

Caption: General workflow for the purification of this compound.

Purification Technique 1: Vacuum Distillation

Expertise & Rationale: Distillation separates compounds based on differences in boiling points. For high-boiling amines like this compound, performing the distillation under vacuum is critical. Lowering the pressure reduces the boiling point, which prevents thermal degradation and oxidation that can occur at high temperatures[1]. This method is exceptionally effective for removing non-volatile impurities (e.g., salts, catalyst residues) and significantly lower- or higher-boiling components.

Protocol for Vacuum Distillation
  • Apparatus Setup: Assemble a standard short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for very small quantities.

  • Initial Treatment: To prevent oxidation, it can be beneficial to add a small amount of a reducing agent, like sodium borohydride, or to distill from potassium hydroxide (KOH) pellets, which will also remove acidic impurities and water.

  • Loading: Charge the distillation flask with the crude amine, not exceeding half the flask's volume. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Evacuation: Slowly and carefully apply vacuum from a vacuum pump, protected by a cold trap (liquid nitrogen or dry ice/acetone).

  • Heating: Once the desired pressure is stable (typically 1-10 mmHg), begin heating the distillation flask using an oil bath for uniform temperature control.

  • Fraction Collection:

    • Collect any low-boiling impurities as a forerun fraction.

    • Once the temperature at the distillation head stabilizes, collect the main fraction containing the product in a pre-weighed receiving flask.

    • Stop the distillation before all the material in the distillation flask has evaporated to avoid concentrating potentially explosive peroxidic impurities.

  • Shutdown: Allow the system to cool completely before slowly re-introducing air to the apparatus.

Purification Technique 2: Column Chromatography

Expertise & Rationale: Column chromatography is a powerful technique for separating compounds with similar boiling points but different polarities. However, the basic nature of amines poses a significant challenge when using standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly bind to the basic amine, leading to poor recovery and significant peak tailing[2][4]. To counteract this, the stationary phase or mobile phase must be modified.

Chromatography Logic cluster_logic Logic for Amine Chromatography Start Crude Amine for Chromatography TLC Run TLC on Standard Silica Start->TLC Streak Does it Streak or Stick at Baseline? TLC->Streak Option1 Option 1: Add Competing Base (e.g., 1-2% Et3N or NH4OH) to Mobile Phase Streak->Option1 Yes Option2 Option 2: Use Alternative Phase (Amine-functionalized Silica or Alumina) Streak->Option2 Yes Success Achieve Symmetrical Peaks & Good Separation Streak->Success No (Rare) Option1->Success Option2->Success Salt_Formation_Cycle cluster_cycle Purification via Acid-Base Chemistry FreeBase Crude Free Base Amine (Liquid, in Organic Solvent) Protonation Protonation (Add HCl in Ether/IPA) FreeBase->Protonation SaltSolid Amine Salt (Crystalline Solid) Protonation->SaltSolid Recrystallize Recrystallize Salt (e.g., from Ethanol/Ether) SaltSolid->Recrystallize Dissolve & Cool PureSalt Purified Salt Recrystallize->PureSalt Filter Neutralization Neutralization (Add aq. NaOH/Na2CO3) PureSalt->Neutralization PureFreeBase Pure Free Base Amine (Liquid, Extract with Organic Solvent) Neutralization->PureFreeBase

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of "N-methyl-2-piperidin-1-ylethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Senior Application Scientist Group

Introduction

Welcome to the technical support guide for the synthesis of N-methyl-2-piperidin-1-ylethanamine. This molecule, featuring a key piperidine scaffold, is a valuable building block in medicinal chemistry and pharmaceutical development.[1] Its synthesis, while conceptually straightforward, is often accompanied by specific and recurring side reactions that can complicate reaction work-ups, reduce yields, and lead to challenging purifications.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, mechanistic explanations for common experimental issues. Our goal is to empower you to not only solve problems as they arise but to proactively design more robust and efficient synthetic routes. We will explore the causality behind common pitfalls and offer field-proven strategies for troubleshooting and optimization.

Part 1: Overview of Common Synthetic Strategies

Two primary and logical synthetic routes are typically employed to synthesize this compound. The choice between them often depends on starting material availability and the scale of the reaction. Both pathways, however, present unique challenges regarding side reactions.

  • Route A: Two-Step Alkylation. This is often the most common approach. It involves the initial synthesis of the intermediate 2-(piperidin-1-yl)ethanamine, followed by a selective N-methylation of the primary ethylamine group.

  • Route B: Reductive Amination. This route involves the reaction of a suitable carbonyl compound with an amine in the presence of a reducing agent to directly form the target C-N bond.[2][3][4]

The following diagram illustrates these two divergent strategies.

cluster_SM Starting Materials cluster_Reactions Reaction Pathways SM1 Piperidine Inter1 2-(Piperidin-1-yl)ethanamine SM1->Inter1 Step 1: Alkylation SM2 2-Chloroethylamine or Aziridine SM2->Inter1 Step 1: Alkylation SM3 Methylamine Product This compound SM3->Product Reductive Amination SM4 Piperidine-1-ethanol Inter2 Piperidin-1-yl-acetaldehyde SM4->Inter2 Oxidation Inter1->Product Step 2: N-Methylation (e.g., Eschweiler-Clarke) Inter2->Product Reductive Amination

Caption: Common synthetic routes to this compound.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Issue 1: Over-Alkylation and Quaternary Salt Formation

Question: "I'm methylating 2-(piperidin-1-yl)ethanamine with methyl iodide and getting a significant, water-soluble byproduct that I can't easily remove. My yield of the desired secondary amine is very low. What is happening?"

Answer: This is a classic and highly probable side reaction: over-alkylation. Both nitrogen atoms in your intermediate are nucleophilic. The desired secondary amine product is often more nucleophilic than the primary amine starting material, leading to a second methylation. Furthermore, the tertiary piperidine nitrogen can also be alkylated. This cascade of reactions results in the formation of a quaternary ammonium salt, which is highly polar and often water-soluble.

The mechanism is as follows:

Caption: Pathway of over-alkylation during N-methylation.

Troubleshooting & Prevention:
  • Change Your Methylating Agent: Avoid highly reactive, indiscriminate alkylating agents like methyl iodide or dimethyl sulfate when selective mono-methylation is desired. The Eschweiler-Clarke reaction is the industry-standard solution to this problem.[5] It uses formaldehyde as the methyl source and formic acid as the reducing agent. It reliably stops at the secondary or tertiary amine stage without forming quaternary salts.

  • Control Stoichiometry: If you must use an alkyl halide, use the amine as the excess reagent and add the alkylating agent slowly at a low temperature to minimize the chance of the product reacting further. This is often inefficient and not recommended.

  • Purification Strategy: If the quaternary salt has already formed, it can be removed by an aqueous wash during work-up due to its high polarity. However, preventing its formation is a far better strategy.

Methylating AgentReactivitySelectivityCommon Side ProductsRecommendation
Methyl Iodide (MeI) HighLowDi-methylated amines, Quaternary saltsAvoid for selective mono-methylation.
Dimethyl Sulfate HighLowSimilar to MeI, but less volatile and more toxic.Avoid for selective mono-methylation.
Formaldehyde / Formic Acid (Eschweiler-Clarke) ModerateHighTraces of N-formyl amideHighly Recommended. The gold standard for clean N-methylation.[5]
Formaldehyde / NaBH₄ ModerateModerateOver-alkylation still possible if reduction is slow.A viable alternative, but less controlled than Eschweiler-Clarke.[6]
Issue 2: Incomplete Conversion & Complex Reaction Mixtures

Question: "My reductive amination of piperidin-1-yl-acetaldehyde with methylamine is sluggish and gives me a mixture of products, including unreacted starting material and what looks like a self-condensation product."

Answer: Reductive amination requires the careful orchestration of two key steps: 1) formation of an imine (or iminium ion) intermediate, and 2) its subsequent reduction.[2] An imbalance can lead to multiple side reactions.

Causality and Troubleshooting:
  • Choice of Reducing Agent: The choice of hydride source is critical.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce the starting aldehyde before it has a chance to form the imine with methylamine. This is a very common cause of failure.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the preferred reagent for most reductive aminations.[7] It is a milder, more selective reducing agent that is particularly effective at reducing the protonated iminium ion intermediate while being slow to react with the starting aldehyde. It does not require strict pH control.

    • Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic (releases HCN under acidic conditions) and requires careful pH control (typically pH 6-7) to favor iminium ion formation and reduction.

  • Reaction pH: The reaction medium's pH is crucial for forming the imine intermediate. The condensation of the aldehyde and amine is typically acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. A buffer or the use of an amine salt (e.g., methylamine HCl) is often employed to maintain the optimal pH range.

  • Aldehyde Instability: Aldehydes, particularly those with α-protons like piperidin-1-yl-acetaldehyde, are prone to self-condensation (aldol reaction) under basic or acidic conditions. This can create a complex mixture of dimeric impurities. The best practice is to use the aldehyde immediately after preparation or purification and to favor reaction conditions (like those with STAB) where the imine forms and is reduced in situ rapidly.

Recommended Protocol: Reductive Amination with STAB
  • Step 1: Setup: In a round-bottom flask, dissolve piperidin-1-yl-acetaldehyde (1.0 eq) and methylamine hydrochloride (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Step 2: Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Step 3: Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Step 4: Monitoring: Stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Step 5: Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Issue 3: Purification Difficulties

Question: "My crude product is an oil with multiple amine-containing impurities that are very close on my TLC plate. How can I effectively purify my target compound?"

Answer: Purifying polar amines is a common challenge due to their basicity, which causes streaking on standard silica gel, and their high water solubility.

Strategies for Effective Purification:
  • Amine-Deactivated Chromatography: Standard silica gel is acidic and interacts strongly with basic amines.

    • Solution A: Pre-treat the silica gel by preparing the slurry in an eluent containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites and significantly improves peak shape.

    • Solution B: Use commercially available deactivated silica or basic alumina for the column.

  • Acid-Base Extraction: This classic technique is highly effective for separating amines from neutral or acidic impurities.

    • Dissolve the crude mixture in a nonpolar organic solvent (e.g., ethyl acetate, DCM).

    • Extract with dilute acid (e.g., 1M HCl). The amine products will move into the aqueous layer as their hydrochloride salts.

    • Wash the organic layer to remove any remaining product.

    • Combine the acidic aqueous layers and basify with a strong base (e.g., 2M NaOH) to pH > 12.

    • Extract the free amine back into an organic solvent.

    • Dry and concentrate to yield the purified amine.

  • Derivatization for Amine Removal: If the main impurity is unreacted primary amine (2-(piperidin-1-yl)ethanamine), it can be selectively removed.

    • React the crude mixture with an acid anhydride (like acetic anhydride) which will convert the primary and secondary amines into neutral amide compounds.[8] The tertiary piperidine nitrogen will not react. This method is only useful if your target is a tertiary amine, but it illustrates the principle. A better approach is to use a resin-bound isocyanate to selectively scavenge the primary amine starting material.

Part 3: References

  • BenchChem Technical Support Team. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.

  • Gadaleta, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives. BenchChem.

  • Clemente, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry.

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • European Patent Office. (2023). METHOD FOR PURIFYING WASTED SOLUTION COMPRISING N-METHYL-2-PYRROLIDONE. EP 4201922 A1.

  • Wiese, M., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

  • Zippilli, C., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. [Link]

Sources

Technical Support Center: Optimizing Yield in the Reductive Amination of 2-(piperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of 2-(piperidin-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.

Introduction to the Reaction

Reductive amination is a versatile and widely used method for the synthesis of amines.[1][2] The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by the reduction of this intermediate to the corresponding amine.[3] In the context of 2-(piperidin-1-yl)ethanamine, this primary amine can be reacted with various aldehydes and ketones to generate a diverse range of secondary amines, which are valuable scaffolds in medicinal chemistry.

The overall transformation is as follows:

Achieving high yields in this reaction requires careful consideration of several factors, including the choice of reducing agent, reaction pH, solvent, and temperature. This guide will walk you through these critical parameters and provide solutions to common problems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the reductive amination of 2-(piperidin-1-yl)ethanamine.

Issue 1: Low or No Product Formation

A low yield of the desired secondary amine is one of the most common challenges. Several factors can contribute to this issue.

Question: My reaction is not producing the expected product, or the yield is very low. What are the likely causes and how can I fix it?

Answer:

Several factors can lead to low or no product formation. Let's break down the potential causes and their solutions systematically.

1. Inefficient Imine/Iminium Ion Formation:

The first step of the reaction is the formation of an imine or iminium ion, which is a reversible reaction that produces water.[4] If the equilibrium favors the starting materials, the overall yield will be poor.

  • pH is not optimal: The pH of the reaction is critical. Slightly acidic conditions (pH 4-6) are generally optimal to catalyze the formation of the imine.[5][6][7] If the pH is too low (too acidic), the amine starting material will be protonated, rendering it non-nucleophilic and stopping the reaction.[4][6] Conversely, if the pH is too high (basic), the carbonyl group of the aldehyde or ketone will not be sufficiently activated for nucleophilic attack.

    • Solution: Control the pH of your reaction mixture. You can add a small amount of a weak acid like acetic acid to achieve the optimal pH range.[8][9] It's advisable to monitor the pH to ensure it remains within the desired window.

  • Water Removal: The presence of water can shift the equilibrium back towards the starting materials.

    • Solution: To drive the reaction forward, you can remove water as it forms. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[10][11] Another technique is azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene.[10]

2. Incorrect Choice or Inactivity of the Reducing Agent:

The choice of reducing agent is paramount for a successful reductive amination.

  • Non-selective Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone before it has a chance to form the imine.[4][5][6]

    • Solution: Use a milder and more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for one-pot reductive aminations.[1][4][6][8][12]

  • Decomposition of the Reducing Agent: Some reducing agents, particularly sodium triacetoxyborohydride, are sensitive to moisture and can decompose if not handled and stored properly.[4]

    • Solution: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Handle it quickly in a dry environment.

3. Suboptimal Reaction Conditions:

  • Temperature: While many reductive aminations proceed at room temperature, less reactive starting materials may require gentle heating to facilitate imine formation.[4] However, excessive heat can lead to side reactions.[4]

    • Solution: If your reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

  • Solvent: The solvent can significantly impact the reaction.

    • Solution: Common solvents for reductive amination include methanol (especially with NaBH₃CN), and chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) (often used with NaBH(OAc)₃).[4][11] Experiment with different solvents to find the optimal one for your specific substrate combination.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the formation of side products, which can complicate purification and lower the yield of your desired product.

Question: My reaction is producing significant amounts of side products. What are they and how can I minimize their formation?

Answer:

Side product formation is a common issue in reductive amination. Here are the most likely culprits and how to address them:

1. Overalkylation (Formation of a Tertiary Amine):

If you are starting with a primary amine, it's possible for the newly formed secondary amine to react again with another molecule of the aldehyde or ketone, leading to the formation of a tertiary amine.

  • Cause: This is more likely to occur if the aldehyde or ketone is used in a large excess or if the reaction conditions favor further reaction.

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine (1.1-1.2 equivalents) can help minimize overalkylation.[13]

      • Stepwise Procedure: Consider a two-step procedure. First, form the imine and then add the reducing agent. This can give you more control over the reaction.[11]

2. Reduction of the Starting Carbonyl Compound:

As mentioned earlier, if a non-selective reducing agent is used, you may end up with a significant amount of the corresponding alcohol from the reduction of your starting aldehyde or ketone.

  • Cause: Use of a strong reducing agent like NaBH₄ in a one-pot reaction.[5][6]

    • Solution: Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[1][6][8]

3. Aldol Condensation:

If your aldehyde or ketone has an α-hydrogen, it can undergo an aldol condensation under basic or acidic conditions, leading to dimeric impurities.

  • Cause: Inappropriate pH or prolonged reaction times at elevated temperatures.

    • Solution: Maintain the optimal pH range (4-6) and avoid excessive heating.[10]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for my reaction?

A1: The choice of reducing agent depends on your specific needs and the sensitivity of your starting materials.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting carbonyl; often requires a two-step procedure.[5][6][8]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions; suitable for one-pot reactions.[1][6][8][12]Toxic (releases HCN under acidic conditions).[2][8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective, and less toxic than NaBH₃CN.[8][11] Good for a wide range of substrates.[11]Moisture sensitive.

For the reductive amination of 2-(piperidin-1-yl)ethanamine, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice due to its high selectivity and lower toxicity.[8]

Q2: How do I monitor the progress of my reaction?

A2: The best way to monitor your reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You should see the disappearance of your starting materials (the amine and the carbonyl compound) and the appearance of your product spot/peak.

Q3: My product is difficult to purify. Any suggestions?

A3: Purification of amines can sometimes be challenging.

  • Acid-Base Extraction: Since your product is an amine, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). This will protonate your amine and pull it into the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract your purified amine back into an organic solvent.[14][15]

  • Column Chromatography: If extraction is insufficient, column chromatography on silica gel is a standard method for purifying amines. You may need to add a small amount of a base like triethylamine to the eluent to prevent the product from streaking on the column.

Q4: Can I perform this reaction in a "green" solvent?

A4: Yes, there is a growing interest in using more environmentally friendly solvents. While chlorinated solvents are common, studies have shown that greener alternatives like ethyl acetate can be effective, particularly with sodium triacetoxyborohydride.[4] Water has also been used as a solvent in some reductive amination protocols.[11]

Experimental Protocols

General One-Pot Reductive Amination Protocol using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a good starting point for the reductive amination of 2-(piperidin-1-yl)ethanamine.

Materials:

  • 2-(piperidin-1-yl)ethanamine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of 2-(piperidin-1-yl)ethanamine (1.0 eq) in anhydrous DCE or DCM, add the aldehyde or ketone (1.0-1.2 eq).

  • If the reaction is slow, a catalytic amount of glacial acetic acid (0.1 eq) can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or acid-base extraction as needed.

Visualizing the Workflow

Reductive Amination Workflow Diagram

ReductiveAminationWorkflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification Amine 2-(piperidin-1-yl)ethanamine Imine_Formation Imine/Iminium Ion Formation (pH 4-6) Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction Reduction (Selective Reducing Agent) Imine_Formation->Reduction Intermediate Quench Quench Reaction Reduction->Quench Crude Product Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Extraction) Extraction->Purification Product Final Secondary Amine Purification->Product

Caption: A generalized workflow for the reductive amination process.

Mechanism of Reductive Amination

ReductiveAminationMechanism Reactants Aldehyde/Ketone + Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion Dehydration (Acid Catalyzed) Product Secondary Amine Iminium_Ion->Product Reduction (Hydride Addition)

Caption: The core mechanism of the reductive amination reaction.

References

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Reducing Agent: The Case for Sodium Cyanoborohydride in Amine Synthesis. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

  • Wikipedia. Reductive amination. [Link]

  • The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016-12-29). [Link]

  • Wordpress. Reductive Amination. (2026-01-03). [Link]

  • PubMed. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes). a. [Link]

  • Chem-Station Int. Ed. Borch Reductive Amination. (2014-05-03). [Link]

  • Journal of the American Chemical Society. pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Optimizing Reductive Amination: A Guide for Chemical Procurement. [Link]

  • Myers Chem 115. C!N Bond-Forming Reactions: Reductive Amination. [Link]

  • Reddit. Question about reductive amination reaction procedure. (2025-03-07). [Link]

  • On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025-01-01). [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025-01-01). [Link]

  • Reddit. What's wrong with my reductive amination? I barely got any product.. (2025-02-13). [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. (2018-03-21). [Link]

  • ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. (2016-10-22). [Link]

  • YouTube. Reductive Amination: Preparation of an Imine. (2022-03-15). [Link]

  • YouTube. Reductive Amination. (2023-03-16). [Link]

  • Google Patents.
  • Chemical Communications (RSC Publishing). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

  • KAUST Repository. Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. [Link]

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Technical Support Center: Eschweiler-Clarke Reaction with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Eschweiler-Clarke reaction on piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic N-methylation reaction and may encounter challenges in achieving optimal outcomes. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the nuances of this reaction with your specific piperidine substrates. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the reaction's intricacies.

Introduction to the Challenge

The Eschweiler-Clarke reaction is a robust and widely used method for the N-methylation of primary and secondary amines, prized for its ability to produce tertiary amines without the risk of forming quaternary ammonium salts.[1] The reaction proceeds via the formation of an iminium ion from the piperidine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide as the driving force for the reaction.[2][3] While seemingly straightforward, the application of this reaction to structurally diverse and often complex piperidine derivatives can lead to a variety of byproducts and experimental challenges. This guide will address these issues head-on, providing both theoretical explanations and practical solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the Eschweiler-Clarke reaction with piperidine substrates.

1. What is the fundamental mechanism of the Eschweiler-Clarke reaction with a piperidine derivative?

The reaction proceeds in two main stages:

  • Iminium Ion Formation: The secondary amine of the piperidine ring nucleophilically attacks formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates, often facilitated by the acidic conditions of the formic acid, to generate a highly electrophilic N-methylenepiperidinium (iminium) ion.

  • Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion. This reduction step yields the N-methylated piperidine and carbon dioxide. The irreversible loss of CO2 gas drives the reaction to completion.[1][2][3]

2. Why is the Eschweiler-Clarke reaction preferred over other methylation methods like using methyl iodide?

The primary advantage of the Eschweiler-Clarke reaction is its selectivity for forming tertiary amines. Traditional alkylating agents, such as methyl iodide, can lead to over-alkylation, resulting in the formation of quaternary ammonium salts. The mechanism of the Eschweiler-Clarke reaction inherently prevents this, as the tertiary amine product cannot form another iminium ion with formaldehyde.[1]

3. Can I use paraformaldehyde instead of an aqueous formaldehyde solution?

Yes, paraformaldehyde is a common and often preferred source of formaldehyde in the Eschweiler-Clarke reaction. It is a solid polymer of formaldehyde that decomposes in situ to provide the necessary reagent. This can be particularly advantageous in reactions where the presence of water might be undesirable or when a higher concentration of formaldehyde is needed.

4. What are the typical reaction conditions?

The classical Eschweiler-Clarke reaction is often performed by heating the amine with an excess of both formaldehyde and formic acid, typically at temperatures ranging from 80-100 °C.[4] However, the optimal conditions can vary depending on the specific piperidine derivative, particularly its steric hindrance and the presence of other functional groups.

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Incomplete or Slow Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times.

  • The yield of the desired N-methylated piperidine is low.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Protocol
Steric Hindrance Bulky substituents on the piperidine ring, especially at the 2 and 6 positions, can sterically hinder the nitrogen's attack on formaldehyde, slowing down the formation of the iminium ion. Amines with significant steric hindrance are known to give lower yields.[5]1. Increase Reaction Temperature: Carefully increase the temperature to the reflux point of the mixture to provide more energy to overcome the activation barrier. 2. Prolong Reaction Time: Monitor the reaction over an extended period (e.g., 24-48 hours). 3. Use a Modified Protocol: For severely hindered amines, consider alternative methods or a modified Eschweiler-Clarke protocol developed for hindered substrates.
Insufficient Reagents An inadequate excess of formaldehyde or formic acid can lead to an incomplete reaction.1. Increase Reagent Stoichiometry: Use a larger excess of both formaldehyde (2-5 equivalents) and formic acid (2-5 equivalents).
Low Reaction Temperature The reaction generally requires heat to proceed at a reasonable rate.1. Ensure Adequate Heating: Maintain a reaction temperature of at least 80-100 °C. Use an oil bath for consistent temperature control.

Experimental Protocol for Overcoming Steric Hindrance:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the sterically hindered piperidine derivative (1.0 eq) in formic acid (3.0-5.0 eq).

  • Add formaldehyde (37% aqueous solution, 3.0-5.0 eq) or paraformaldehyde (3.0-5.0 eq).

  • Heat the reaction mixture to 100-110 °C and maintain it at this temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully basify the reaction mixture with a saturated aqueous solution of sodium carbonate or sodium hydroxide to pH > 10.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Issue 2: Formation of N-Formylpiperidine Byproduct

Symptoms:

  • A significant side product is observed with a mass corresponding to the starting material + 28 Da (CHO group).

  • This byproduct can be difficult to separate from the desired N-methylated product due to similar polarities.

Root Causes & Solutions:

The formation of an N-formyl derivative is the hallmark of the Leuckart-Wallach reaction, which uses formamide or ammonium formate. However, under certain Eschweiler-Clarke conditions, N-formylation can become a competitive side reaction. This is more likely to occur if the reduction of the iminium ion is slow, allowing for an alternative pathway where the piperidine is acylated by formic acid or a related species.

Diagram of N-Formyl Byproduct Formation:

Piperidine Piperidine Derivative Iminium Iminium Ion Piperidine->Iminium + HCHO - H₂O N_Formyl N-Formyl Piperidine (Byproduct) Piperidine->N_Formyl + HCOOH (Acylation) - H₂O (Slow Reduction) N_Methyl N-Methyl Piperidine (Desired Product) Iminium->N_Methyl + HCOOH (Hydride Transfer) - CO₂ FormicAcid Formic Acid

Caption: Competing pathways in the Eschweiler-Clarke reaction.

Troubleshooting Protocol to Minimize N-Formylation:

  • Ensure Sufficient Formic Acid as a Reductant: A higher concentration of formic acid can favor the hydride transfer pathway over the acylation pathway. Ensure at least 2-3 equivalents are used.

  • Maintain Optimal Temperature: Excessively high temperatures might promote side reactions. Stick to the 80-100 °C range unless necessary for overcoming steric hindrance.

  • Consider a Co-solvent: In some cases, the use of an inert, non-aqueous solvent might alter the reaction pathway and reduce formylation.

Issue 3: Potential for Ring Fragmentation or Rearrangement

Symptoms:

  • Complex mixture of byproducts observed by GC-MS or LC-MS.

  • Isolation of unexpected products with lower molecular weights than the starting material.

Root Causes & Solutions:

While less common for simple piperidines, substrates with specific functionalities can be susceptible to fragmentation. For instance, polyamines are known to sometimes yield fragmented products under Eschweiler-Clarke conditions.[6] Piperidine derivatives with activating groups or strained ring systems could theoretically undergo similar side reactions.

Logical Workflow for Investigating Fragmentation:

Start Complex Byproduct Mixture Observed CheckSubstrate Analyze Substrate Structure: - Strained rings? - Activating groups? Start->CheckSubstrate RunControl Run Reaction at Lower Temperature (e.g., 60-70 °C) CheckSubstrate->RunControl AnalyzeByproducts Isolate and Characterize Byproducts (NMR, HRMS) RunControl->AnalyzeByproducts ModifyConditions Consider Milder Reducing Agents (e.g., NaBH(OAc)₃ with HCHO) AnalyzeByproducts->ModifyConditions Outcome Optimized Conditions or Alternative Synthetic Route ModifyConditions->Outcome

Caption: Troubleshooting workflow for unexpected byproducts.

Preventative Measures:

  • For substrates with sensitive functional groups: Consider protecting them before the methylation reaction if they are incompatible with acidic and high-temperature conditions.

  • For novel or complex piperidine derivatives: It is prudent to first run the reaction on a small scale and thoroughly analyze the crude product mixture by LC-MS or GC-MS to identify any potential byproducts before scaling up.

Part 3: Purification and Characterization

Challenge: Separating the desired N-methylated piperidine from the starting material and N-formyl byproduct can be challenging due to their similar polarities.

Purification Protocol:

  • Acid-Base Extraction: After the reaction, perform a careful acid-base workup. The basicity of the starting secondary amine, the tertiary amine product, and any potential amine byproducts will be different. A carefully controlled pH during extraction can sometimes help in separating them.

  • Column Chromatography:

    • Normal Phase (Silica Gel): A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine products on the silica gel.

    • Reverse Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient may provide better separation.

Characterization:

  • ¹H NMR: The appearance of a new singlet in the 2.2-2.8 ppm region, integrating to three protons, is characteristic of the N-methyl group.

  • ¹³C NMR: A new signal for the N-methyl carbon will typically appear in the 35-45 ppm range.

  • Mass Spectrometry: The product will have a molecular weight that is 14 Da higher than the starting material (addition of CH₂).

References

  • Jones, S. P., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • National Institutes of Health. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. [Link]

  • ResearchGate. (2015). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link]

  • Royal Society of Chemistry. (2011). Detection of intermediates for the Eschweiler–Clarke reaction by liquid-phase reactive desorption electrospray ionization mass spectrometry. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • ResearchGate. (2017). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. [Link]

  • PubMed. (2022). Review of Modern Eschweiler-Clarke Methylation Reaction. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • ResearchGate. (2017). ChemInform Abstract: Expedient Entry to the Piperazinohydroisoquinoline Ring System Using a Sequential Ugi/Pictet-Spengler/Reductive Methylation Reaction Protocol. [Link]

  • ResearchGate. (2015). Effect of Formamide in the Leuckart Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]

  • Erowid. (1965). The mechanism of the leuckart-wallach reaction and of the reduction of schiff bases by formic acid. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Institutes of Health. (2012). Synthesis and Spectroscopic Identification of a μ-1,2-Disulfidodinickel Complex. [Link]

  • ACS Publications. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. [Link]

  • University of Liverpool. (2013). Green Chemistry. [Link]

  • PubMed. (2018). Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. [Link]

  • Sciencemadness Discussion Board. (2018). Eschweiler-Clarke reaction with protected amines. [Link]

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Technical Support Center: Troubleshooting Low Yield in N-methyl-2-piperidin-1-ylethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-2-piperidin-1-ylethanamine (CAS 2835-98-5). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable tertiary amine intermediate. By addressing common pitfalls in a direct question-and-answer format, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategy.

Section 1: Foundational Issues - Reagents and Reaction Setup

A successful synthesis begins long before the reaction is initiated. The quality of your starting materials and the integrity of your setup are paramount. This section addresses the most common preliminary issues that can drastically impact yield.

Q1: My reaction is sluggish or fails to initiate. Could my reagents be the problem?

Answer: Absolutely. The purity and handling of reagents are critical, especially in amine synthesis. Here are the primary culprits:

  • Wet Reagents or Solvents: The most common synthetic route, reductive amination, involves the formation of an iminium ion intermediate, a dehydration process.[1] Any excess water present from the start will shift the equilibrium back towards the starting materials, preventing the reaction from proceeding efficiently.

    • Actionable Advice:

      • Dry Your Solvents: Use freshly dried solvents. Standard procedures like distillation from an appropriate drying agent (e.g., CaH₂) or passing through an activated alumina column are recommended.

      • Check Your Amines: Piperidine is hygroscopic. If it has been opened multiple times, consider distilling it before use.

      • Use Anhydrous Reducing Agents: Hydride sources like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture.[1] Ensure they are stored in a desiccator and handled quickly in an inert atmosphere if possible.

  • Purity of the Carbonyl Source: If you are using a precursor like N-methylaminoacetaldehyde, be aware that it can be unstable and prone to polymerization.

    • Actionable Advice: Use freshly prepared or recently purchased aldehyde. If in doubt, verify its purity via ¹H NMR before starting the reaction.

  • Degraded Reducing Agent: The hydride source is the engine of the reduction step. Improper storage or age can lead to significant loss of activity.

    • Actionable Advice: If you suspect the reducing agent is compromised, test it on a small-scale, reliable reaction or purchase a new batch.

Troubleshooting Workflow for Reagent Quality

Below is a systematic workflow to diagnose and resolve reagent-related issues.

G cluster_0 Reagent & Setup Troubleshooting start Low Yield or Reaction Failure check_solvent Is the solvent anhydrous? start->check_solvent dry_solvent Dry solvent using standard procedures. check_solvent->dry_solvent No check_amine Is the amine (piperidine) dry and pure? check_solvent->check_amine Yes dry_solvent->check_amine purify_amine Purify amine (e.g., distillation). check_amine->purify_amine No check_carbonyl Is the carbonyl source (e.g., aldehyde) pure? check_amine->check_carbonyl Yes purify_amine->check_carbonyl purify_carbonyl Use fresh or purified carbonyl compound. check_carbonyl->purify_carbonyl No check_hydride Is the reducing agent (e.g., NaBH(OAc)₃) active? check_carbonyl->check_hydride Yes purify_carbonyl->check_hydride new_hydride Use a fresh bottle of reducing agent. check_hydride->new_hydride No proceed Proceed with Reaction check_hydride->proceed Yes new_hydride->proceed

Caption: A step-by-step decision tree for verifying reagent and solvent quality.

Section 2: Optimizing Reaction Conditions

Even with perfect reagents, the reaction environment dictates the outcome. Temperature, pH, and stoichiometry are levers you can pull to steer the reaction toward your desired product.

Q2: My reaction is stalling, and TLC/LC-MS shows mostly starting materials. How can I improve the reaction kinetics?

Answer: This is a classic problem in reductive amination, often pointing to suboptimal conditions for iminium ion formation or reduction.

  • The Critical Role of pH: The formation of the iminium ion is the rate-limiting step and is highly pH-dependent.

    • The Problem: The reaction requires a delicate balance. A slightly acidic medium (pH 4-6) is needed to protonate the carbonyl oxygen, making it more electrophilic for the amine to attack.[1][2] However, if the medium is too acidic, the amine nucleophile (piperidine) will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1][2]

    • Actionable Advice: Add a mild acid, such as acetic acid (AcOH), to your reaction mixture. Typically, adding it stoichiometrically with the amine is a good starting point. For reactions using sodium cyanoborohydride, maintaining a pH between 6 and 7 is often optimal.[3]

  • Temperature Considerations: While many reductive aminations run well at room temperature, some substrate combinations are less reactive.

    • Actionable Advice: If the reaction is clean but slow at room temperature, consider gentle heating to 40-50 °C.[4] Monitor the reaction closely, as excessive heat can promote side reactions. Conversely, some highly reactive starting materials might benefit from initial cooling to 0 °C to control the initial exotherm.

  • Choice of Reducing Agent: The choice of hydride source matters.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.[1][5] It also releases acetic acid upon reaction, which can help catalyze iminium formation.

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, particularly because it is stable in mildly acidic conditions.[6] However, it is highly toxic and requires careful handling.

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can prematurely reduce the starting aldehyde before it has a chance to form the imine.[1] It is generally not recommended for one-pot reductive aminations unless the imine is pre-formed.

ParameterRecommended RangeRationale & Key Considerations
pH 4 - 6Optimal for activating the carbonyl without deactivating the amine nucleophile.[1][7]
Temperature Room Temp to 50 °CStart at room temperature; gentle heating may be required for less reactive substrates.[4]
Solvent DCE, DCM, THF, EtOAcChlorinated solvents are common, but greener options like Ethyl Acetate (EtOAc) can be effective.[1]
Reducing Agent NaBH(OAc)₃ or NaBH₃CNThese agents are chemoselective for the iminium ion over the carbonyl starting material.[1][5]

Table 1: Key Reaction Parameters for Optimization.

Section 3: Work-up and Purification Challenges

The reaction may be complete, but isolating a pure product is often where significant yield loss occurs. Tertiary amines present unique purification challenges.

Q3: My crude NMR looks messy, and I'm struggling to isolate the pure tertiary amine. What are the likely side products and best purification strategies?

Answer: A messy crude product is common and can result from side reactions or difficulties during work-up.

  • Common Side Products:

    • Over-alkylation Products: While reductive amination is designed to prevent this, under certain conditions, impurities can lead to undesired products.

    • Aldol or Self-Condensation Products: If using an aldehyde precursor, it may self-condense under acidic or basic conditions.

    • Unreacted Starting Material: Incomplete conversion is a primary cause of low yield.

  • Purification Strategy: Acid-Base Extraction This is the most powerful tool for purifying amines. It leverages the basicity of the nitrogen to move the desired compound between aqueous and organic layers.[8][9]

    Protocol 1: Standard Acid-Base Extraction for Amine Purification

    • Quench: Carefully quench the reaction mixture by adding a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until bubbling ceases.

    • Initial Extraction: Extract the mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The desired tertiary amine, along with non-polar impurities, will move to the organic layer.

    • Acid Wash: Wash the combined organic layers with a dilute aqueous acid solution (e.g., 1 M HCl). The basic tertiary amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Basify and Re-extract: Separate the acidic aqueous layer. Cool it in an ice bath and carefully add a base (e.g., 10 M NaOH) until the pH is >12. This deprotonates the amine salt, making it soluble in organic solvents again.

    • Final Extraction: Extract the basified aqueous layer multiple times with fresh organic solvent (DCM or EtOAc).

    • Dry and Concentrate: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.

Logic Diagram for Purification

This diagram illustrates the decision-making process for purifying the target compound.

G cluster_1 Purification Workflow crude Crude Reaction Mixture acid_base Perform Acid-Base Extraction Protocol crude->acid_base check_purity Check Purity (TLC, NMR, LC-MS) acid_base->check_purity pure_product Pure Product check_purity->pure_product >95% Pure column Consider Column Chromatography check_purity->column Impure distill Consider Distillation (if thermally stable) check_purity->distill Impure & Volatile alumina Use Basic Alumina or Silica + Amine column->alumina

Caption: Decision tree for selecting an appropriate purification method.

  • Chromatography Considerations: Standard silica gel chromatography can be challenging for amines due to their basicity, which causes streaking and poor separation.

    • Actionable Advice: If chromatography is necessary, consider using basic alumina as the stationary phase or treating standard silica gel with a small amount of a volatile amine (e.g., triethylamine, ~1-2%) in the eluent system.[10]

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Reductive Amination.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-methylphenol | CAS 2835-98-5.
  • Jha, S. C., & Ma, D. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for....
  • ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF.
  • ResearchGate. (n.d.). Reductive amination reaction temperature.
  • Reddit. (2024, March 12). Amine workup. r/Chempros.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination.

Sources

Purification challenges of "N-methyl-2-piperidin-1-ylethanamine" from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-methyl-2-piperidin-1-ylethanamine

Welcome to the technical support center for "this compound." This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Here, we address common purification challenges through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to provide you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.

Section 1: Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in designing a robust purification strategy. These properties dictate the compound's behavior in various solvents and separation media.

PropertyValueSource
Molecular Formula C₈H₁₈N₂[1]
Molecular Weight 142.24 g/mol [1]
Structure A tertiary amine with a piperidine ring and a secondary amine in the ethyl chain.[1]
Hazards Harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurities largely depend on the synthetic route. A common synthesis involves the N-alkylation of 2-(piperidin-1-yl)ethanamine.[2][3] In this case, you can expect:

  • Unreacted Starting Materials: Primarily 2-(piperidin-1-yl)ethanamine.

  • Over-alkylation Products: Quaternary ammonium salts, which are typically highly water-soluble.

  • Reagents and Byproducts: Residual alkylating agents, bases used in the reaction (e.g., potassium carbonate), and their corresponding salts.

  • Solvent Residues: Depending on the reaction and workup conditions.

Q2: My compound appears to be degrading or changing color upon storage. Why is this happening and how can I prevent it?

A2: Amines, particularly tertiary amines, can be susceptible to air oxidation over time, which often results in a yellow or brownish discoloration.[4] This is a common issue with many amine compounds. To mitigate this:

  • Inert Atmosphere: Store the purified amine under an inert atmosphere, such as nitrogen or argon.

  • Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.

  • Light Protection: Use amber vials or store in the dark to prevent light-induced degradation.

Q3: Is this compound suitable for purification by distillation?

A3: Yes, distillation can be a viable method, provided the compound is thermally stable at its boiling point and the impurities have sufficiently different boiling points. A reduced-pressure (vacuum) distillation is highly recommended to lower the required temperature and prevent thermal degradation.

Section 3: Troubleshooting Common Purification Challenges

This section provides in-depth, question-and-answer-style troubleshooting for specific issues you may encounter during the purification process.

Problem 1: My crude product is contaminated with the starting material, 2-(piperidin-1-yl)ethanamine.
  • Cause: Incomplete reaction or use of insufficient alkylating agent. The starting material is a primary amine and will have different basicity and polarity compared to your tertiary amine product.[5]

  • Solution: Acid-Base Liquid-Liquid Extraction. This is a highly effective method for separating amines based on their basicity.[6][7][8] The tertiary amine product is more basic than the primary amine starting material. By carefully selecting the pH, a separation can be achieved. However, a more straightforward approach is a general acid wash to separate all basic compounds from neutral impurities, followed by another purification step.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl).[9] The basic amines will be protonated to form their corresponding ammonium salts, which are soluble in the aqueous layer.[9]

    • Expert Insight: This step moves both your desired product and the amine starting material into the aqueous phase, separating them from any non-basic impurities which will remain in the organic layer.

  • Separation: Drain the aqueous layer containing the ammonium salts into a clean flask. Discard the organic layer (or save for analysis of neutral impurities).

  • Basification: Cool the acidic aqueous solution in an ice bath and slowly add a strong base, such as 2M NaOH, until the solution is basic (pH > 12). This deprotonates the ammonium salts, regenerating the free amines.[6][9]

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel and extract it multiple times with a fresh organic solvent (e.g., diethyl ether or ethyl acetate) to recover the purified free amines.[6]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the mixture of amines.

  • Next Step: The resulting mixture will be enriched in your product but may still contain the starting material. At this point, column chromatography or fractional distillation is necessary for complete separation.

Problem 2: I am struggling to separate my product from other structurally similar amine byproducts using column chromatography on silica gel.
  • Cause: Amines are basic compounds and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[10] This can lead to poor separation, tailing of peaks, and even irreversible adsorption of the compound to the column.[10]

  • Solution 1: Mobile Phase Modification. Add a small amount of a competing base to the mobile phase to saturate the acidic sites on the silica gel.[10]

    • Expert Insight: Triethylamine (Et₃N) is a common choice. Typically, adding 0.5-2% (v/v) of triethylamine to your eluent system (e.g., hexane/ethyl acetate) can significantly improve peak shape and recovery.[4]

  • Solution 2: Use of a Different Stationary Phase.

    • Amine-Functionalized Silica: This type of stationary phase has amine groups bonded to the silica surface, which shields the acidic silanol groups and provides a more inert surface for the separation of basic compounds.[10]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[4] Basic alumina is generally preferred for strongly basic amines.

  • Column Packing: Dry pack or slurry pack the amine-functionalized silica column with your chosen mobile phase.

  • Sample Loading: Dissolve the crude amine mixture in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and place the dried sample onto the top of the column.

  • Elution: Run the column with an appropriate solvent gradient. A common starting point for amines is a gradient of ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate method.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 3: My final product after workup is wet and contains residual inorganic salts.
  • Cause: Incomplete drying of the organic extracts and/or precipitation of salts during solvent removal. Water and inorganic salts can interfere with subsequent reactions and characterization.

  • Solution: Proper Workup and Drying Technique.

    • Brine Wash: After the final back-extraction into the organic layer, wash the combined organic extracts with a saturated aqueous solution of sodium chloride (brine).

      • Expert Insight: Brine helps to remove the bulk of the dissolved water from the organic layer by decreasing the solubility of water in the organic phase.

    • Drying Agent: Dry the organic layer over a suitable anhydrous drying agent. Magnesium sulfate (MgSO₄) is a good choice as it has a high capacity for water and works quickly. Anhydrous sodium sulfate (Na₂SO₄) is also commonly used.

    • Filtration: Filter the organic solution to remove the drying agent.

    • Solvent Removal: Concentrate the filtrate using a rotary evaporator. To remove the last traces of solvent, you can place the flask under high vacuum for a period of time.

Section 4: Visual Workflows

The following diagrams illustrate the decision-making process and general workflow for the purification of this compound.

G crude Crude Reaction Mixture (in Organic Solvent) sep_funnel Separatory Funnel: Wash with 1M HCl(aq) crude->sep_funnel organic_layer Organic Layer: Neutral & Acidic Impurities sep_funnel->organic_layer Discard aqueous_layer Aqueous Layer: Protonated Amines (Salts) sep_funnel->aqueous_layer basify Basify with NaOH(aq) to pH > 12 aqueous_layer->basify back_extract Back-extract with Organic Solvent basify->back_extract final_organic Organic Layer: Purified Amine Mixture back_extract->final_organic dry Dry (Na2SO4), Filter, Concentrate final_organic->dry final_product Purified Amine Mixture (Product + Starting Material) dry->final_product

Caption: General Acid-Base Extraction Workflow for Amine Purification.

G leaf leaf start Is the primary impurity a non-basic organic? acid_base Yes start->acid_base Perform Acid-Base Extraction no_acid_base No start->no_acid_base leaf_acid_base Purified via Extraction acid_base->leaf_acid_base Perform Acid-Base Extraction next_q Are impurities thermally stable & have different B.P.? no_acid_base->next_q distill Yes next_q->distill Use Fractional Vacuum Distillation no_distill No next_q->no_distill Use Column Chromatography (Amine-functionalized silica or modified mobile phase) leaf_distill Purified via Distillation distill->leaf_distill Use Fractional Vacuum Distillation leaf_chrom Purified via Chromatography no_distill->leaf_chrom Use Column Chromatography (Amine-functionalized silica or modified mobile phase)

Caption: Decision Tree for Selecting a Purification Method.

Section 5: References

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents. Available at:

  • US4255356A - Purification of tertiary amines using an adsorbent. Google Patents. Available at:

  • EP0007983A1 - Process for the purification of tertiary amines. Google Patents. Available at:

  • Acid-Base Extraction Tutorial. (2020). YouTube. Available at: [Link]

  • Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. Available at: [Link]

  • This compound. PubChem, National Institutes of Health. Available at: [Link]

  • N-(2-Aminoethyl)piperidine. PubChem, National Institutes of Health. Available at: [Link]

  • N-Methyl-1-(piperidin-2-yl)methanamine. PubChem, National Institutes of Health. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]

  • Amine workup. Reddit r/Chempros. Available at: [Link]

  • Liquid/liquid Extraction. Available at: [Link]

  • (1-Methylpiperidin-2-yl)methanamine. PubChem, National Institutes of Health. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]

  • N-Methylethylenediamine. PubChem, National Institutes of Health. Available at: [Link]

Sources

Stability and storage conditions for "N-methyl-2-piperidin-1-ylethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-methyl-2-piperidin-1-ylethanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and provide practical guidance based on established chemical principles and data from analogous structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like other N-alkylated piperidines, is primarily influenced by exposure to air (specifically oxygen and carbon dioxide), light, high temperatures, and incompatible materials. As a secondary amine, it is susceptible to oxidation and can react with atmospheric CO2 to form carbamates.[1][2]

Q2: How should I store neat this compound for long-term use?

A2: For long-term storage, it is recommended to store this compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. The container should be placed in a cool, dry, and dark location. Refrigeration at 2-8°C is advisable to minimize degradation.[3]

Q3: Can I store solutions of this compound? If so, what solvents are recommended?

A3: Yes, solutions can be prepared for experimental use. However, the stability in solution will depend on the solvent. Aprotic solvents like anhydrous acetonitrile or dimethylformamide (DMF) are generally suitable for short- to medium-term storage, provided the solutions are kept under an inert atmosphere and protected from light. Protic solvents, especially those containing water, may facilitate degradation pathways and are generally not recommended for long-term storage.

Q4: I've noticed a change in the color of my this compound sample. What could be the cause?

A4: A change in color, such as yellowing or browning, is often an indicator of degradation. This is typically due to oxidation of the amine. If you observe a color change, it is advisable to verify the purity of the compound before use in sensitive applications.

Q5: Are there any materials I should avoid when handling or storing this compound?

A5: Yes. Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. As a basic compound, it will react exothermically with acids. Contact with certain metals may also catalyze degradation. It is best to use glass or chemically resistant polymer containers and utensils.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the purity of your this compound sample using an appropriate analytical method (e.g., NMR, GC-MS). If degraded, procure a fresh batch and adhere to recommended storage conditions.
Precipitate formation in solution Reaction with atmospheric CO2 to form a carbamate salt, or insolubility in the chosen solvent at a particular concentration or temperature.If CO2 reaction is suspected, try degassing your solvent and preparing the solution under an inert atmosphere. If solubility is the issue, consider gentle warming, sonication, or using a different solvent.
Visible degradation (color change) Oxidation of the amine due to exposure to air and/or light.Discard the degraded sample. For future use, ensure the compound is stored under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound, minimizing the risk of degradation.

  • Inert Atmosphere: Work in a chemical fume hood and, if possible, in a glovebox or under a stream of inert gas (nitrogen or argon).

  • Solvent Preparation: Use a dry, aprotic solvent (e.g., anhydrous acetonitrile). Ensure the solvent has been degassed to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry glass vial.

  • Dissolution: Add the desired volume of the prepared solvent to the vial.

  • Mixing: Cap the vial tightly and mix gently until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in a tightly sealed vial, with the headspace flushed with an inert gas, at 2-8°C and protected from light.

Workflow for Assessing Compound Stability

The following diagram illustrates a logical workflow for assessing the stability of this compound if you suspect degradation.

Stability_Assessment_Workflow start Start: Inconsistent Results or Visual Degradation visual_inspection Visually Inspect Sample (Color Change?) start->visual_inspection purity_analysis Perform Purity Analysis (e.g., NMR, GC-MS) visual_inspection->purity_analysis compare_data Compare Data to Reference Standard purity_analysis->compare_data is_degraded Is the Compound Degraded? compare_data->is_degraded discard_sample Discard Sample and Procure Fresh Stock is_degraded->discard_sample Yes end_ok Compound is Stable. Proceed with Experiment. is_degraded->end_ok No review_storage Review Storage and Handling Procedures discard_sample->review_storage implement_changes Implement Corrective Actions for Storage review_storage->implement_changes end_procure End: New Stock Procured and Procedures Updated implement_changes->end_procure

Sources

Technical Support Center: Overcoming Steric Hindrance in the N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. The N-alkylation of piperidines is a cornerstone of medicinal chemistry, yet the introduction of sterically demanding substituents can be a significant synthetic hurdle. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the challenges of steric hindrance in your N-alkylation reactions.

Part 1: Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, providing both explanations and actionable solutions.

Q1: My N-alkylation reaction with a bulky electrophile is showing low to no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion in the N-alkylation of a sterically hindered piperidine is a frequent issue. The primary culprits are often a combination of insufficient electrophile reactivity and steric congestion around the nitrogen atom.

Underlying Causes:

  • Poor Leaving Group: The rate of an SN2 reaction, which is the operative mechanism here, is highly dependent on the ability of the leaving group to depart. Alkyl chlorides are often poor electrophiles in this context.

  • Steric Hindrance: The piperidine nitrogen's lone pair, while nucleophilic, can be shielded by bulky substituents on the ring or on the incoming electrophile. This steric clash raises the activation energy of the SN2 transition state, slowing down the reaction.

  • Inappropriate Base: The choice of base is critical. A weak base may not sufficiently deprotonate the resulting piperidinium salt, leading to a buildup of the salt and inhibition of the reaction.[1] Conversely, a sterically hindered, non-nucleophilic base is often required to avoid competition with the piperidine nucleophile.

  • Solvent Effects: The solvent plays a crucial role in stabilizing the transition state. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred as they can solvate the cation without strongly hydrogen-bonding to the amine, which would reduce its nucleophilicity.[1][2][3]

Troubleshooting & Optimization:

  • Enhance Electrophile Reactivity: Switch from alkyl chlorides to more reactive alkyl bromides, iodides, or even triflates. The enhanced leaving group ability will significantly accelerate the reaction.[1]

  • Select a Suitable Base: Use a non-nucleophilic base to prevent it from competing with your piperidine. Common choices include potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[1][4]

  • Optimize Reaction Conditions: If reactivity is still low, consider increasing the reaction temperature. In some cases, switching to a more polar solvent like DMF can also increase the reaction rate.[1][3]

Data Presentation: Comparison of Leaving Group Ability

Leaving GroupRelative Rate of SN2 Reaction
I⁻ (Iodide)~30,000
Br⁻ (Bromide)~10,000
Cl⁻ (Chloride)~200
F⁻ (Fluoride)1

This table provides a general comparison of leaving group ability in SN2 reactions. Actual rates will vary with substrate and conditions.

Experimental Protocol: N-Alkylation with an Activated Electrophile

This protocol describes a general procedure for the N-alkylation of a piperidine with an alkyl bromide.

Materials:

  • Piperidine derivative (1.0 eq.)

  • Alkyl bromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative and anhydrous acetonitrile.

  • Add the finely powdered potassium carbonate to the solution.

  • Stir the suspension vigorously for 10-15 minutes.

  • Slowly add the alkyl bromide to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-70°C.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Steric Hindrance in SN2 N-Alkylation

G cluster_0 Less Hindered cluster_1 More Hindered N1 Piperidine-N TS1 [Transition State]‡ N1->TS1 Nucleophilic Attack E1 Alkyl-X E1->TS1 P1 N-Alkylpiperidine TS1->P1 Low Activation Energy N2 Bulky Piperidine-N TS2 [Transition State]‡ N2->TS2 Steric Clash E2 Bulky Alkyl-X E2->TS2 P2 No Reaction / Slow TS2->P2 High Activation Energy G start Start N-Alkylation check_quat Quaternization Observed? start->check_quat adj_stoich Adjust Stoichiometry: Use slight excess of piperidine check_quat->adj_stoich Yes success Desired Product check_quat->success No slow_add Implement Slow Addition of Alkylating Agent adj_stoich->slow_add monitor Monitor Reaction Closely slow_add->monitor stop_rxn Stop Reaction Upon Completion monitor->stop_rxn stop_rxn->success

Caption: A decision-making workflow for troubleshooting over-alkylation.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the best alternative methods for N-alkylation of sterically hindered piperidines when standard methods fail?

A4: When direct alkylation is not feasible due to extreme steric hindrance, several powerful alternative methods can be employed.

  • Reductive Amination: This is often the go-to method for challenging N-alkylations. [5][6]It involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method avoids the formation of quaternary ammonium salts and is tolerant of a wide range of functional groups. [7][6]Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation. [7]

  • Buchwald-Hartwig Amination: For the introduction of aryl or heteroaryl groups, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction. [8][9]This method has a broad substrate scope and has been extensively developed to handle sterically demanding coupling partners. [8]

  • Mitsunobu Reaction: The Mitsunobu reaction allows for the N-alkylation of piperidines using an alcohol as the alkylating agent. [10][11]This reaction proceeds with inversion of configuration at the alcohol's stereocenter and is known for its mild conditions. [11][12]

Experimental Protocol: N-Alkylation via Reductive Amination

Materials:

  • Piperidine derivative (1.0 eq.)

  • Aldehyde or ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative, the aldehyde or ketone, and the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • In a single portion, add the sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Direct Alkylation vs. Reductive Amination

G cluster_DA Direct Alkylation (SN2) cluster_RA Reductive Amination DA_start Piperidine + Alkyl Halide DA_TS Hindered Transition State DA_start->DA_TS DA_prod N-Alkylpiperidine + Quat. Salt Byproduct DA_TS->DA_prod RA_start Piperidine + Aldehyde/Ketone RA_int Iminium Ion Intermediate RA_start->RA_int RA_red Reduction (e.g., NaBH(OAc)3) RA_int->RA_red RA_prod N-Alkylpiperidine (Clean Product) RA_red->RA_prod

Caption: Comparison of direct alkylation and reductive amination pathways.

Q5: How do I choose the optimal combination of base and solvent for my specific substrate?

A5: The ideal base and solvent combination depends on the pKa of the piperidinium salt, the reactivity of the alkylating agent, and the desired reaction temperature.

Data Presentation: Base and Solvent Selection Guide

ScenarioRecommended BaseRecommended Solvent(s)Rationale
Reactive Alkyl Halide (e.g., Benzyl Bromide) K₂CO₃, Cs₂CO₃Acetonitrile (MeCN), THFMild inorganic bases are sufficient and minimize side reactions. MeCN and THF are good general-purpose solvents. [3]
Less Reactive Alkyl Halide (e.g., Alkyl Chloride) NaH, KHMDSDMF, DMSOStronger bases are needed to drive the reaction to completion. Highly polar solvents can increase the rate. [1]
Acid-Sensitive Substrate DIPEA, 2,6-LutidineDichloromethane (DCM), ChloroformHindered organic bases are non-nucleophilic and can scavenge acid without affecting sensitive functional groups.
High Temperature Reaction (>100 °C) K₂CO₃, Cs₂CO₃DMF, Dioxane, TolueneThese solvents have high boiling points suitable for elevated temperatures.
Q6: Are there any modern catalytic methods that can facilitate the N-alkylation of hindered piperidines?

A6: Yes, the field of catalysis offers innovative solutions for challenging N-alkylations.

  • Transition-Metal-Catalyzed N-Alkylation with Alcohols: This "borrowing hydrogen" or "hydrogen autotransfer" methodology uses alcohols as alkylating agents, with water as the only byproduct, making it a green alternative. [13][14]Catalysts based on ruthenium, iridium, and manganese have shown excellent activity for the N-alkylation of amines, including sterically hindered ones. [13][15]* Photoredox Catalysis: This emerging field uses light to generate highly reactive intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. While still a developing area for this specific application, it holds promise for future synthetic strategies.

References

  • Dunbar, C. R., & West, F. G. (2015). Diastereoselective N-quaternization of piperidines. Canadian Journal of Chemistry, 93(4), 468-476. [Link]

  • Iorio, M. A., & Chiavarelli, S. (1969). Studies on 4-phenylpiperidine Series. IX. The Stereochemistry of the Quaternization of Some N-alkyl-4-phenyl-4-formylpiperidines. Tetrahedron, 25(21), 5235-5243. [Link]

  • Dunbar, C. R., & West, F. G. (2015). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate. [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Sciencemadness Discussion Board. [Link]

  • But, T. Y., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5225-5332. [Link]

  • Malkov, A. V. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 30(10), 4051. [Link]

  • Organic Synthesis. Mitsunobu reaction. Organic Synthesis. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 1-32. [Link]

  • Smith, C. J., et al. (2018). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 10134-10145. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters, 22(15), 6022-6026. [Link]

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  • Smith, C. J., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 10134-10145. [Link]

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  • ResearchGate. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

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  • House, H. O., Tefertiller, B. A., & Pitt, C. G. (1966). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. The Journal of Organic Chemistry, 31(4), 1073-1079. [Link]

  • ChemRxiv. (2022). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • White Rose eTheses Online. (2011). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

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  • ResearchGate. (2025). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. ResearchGate. [Link]

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Technical Support Center: Selective N-Methylation of 2-(piperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective N-methylation of 2-(piperidin-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high selectivity and yield in your experiments.

Introduction

The selective N-methylation of 2-(piperidin-1-yl)ethanamine presents a common challenge in synthetic chemistry: differentiating between a primary and a tertiary amine within the same molecule. The primary objective is the mono- or di-methylation of the primary amino group without inducing quaternization of the tertiary piperidine nitrogen. The Eschweiler-Clarke reaction is a robust and widely used method for this transformation, offering the significant advantage of stopping at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[1][2][3][4][5] This guide will focus primarily on optimizing the Eschweiler-Clarke reaction and will also touch upon alternative methodologies.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-methylation of 2-(piperidin-1-yl)ethanamine.

Problem 1: Low Conversion of Starting Material

Symptoms: Significant amount of unreacted 2-(piperidin-1-yl)ethanamine observed by TLC, GC-MS, or NMR analysis of the crude reaction mixture.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficient Reagents The Eschweiler-Clarke reaction relies on an excess of both formaldehyde and formic acid to drive the reaction to completion.[1][6] Formaldehyde acts as the carbon source for the methyl group, while formic acid serves as the reducing agent.Increase the molar equivalents of formaldehyde and formic acid. A common starting point is 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid per methyl group to be added.
Low Reaction Temperature The reaction rate is temperature-dependent. While the reaction is often exothermic, maintaining an adequate temperature is crucial for overcoming the activation energy, especially for the second methylation step. The reaction is typically performed in an aqueous solution near boiling.[1]Increase the reaction temperature to 80-100 °C. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature for your specific setup.
Inadequate Reaction Time The reaction may be kinetically slow.Extend the reaction time. Monitor the reaction progress at regular intervals (e.g., every 2-4 hours) until the starting material is consumed.
Poor Quality Reagents Formaldehyde solutions can degrade over time, and the concentration of formic acid may not be accurate.Use freshly opened or recently standardized reagents. The use of paraformaldehyde as a source of formaldehyde can sometimes be beneficial as it is a solid and can be weighed accurately.[7][8]
Problem 2: Poor Selectivity - Formation of Both Mono- and Di-methylated Products

Symptoms: A mixture of N-methyl-2-(piperidin-1-yl)ethanamine and N,N-dimethyl-2-(piperidin-1-yl)ethanamine is obtained, making purification difficult.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Stoichiometry of Formaldehyde The degree of methylation is primarily controlled by the amount of formaldehyde used. Using a limited amount of formaldehyde should, in principle, favor mono-methylation. However, the formation of the tertiary amine is often more favorable.[1]For mono-methylation , carefully control the stoichiometry of formaldehyde to approximately 1.0-1.2 equivalents. Be aware that this may lead to incomplete conversion and a mixture of starting material, mono-, and di-methylated products. For di-methylation , use a clear excess of formaldehyde (at least 2.2 equivalents).
Reaction Conditions Higher temperatures and longer reaction times can favor the formation of the thermodynamically more stable di-methylated product.To favor mono-methylation , consider running the reaction at a lower temperature (e.g., 60-70 °C) and carefully monitoring the reaction progress to stop it once the desired product is maximized.
Alternative Reagents Other methylating agents might offer better selectivity for mono-methylation.Explore alternative methods for mono-N-methylation, such as using dimethyl carbonate or other specialized catalytic systems, which have been reported to provide higher selectivity for mono-alkylation.[9][10][11][12]
Problem 3: Formation of Impurities and Difficult Purification

Symptoms: The crude product is a complex mixture with multiple spots on TLC or peaks in GC-MS, and purification by column chromatography or distillation is challenging.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Side Reactions Although the Eschweiler-Clarke reaction is generally clean, side reactions can occur, especially at high temperatures or with prolonged reaction times. These can include the formation of N-formyl derivatives as intermediates.Ensure proper work-up procedures to remove unreacted reagents and byproducts. A typical work-up involves basification with a strong base (e.g., NaOH) to deprotonate the amine products and formic acid, followed by extraction with an organic solvent.
Incomplete Reaction A mixture of starting material and products will complicate purification.Drive the reaction to completion by optimizing the conditions as described in "Problem 1".
Inappropriate Purification Method The basic nature of the amine products requires careful selection of the purification method.For column chromatography, use a silica gel column deactivated with a base (e.g., triethylamine in the eluent) to prevent tailing and irreversible adsorption of the amines. Distillation under reduced pressure is a viable option for liquid products.

Frequently Asked Questions (FAQs)

Q1: Will the Eschweiler-Clarke reaction methylate the tertiary piperidine nitrogen?

A1: No, a significant advantage of the Eschweiler-Clarke reaction is that it does not form quaternary ammonium salts from tertiary amines.[1][2][4] The mechanism involves the formation of an iminium ion, which is not possible for a tertiary amine.[1][13]

Q2: How can I selectively obtain the mono-methylated product, N-methyl-2-(piperidin-1-yl)ethanamine?

A2: Achieving high selectivity for mono-methylation can be challenging with the Eschweiler-Clarke reaction, as the di-methylated product is often thermodynamically favored.[1] To favor mono-methylation, you can try:

  • Stoichiometric control: Use a slight excess (1.0-1.2 equivalents) of formaldehyde.

  • Lower reaction temperature: Conduct the reaction at a lower temperature (e.g., 60-70 °C).

  • Careful monitoring: Track the reaction progress closely and stop it when the concentration of the mono-methylated product is at its maximum.

  • Alternative methods: Consider using alternative methylating agents like dimethyl carbonate or catalytic systems designed for selective mono-N-methylation.[11][14][15][16][17][18]

Q3: What is the driving force of the Eschweiler-Clarke reaction?

A3: The reaction is driven forward by the irreversible loss of carbon dioxide gas, which is formed from the oxidation of formic acid.[1][19]

Q4: Can I use other reducing agents besides formic acid?

A4: Yes, variations of this reaction can use other reducing agents like sodium cyanoborohydride or sodium borohydride.[1][13] However, the classical Eschweiler-Clarke conditions with formic acid are generally robust and cost-effective.

Q5: How do I monitor the progress of the reaction?

A5: The reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): Use a suitable eluent system (e.g., dichloromethane/methanol with a small amount of ammonia or triethylamine) to separate the starting material and the more non-polar methylated products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to identify and quantify the starting material and the mono- and di-methylated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can show the disappearance of the primary amine protons and the appearance of the N-methyl protons.

Experimental Protocol: Selective Di-N-methylation of 2-(piperidin-1-yl)ethanamine

This protocol provides a step-by-step method for the selective di-N-methylation of the primary amino group of 2-(piperidin-1-yl)ethanamine to yield N,N-dimethyl-2-(piperidin-1-yl)ethanamine.

Materials:

  • 2-(piperidin-1-yl)ethanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(piperidin-1-yl)ethanamine (1.0 eq).

  • Reagent Addition: To the stirred amine, add an aqueous solution of formaldehyde (37%, 2.5 eq). A slight exotherm may be observed.

  • Addition of Formic Acid: Slowly add formic acid (90%, 2.5 eq) to the mixture. The addition is exothermic, and gas evolution (CO₂) will occur. Control the rate of addition to maintain a gentle reflux.

  • Heating: After the initial effervescence subsides, heat the reaction mixture to 90-100 °C and maintain it at this temperature for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is no longer detectable.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture by the slow addition of a concentrated aqueous solution of NaOH (e.g., 50% w/v) until the pH is >12. This step should be performed in an ice bath as it is highly exothermic.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude N,N-dimethyl-2-(piperidin-1-yl)ethanamine by vacuum distillation or column chromatography on silica gel (using a solvent system such as DCM/MeOH/NH₃(aq) 90:9:1).

Visualizing the Process

Reaction Pathway

Eschweiler_Clarke cluster_reactants Reactants cluster_products Products Start_Amine 2-(piperidin-1-yl)ethanamine Product N,N-dimethyl-2-(piperidin-1-yl)ethanamine Start_Amine->Product Eschweiler-Clarke Reaction Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Product Formic_Acid Formic Acid (HCOOH) Formic_Acid->Product CO2 CO₂ H2O H₂O

Caption: Overall Eschweiler-Clarke reaction scheme.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Conversion Low Conversion? Start->Check_Conversion Increase_Reagents Increase Equivalents of Formaldehyde & Formic Acid Check_Conversion->Increase_Reagents Yes Check_Selectivity Poor Selectivity? Check_Conversion->Check_Selectivity No Increase_Temp Increase Reaction Temperature (80-100 °C) Increase_Reagents->Increase_Temp Extend_Time Extend Reaction Time Increase_Temp->Extend_Time Extend_Time->Check_Selectivity Control_Stoichiometry Adjust Formaldehyde Stoichiometry Check_Selectivity->Control_Stoichiometry Yes Check_Purity Impure Product? Check_Selectivity->Check_Purity No Lower_Temp Lower Reaction Temperature for Mono-methylation Control_Stoichiometry->Lower_Temp Consider_Alternatives Consider Alternative Methylating Agents Lower_Temp->Consider_Alternatives Consider_Alternatives->Check_Purity Optimize_Workup Optimize Work-up (Basification, Extraction) Check_Purity->Optimize_Workup Yes End Successful Methylation Check_Purity->End No Optimize_Purification Optimize Purification (Base-deactivated Silica) Optimize_Workup->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting decision tree for N-methylation.

References

  • Eschweiler–Clarke reaction. In Wikipedia. Retrieved from [Link]

  • Eschweiler–Clarke reaction. Grokipedia. Retrieved from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Retrieved from [Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing. Retrieved from [Link]

  • Reductive methylation of nitroarenes to N-methylamines. ResearchGate. Retrieved from [Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Semantic Scholar. Retrieved from [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. Retrieved from [Link]

  • Selective N-monomethylation of primary amines. RSC Publishing. Retrieved from [Link]

  • Parallel protocol for the selective methylation and alkylation of primary amines. researchgate.net. Retrieved from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. (2023, August 9). Retrieved from [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. Retrieved from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ac.els-cdn.com. Retrieved from [Link]

  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Google Patents.
  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. Retrieved from [Link]

  • Active Pd Catalyst for the Selective Synthesis of Methylated Amines with Methanol. PubMed. (2023, April 21). Retrieved from [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Retrieved from [Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS. Retrieved from [Link]

  • Selective mono‐N‐methylation of various substituted diamines using... ResearchGate. Retrieved from [Link]

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  • Eschweiler-Clarke Reaction. YouTube. (2022, May 7). Retrieved from [Link]

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Technical Support Center: Quenching Procedures for Reductive Amination Reactions Involving "N-methyl-2-piperidin-1-ylethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the critical quenching and workup stages of reductive amination reactions, with a specific focus on the use of the diamine, "N-methyl-2-piperidin-1-ylethanamine." The unique properties of this reagent can present specific challenges, and this guide aims to address them in a practical, question-and-answer format.

I. Troubleshooting Guide: Quenching & Workup

This section addresses common issues encountered during the quenching and workup phases of reductive aminations with this compound.

Q1: My reaction mixture becomes an unmanageable emulsion during the aqueous quench. What's causing this and how can I prevent it?

A1: Emulsion formation is a frequent issue when working with highly basic and water-soluble amines like this compound, especially after quenching with aqueous bicarbonate or carbonate solutions.

Causality: The product of your reaction is a tertiary amine, which, like the starting diamine, can act as a surfactant, stabilizing the interface between the organic and aqueous layers. The generation of CO2 gas during the quench of excess acid or certain reducing agents can further agitate the mixture, promoting emulsion formation.

Troubleshooting & Optimization:

  • Slow & Controlled Quench: Add the quenching solution (e.g., saturated sodium bicarbonate) very slowly, ideally at a reduced temperature (0-5 °C) to control gas evolution.[1]

  • Brine Addition: After the initial quench, adding a saturated solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic components.

  • Solvent Choice: If emulsions are a persistent problem, consider using a more non-polar extraction solvent like methyl tert-butyl ether (MTBE) or toluene in place of more common solvents like dichloromethane (DCM) or ethyl acetate.

  • Centrifugation: For small-scale reactions, centrifugation can be a highly effective method to separate the layers.

Q2: I'm observing a significant amount of a water-soluble byproduct that I can't seem to remove by standard extraction. What could it be?

A2: This is a classic issue when using borohydride-based reducing agents. The byproduct is likely a boron-amine complex.

Causality: The boron atom from reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride can form stable complexes with the nitrogen atoms of your diamine starting material or product. These complexes are often highly polar and water-soluble, making them difficult to remove with a simple aqueous wash.

Troubleshooting & Optimization:

  • Acidic Wash: A wash with a dilute acid (e.g., 1M HCl or 10% citric acid) can help to break up these boron-amine complexes by protonating the amine, making it more water-soluble and dissociating it from the boron species.[1]

  • Extended Stirring with Base: After quenching, vigorously stirring the biphasic mixture with an excess of a strong base (e.g., 2M NaOH) for an extended period (30-60 minutes) can hydrolyze the boron byproducts, making them more easily separable in the aqueous layer.

  • pH Adjustment: Careful control of the pH during the workup is critical. Ensure the aqueous layer is sufficiently basic (pH > 10) after extraction to deprotonate your amine product and bring it into the organic layer.[1]

Q3: After quenching my reaction that used sodium cyanoborohydride (NaBH3CN), I'm concerned about cyanide in my waste. What is the safest way to handle this?

A3: This is a critical safety concern. Quenching reactions involving NaBH3CN must be handled with extreme care to avoid the generation of highly toxic hydrogen cyanide (HCN) gas.[2][3][4]

Causality: Under acidic conditions, the cyanide anion (CN-) will be protonated to form HCN.[3][5] Therefore, never quench a NaBH3CN reaction with acid.

Troubleshooting & Optimization:

  • Basic Quench: Always quench NaBH3CN reactions under basic conditions.[5] A solution of sodium hypochlorite (bleach) or potassium permanganate can be used to oxidize and destroy residual cyanide.

  • Waste Treatment: All aqueous waste from a NaBH3CN reaction should be treated as cyanide waste and disposed of according to your institution's safety protocols. This typically involves treatment with bleach or another oxidizing agent to ensure complete destruction of cyanide.

  • Alternative Reducing Agents: If possible, consider using a non-cyanide-containing reducing agent like sodium triacetoxyborohydride (STAB) to avoid this hazard altogether.[4][6][7]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the specifics of quenching procedures in this context.

Q4: What is the purpose of quenching a reductive amination reaction?

A4: Quenching serves two primary purposes:

  • Deactivation of Reagents: It neutralizes any remaining reducing agent and acid/base catalysts to prevent further, unwanted reactions during the workup and purification stages.[1]

  • Facilitation of Workup: The quenching process is the first step in separating the desired product from the reaction mixture.

Q5: Which quenching agent should I choose for my reductive amination?

A5: The choice of quenching agent is dictated by the reducing agent used in the reaction.

Reducing AgentRecommended Quenching AgentRationale & Cautions
Sodium Triacetoxyborohydride (NaBH(OAc)3) Saturated aqueous sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3)[1][8]STAB is water-sensitive and quenching with a mild base neutralizes the acetic acid byproduct and any unreacted reagent.[1] Be aware of CO2 evolution.[8]
Sodium Cyanoborohydride (NaBH3CN) Basic aqueous solution (e.g., dilute NaOH) followed by bleach (NaOCl)NEVER use acid. [5] Acidic conditions will generate toxic HCN gas.[3][4]
Sodium Borohydride (NaBH4) Water or dilute acid (e.g., 1M HCl)[1]NaBH4 is more robust than STAB and can be quenched with water or acid.
Q6: How does the pH of the quenching solution affect my product isolation?

A6: The pH of the aqueous phase during extraction is critical for isolating your amine product.

  • Acidic Extraction (pH < 2): In an acidic aqueous solution, your amine product (which is basic) will be protonated to form an ammonium salt. This salt is water-soluble, allowing you to wash away non-basic organic impurities.

  • Basic Extraction (pH > 10): To extract your amine product into an organic solvent, the aqueous layer must be made basic.[1] This deprotonates the ammonium salt, regenerating the neutral "free" amine, which is soluble in organic solvents.

Q7: Can I perform a "one-pot" reductive amination and quench?

A7: Yes, one-pot procedures are common and efficient for reductive amination.[9][10] In this approach, the imine is formed in situ and then reduced without isolation.[11] The quenching and workup steps then follow directly after the reduction is complete.

III. Visualizing the Workflow

Workflow for Reductive Amination & Quenching

G cluster_0 Reaction cluster_1 Quenching & Workup Reactants Aldehyde/Ketone + This compound Imine_Formation Imine/Iminium Ion Formation (Mildly Acidic Conditions) Reactants->Imine_Formation Reduction Addition of Reducing Agent (e.g., NaBH(OAc)3) Imine_Formation->Reduction Product_Formation Formation of Tertiary Amine Product Reduction->Product_Formation Quench Slow addition of Aqueous Quenching Agent (e.g., NaHCO3) Product_Formation->Quench Reaction Completion Extraction Liquid-Liquid Extraction (Organic Solvent) Quench->Extraction Wash Aqueous Washes (e.g., Water, Brine) Extraction->Wash Drying Drying of Organic Layer (e.g., MgSO4, Na2SO4) Wash->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification

Caption: A generalized workflow for a one-pot reductive amination followed by quenching and workup.

Decision Tree for Quenching Agent Selection

G Start Select Quenching Agent Based on Reducing Agent Used Reducing_Agent Which reducing agent was used? Start->Reducing_Agent STAB NaBH(OAc)3 (STAB) Reducing_Agent->STAB NaBH3CN NaBH3CN Reducing_Agent->NaBH3CN NaBH4 NaBH4 Reducing_Agent->NaBH4 Quench_STAB Use Saturated Aqueous NaHCO3 or K2CO3 STAB->Quench_STAB Mild Base Quench_NaBH3CN Use Dilute NaOH, followed by Bleach (NaOCl) NaBH3CN->Quench_NaBH3CN CAUTION: No Acid! Quench_NaBH4 Use Water or Dilute Acid (e.g., 1M HCl) NaBH4->Quench_NaBH4 Robust

Caption: A decision-making guide for choosing the appropriate quenching agent.

IV. References

  • Benchchem. Troubleshooting guide for reductive amination of 2-aminobenzaldehydes.

  • Grice, K. A., et al. (2015). Examining the Selectivity of Borohydride for Carbon Dioxide and Bicarbonate Reduction in Protic Conditions. Fuel, 150, 139–145.

  • Benchchem. Technical Support Center: Reductive Amination Work-up Procedures.

  • Organic Chemistry Tutor. Reductive Amination.

  • ResearchGate. Reductive Amination Bicarbonate Quench: Gas Evolving Waste Stream Near Miss Investigation.

  • Reddit. Sodium cyanoborohydride.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • PubMed Central. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.

  • YouTube. Reductive Amination | Synthesis of Amines.

  • Master Organic Chemistry. Reductive Amination, and How It Works.

  • The Organic Synthesis Archive. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].

  • WordPress. Reductive Amination.

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?.

  • National Institutes of Health. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry.

  • ECHEMI. Sodium cyanoborohydride reductive amination troubleshooting?.

  • AIChE. (156e) A Quantitative Assay of Sodium Triacetoxyborohydride.

  • Myers, A. G. Chemistry 115: Reductive Amination.

  • Wikipedia. Reductive amination.

  • Chemistry Steps. Reductive Amination.

  • Chem-Station. Borch Reductive Amination.

  • The Organic Synthesis Archive. Sodium Cyanoborohydride.

  • Chemistry Stack Exchange. Sodium cyanoborohydride and iminium reductions.

  • Benchchem. Sodium Cyanoborohydride|Reducing Agent for Research.

  • Wikipedia. Sodium triacetoxyborohydride.

  • Organic Chemistry Portal. Sodium cyanoborohydride.

  • ResearchGate. (A) Optimal pH for reductive amination; (B) Optimal temperature for....

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?.

  • ResearchGate. Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride | Request PDF.

  • Organic Syntheses. N,N-Dimethylcyclohexylamine.

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination.

  • Benchchem. Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine.

  • MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.

  • National Institutes of Health. Chemical looping synthesis of amines from N2 via iron nitride as a mediator.

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Validation & Comparative

A Comparative Guide to the Synthesis of N-methyl-2-piperidin-1-ylethanamine for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-methyl-2-piperidin-1-ylethanamine in Drug Discovery

This compound is a key structural motif found in a variety of pharmacologically active compounds. Its presence often imparts desirable physicochemical properties, such as improved solubility and the ability to cross the blood-brain barrier, making it a valuable building block for researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of two primary synthetic routes to this important intermediate, offering detailed experimental protocols and a discussion of the strategic advantages and disadvantages of each approach. The methodologies presented are grounded in established chemical principles and are designed to be both reproducible and scalable for research purposes.

Comparative Analysis of Synthetic Strategies

Two robust and logical synthetic pathways to this compound are presented herein:

  • Route A: Direct Nucleophilic Substitution. This approach involves the direct alkylation of piperidine with a pre-functionalized N-methylated two-carbon electrophile.

  • Route B: Sequential Alkylation and N-Methylation. This two-stage strategy first involves the synthesis of the intermediate 2-(piperidin-1-yl)ethanamine, followed by methylation of the primary amine.

The choice between these routes will depend on factors such as starting material availability, desired purity, and the scale of the synthesis.

FeatureRoute A: Direct Nucleophilic SubstitutionRoute B: Sequential Alkylation & N-Methylation
Number of Steps 2 (synthesis of electrophile + substitution)2 (synthesis of primary amine + methylation)
Key Intermediates 2-chloro-N-methylethanamine2-(piperidin-1-yl)ethanamine
Potential Impurities Unreacted starting materials, over-alkylation products (minor)Unreacted primary amine, potential for over-methylation depending on the method
Scalability Good; dependent on the stability of the chloro-amine intermediate.Excellent; both steps are generally high-yielding and scalable.
Versatility Less versatile; requires a specific N-methylated electrophile.More versatile; the intermediate 2-(piperidin-1-yl)ethanamine can be used to synthesize other N-substituted analogs.

Route A: Synthesis via Direct Nucleophilic Substitution

This route is conceptually straightforward, relying on the nucleophilicity of the piperidine nitrogen to displace a leaving group on an N-methylated ethyl chain. The success of this route hinges on the efficient preparation of the key electrophile, 2-chloro-N-methylethanamine.

Logical Framework and Experimental Rationale

The direct alkylation of a secondary amine like piperidine is a classic and effective method for forming carbon-nitrogen bonds.[1][2] The primary challenge lies in the preparation of the alkylating agent, as 2-chloro-N-methylethanamine is not as commonly available as its unmethylated counterpart. This intermediate can be synthesized from the readily available 2-(methylamino)ethanol by conversion of the hydroxyl group into a chloride.[3] Thionyl chloride is a common and effective reagent for this transformation. The subsequent nucleophilic substitution is typically carried out in the presence of a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[4]

Visualizing the Pathway

Route A cluster_0 Step 1: Electrophile Synthesis cluster_1 Step 2: Nucleophilic Substitution 2-(Methylamino)ethanol 2-(Methylamino)ethanol 2-Chloro-N-methylethanamine 2-Chloro-N-methylethanamine 2-(Methylamino)ethanol->2-Chloro-N-methylethanamine  DCM, 0°C to 50°C Thionyl_Chloride SOCl2 Thionyl_Chloride->2-(Methylamino)ethanol Product_A N-methyl-2-piperidin- 1-ylethanamine 2-Chloro-N-methylethanamine->Product_A Piperidine Piperidine Piperidine->Product_A  Acetonitrile, 80°C Base K2CO3 Base->Piperidine

Caption: Synthetic scheme for Route A.

Detailed Experimental Protocols

Step 1: Synthesis of 2-chloro-N-methylethanamine hydrochloride [3]

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 2-(methylamino)ethanol (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution for 5-10 minutes.

  • Slowly add thionyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Gently heat the mixture to reflux (approx. 40 °C) for 2 hours to ensure complete reaction.

  • Cool the mixture and evaporate the solvent under reduced pressure.

  • Co-evaporate the residue with toluene twice to remove any remaining thionyl chloride.

  • The resulting solid is 2-chloro-N-methylethanamine hydrochloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a solution of piperidine (1.2 eq.) in anhydrous acetonitrile, add potassium carbonate (2.5 eq.).

  • Add the 2-chloro-N-methylethanamine hydrochloride (1.0 eq.) portion-wise to the stirred suspension.

  • Heat the reaction mixture to 80 °C and maintain for 6-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by vacuum distillation or column chromatography on silica gel to yield the final product.

Route B: Synthesis via Sequential Alkylation and N-Methylation

This two-stage approach provides greater flexibility and often results in higher overall yields due to the well-behaved nature of each step. The key intermediate, 2-(piperidin-1-yl)ethanamine, is first synthesized and then subjected to methylation.

Logical Framework and Experimental Rationale

The initial step involves the alkylation of piperidine with a suitable 2-aminoethyl synthon. A common and cost-effective choice is 2-chloroethylamine hydrochloride. The reaction proceeds via nucleophilic substitution, similar to Route A. The resulting primary amine is then methylated. Two highly reliable and widely used methods for this transformation are the Eschweiler-Clarke reaction and reductive amination with formaldehyde.

  • Eschweiler-Clarke Methylation: This classic reaction utilizes an excess of formic acid and formaldehyde to methylate primary or secondary amines.[5][6] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. A key advantage of this method is that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[5]

  • Reductive Amination with Formaldehyde: This method also involves the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced in situ by a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.[7][8] This one-pot procedure is often milder than the Eschweiler-Clarke reaction and can be performed at room temperature.[9]

Visualizing the Pathway

Route B cluster_2 Step 1: Primary Amine Synthesis cluster_3 Step 2: N-Methylation cluster_3a Method 1: Eschweiler-Clarke cluster_3b Method 2: Reductive Amination Piperidine_B Piperidine Intermediate 2-(Piperidin-1-yl)ethanamine Piperidine_B->Intermediate  Ethanol, Reflux 2-Chloroethylamine_HCl 2-Chloroethylamine Hydrochloride 2-Chloroethylamine_HCl->Intermediate Base_B K2CO3 Base_B->Piperidine_B Product_B N-methyl-2-piperidin- 1-ylethanamine Intermediate->Product_B  Heat Intermediate->Product_B  Methanol, RT Formaldehyde_EC Formaldehyde Formaldehyde_EC->Intermediate Formic_Acid Formic Acid Formic_Acid->Intermediate Formaldehyde_RA Formaldehyde Formaldehyde_RA->Intermediate Reducing_Agent NaBH4 Reducing_Agent->Intermediate

Caption: Synthetic scheme for Route B, showcasing two alternative methylation methods.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(piperidin-1-yl)ethanamine

  • In a round-bottom flask, suspend 2-chloroethylamine hydrochloride (1.0 eq.) and potassium carbonate (3.0 eq.) in ethanol.

  • Add piperidine (1.1 eq.) to the suspension.

  • Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(piperidin-1-yl)ethanamine, which can be purified by vacuum distillation.

Step 2, Method 1: N-Methylation via Eschweiler-Clarke Reaction [5][10]

  • To a round-bottom flask, add formic acid (2.5 eq.).

  • Cool the formic acid in an ice bath and slowly add 2-(piperidin-1-yl)ethanamine (1.0 eq.).

  • Add aqueous formaldehyde (37 wt. %, 2.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux (100 °C) for 6-8 hours. The evolution of CO2 should be observed.

  • Cool the mixture to room temperature and carefully basify with aqueous sodium hydroxide solution to pH > 10.

  • Extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2, Method 2: N-Methylation via Reductive Amination [7]

  • Dissolve 2-(piperidin-1-yl)ethanamine (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add aqueous formaldehyde (37 wt. %, 1.2 eq.).

  • Stir the mixture for 30 minutes at 0 °C, then add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to obtain the crude product.

  • Purify by vacuum distillation or column chromatography.

Conclusion and Recommendations

Both Route A and Route B offer viable and effective methods for the synthesis of this compound.

  • Route A is more direct but is contingent on the preparation and handling of the potentially less stable 2-chloro-N-methylethanamine intermediate. It is a suitable choice when a streamlined, two-step process from a simple amino alcohol is desired.

  • Route B provides greater flexibility and is generally more robust. The intermediate, 2-(piperidin-1-yl)ethanamine, is stable and can be used to generate a library of N-substituted analogs. For the final methylation step, the Eschweiler-Clarke reaction is a classic, high-yielding method that avoids over-methylation. The reductive amination with formaldehyde offers milder reaction conditions and is also highly effective, making it an excellent alternative.

For most laboratory applications focused on versatility and reliability, Route B is the recommended pathway . The choice between the Eschweiler-Clarke reaction and reductive amination for the methylation step will depend on the specific laboratory setup and reagent availability, as both are excellent methods.

References

  • Shree Ganesh Chemicals. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. [Link]

  • PrepChem.com. Synthesis of 2-chloro-N-(2-chloroethyl)-N-methylbenzene ethanamine hydrochloride. [Link]

  • Liu, H., Huang, D., & Zhang, Y. (2013). Synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl Amine.
  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Defense Technical Information Center. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. [Link]

  • Wünsch, B., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(10), 747-762.
  • Griffiths, R. J., et al. (2020). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 85(15), 9838-9846.
  • Burley, J. C., et al. (2020). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Chemistry – A European Journal, 26(5), 1016-1019.
  • Schepmann, D., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 11(19), 2141-2152.
  • Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 1-21.
  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • PrepChem.com. Synthesis of a) 2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine. [Link]

  • Zhang, W., et al. (2023).
  • ResearchGate. Reductive amination of amines with formaldehyde ?. [Link]

  • Wang, C., et al. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • ResearchGate. Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • Google Patents.
  • Wang, L., et al. (2019). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 24(18), 3343.
  • El-borai, M. A., et al. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 27(19), 6524.
  • Selishcheva, E., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
  • Wu, C., Li, R., Dearborn, D., & Wang, Y. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. International Journal of Organic Chemistry, 2(2), 165-171.

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A Comparative Guide to N-methyl-2-piperidin-1-ylethanamine and Other N-Alkylated Piperidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Piperidine Motif and the Significance of N-Alkylation

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The nitrogen atom within the piperidine ring is a key feature, influencing the molecule's physicochemical properties such as basicity and lipophilicity, which in turn affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[2]

A critical point of diversification for this privileged scaffold is the N-alkylation of the piperidine nitrogen. The nature of the N-alkyl substituent can profoundly impact a molecule's biological activity and developability. This guide provides an in-depth comparison of N-methyl-2-piperidin-1-ylethanamine with other commonly employed N-alkylated piperidine building blocks, namely its N-ethyl and N-benzyl analogs. We will delve into their synthesis, comparative reactivity in key synthetic transformations, and the structural and electronic rationale behind their differential performance, providing researchers with the insights needed to make informed decisions in their drug discovery programs.

Physicochemical Properties: A Comparative Analysis

The choice of the N-alkyl group directly modulates several key physicochemical parameters that are crucial for a molecule's drug-like properties. Here, we compare the calculated properties of N-methyl-, N-ethyl-, and N-benzyl-2-(piperidin-1-yl)ethanamine.

PropertyN-methyl-2-(piperidin-1-yl)ethanamineN-ethyl-2-(piperidin-1-yl)ethanamineN-benzyl-2-(piperidin-1-yl)ethanamine
Molecular Formula C₈H₁₈N₂C₉H₂₀N₂C₁₄H₂₂N₂
Molecular Weight 142.24 g/mol [3]156.27 g/mol 218.34 g/mol
XLogP3 0.4~0.8 (estimated)1.9
Topological Polar Surface Area (TPSA) 15.3 Ų[3]15.3 Ų15.3 Ų
Hydrogen Bond Donors 1[3]11
Hydrogen Bond Acceptors 2[3]22

Key Insights:

  • Lipophilicity (XLogP3): There is a clear trend of increasing lipophilicity from the N-methyl to the N-benzyl analog. This is a critical consideration in drug design, as lipophilicity impacts solubility, membrane permeability, and potential for off-target effects. The N-benzyl group, with its aromatic ring, significantly increases the molecule's greasy character.

  • Molecular Weight: The increase in the size of the N-alkyl group leads to a corresponding increase in molecular weight. While all three are within the typical range for small molecule drug candidates, this can be a factor in optimizing overall molecular properties.

  • Polar Surface Area and Hydrogen Bonding: The TPSA and hydrogen bond donor/acceptor counts remain constant across the three analogs as the modifications are on a non-polar part of the molecule. This suggests that differences in their interactions with biological targets will likely be driven by steric and hydrophobic interactions rather than hydrogen bonding.

Synthesis of N-Alkylated Piperidine Building Blocks

The synthesis of these building blocks typically involves the N-alkylation of a suitable piperidine precursor. A common and versatile starting material is 2-(piperidin-1-yl)ethanamine.

General Synthetic Workflow

G start 2-(Piperidin-1-yl)ethanamine reaction N-Alkylation start->reaction reagent Alkyl Halide (R-X) (e.g., CH3I, CH3CH2Br, BnCl) reagent->reaction base Base (e.g., K2CO3, Et3N) base->reaction solvent Solvent (e.g., ACN, DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product N-Alkyl-2-(piperidin-1-yl)ethanamine purification->product

Caption: General workflow for the synthesis of N-alkylated piperidines.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a representative procedure for the synthesis of the N-methyl analog, which can be adapted for the N-ethyl and N-benzyl derivatives by selecting the appropriate alkylating agent.

Materials:

  • 2-(Piperidin-1-yl)ethanamine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of 2-(piperidin-1-yl)ethanamine (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide (1.1 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the purified this compound.

Comparative Reactivity in Key Synthetic Transformations

The utility of these building blocks is primarily demonstrated in their performance in common bond-forming reactions crucial for drug development, such as amide coupling and palladium-catalyzed cross-coupling reactions.

Amide Bond Formation

Amide bonds are prevalent in pharmaceuticals. The nucleophilicity of the secondary amine in these building blocks is a key determinant of their reactivity in acylation reactions.

Theoretical Considerations:

  • Electronic Effects: The N-methyl and N-ethyl groups are weakly electron-donating, which slightly increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to a non-alkylated amine. The N-benzyl group, while also electron-donating through induction, can exhibit some steric hindrance.

  • Steric Effects: The steric bulk around the nitrogen atom increases in the order: methyl < ethyl < benzyl.[4] This steric hindrance can significantly impact the rate of reaction, particularly with sterically demanding acylating agents or carboxylic acids.[4]

Proposed Experimental Comparison:

To quantitatively assess the reactivity of these building blocks in amide bond formation, a series of parallel experiments can be conducted.

G cluster_reactants Reactants cluster_amines N-Alkylated Piperidines carboxylic_acid Carboxylic Acid (R-COOH) reaction Amide Coupling carboxylic_acid->reaction coupling_reagent Coupling Reagent (e.g., HATU, EDC/HOBt) coupling_reagent->reaction base Base (e.g., DIPEA) base->reaction n_methyl This compound n_methyl->reaction n_ethyl N-ethyl-2-piperidin-1-ylethanamine n_ethyl->reaction n_benzyl N-benzyl-2-piperidin-1-ylethanamine n_benzyl->reaction analysis Comparative Analysis (Yield, Reaction Time, Purity) reaction->analysis

Caption: Experimental workflow for comparing amide coupling reactivity.

Representative Protocol for Comparative Amide Coupling:

  • In separate vials, dissolve a model carboxylic acid (e.g., benzoic acid, 1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq) to each vial.

  • To each vial, add one of the N-alkylated piperidine building blocks (1.2 eq): this compound, N-ethyl-2-piperidin-1-ylethanamine, or N-benzyl-2-piperidin-1-ylethanamine.

  • Stir all reactions at room temperature and monitor their progress at regular intervals using LC-MS.

  • Record the time to completion and the final product yield for each reaction.

Expected Outcomes:

  • This compound: Expected to exhibit the fastest reaction rates and highest yields due to its good nucleophilicity and minimal steric hindrance.

  • N-ethyl-2-piperidin-1-ylethanamine: May show slightly slower reaction rates compared to the N-methyl analog due to a minor increase in steric bulk.

  • N-benzyl-2-piperidin-1-ylethanamine: Likely to have the slowest reaction rates, especially with sterically hindered carboxylic acids, due to the significant steric hindrance of the benzyl group.

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)

These building blocks can also serve as amine coupling partners in Buchwald-Hartwig amination reactions to form C-N bonds with aryl halides.[5] In this context, the steric and electronic properties of the N-alkyl group can influence catalyst performance and reaction outcomes.

Theoretical Considerations:

  • Ligand Properties: While not the primary ligand in the catalytic cycle, the N-alkylated piperidine can interact with the palladium center. The steric bulk of the N-alkyl group can influence the coordination environment of the catalyst.

  • Nucleophilicity: As in amide coupling, the nucleophilicity of the amine is crucial for the transmetalation step in the catalytic cycle.

Proposed Experimental Comparison:

A comparative study using a model aryl halide (e.g., 4-bromotoluene) under standard Buchwald-Hartwig conditions would provide valuable data.

G cluster_reactants Reactants cluster_amines N-Alkylated Piperidines aryl_halide Aryl Halide (Ar-X) reaction Buchwald-Hartwig Amination aryl_halide->reaction pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) pd_catalyst->reaction ligand Ligand (e.g., XPhos) ligand->reaction base Base (e.g., NaOtBu) base->reaction n_methyl This compound n_methyl->reaction n_ethyl N-ethyl-2-piperidin-1-ylethanamine n_ethyl->reaction n_benzyl N-benzyl-2-piperidin-1-ylethanamine n_benzyl->reaction analysis Comparative Analysis (Yield, Reaction Time, Catalyst Loading) reaction->analysis

Caption: Experimental workflow for comparing Buchwald-Hartwig amination performance.

Representative Protocol for Comparative Buchwald-Hartwig Amination:

  • In separate oven-dried Schlenk tubes under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the appropriate N-alkylated piperidine (1.2 eq) to each tube.

  • Add a strong base (e.g., sodium tert-butoxide, 1.4 eq) and an anhydrous solvent (e.g., toluene).

  • Heat the reactions to the desired temperature (e.g., 80-110 °C) and monitor by LC-MS.

  • Compare the reaction rates and final yields for each building block.

Expected Outcomes:

  • The trend in reactivity is expected to be similar to that observed in amide coupling, with the N-methyl analog likely providing the best performance.

  • The larger steric profile of the N-benzyl group might necessitate higher catalyst loading or longer reaction times to achieve comparable yields.

Conclusion: Selecting the Optimal Building Block

The choice between this compound and its N-ethyl or N-benzyl counterparts is a strategic decision in drug design that should be guided by a clear understanding of the desired properties of the final compound.

  • This compound offers a good balance of nucleophilicity and minimal steric hindrance, making it a highly versatile and reactive building block for a wide range of synthetic transformations. Its lower lipophilicity can be advantageous for maintaining aqueous solubility.

  • N-ethyl-2-piperidin-1-ylethanamine provides a slight increase in lipophilicity and steric bulk, which could be beneficial for fine-tuning interactions within a binding pocket or modulating metabolic stability.

  • N-benzyl-2-piperidin-1-ylethanamine significantly increases lipophilicity and introduces a large, sterically demanding group. This can be a powerful tool for exploring hydrophobic pockets in a target protein or for blocking metabolic sites. However, its increased steric hindrance may lead to challenges in synthesis, potentially requiring more forcing reaction conditions.

By carefully considering the interplay between the physicochemical properties and the synthetic reactivity of these valuable building blocks, researchers can more effectively navigate the complex landscape of drug discovery and design molecules with optimized therapeutic potential.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1379. [Link]

  • PubChem. (n.d.). Methyl(2-(piperidin-1-yl)ethyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2020). J. Org. Chem., 85(1), 35-49. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2018). Molecules, 23(4), 939. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). ACS Catal., 6(8), 5123-5127. [Link]

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Efficacy of N-Methyl-2-piperidin-1-ylethanamine Derivatives in CNS Assays: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone in the architecture of numerous centrally active agents, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging a wide array of CNS targets.[1][2] This guide focuses on the N-methyl-2-piperidin-1-ylethanamine backbone, a structure poised for exploration in the development of novel psychoactive compounds. While direct comparative efficacy data for a broad series of this compound derivatives is not extensively available in publicly accessible literature, this document will provide a comprehensive analysis by drawing upon structure-activity relationship (SAR) studies of closely related piperidine-based compounds. By examining these analogues, we can derive valuable insights into how structural modifications on and around the piperidine core can modulate activity at key CNS targets, such as monoamine transporters.

This guide is intended for researchers, medicinal chemists, and pharmacologists in the field of drug development. We will delve into the experimental methodologies for assessing CNS activity, present comparative data from analogous compound series to illuminate SAR trends, and provide a framework for the rational design of novel this compound derivatives.

Strategic Derivatization of the Piperidine Core

The this compound scaffold offers multiple avenues for synthetic modification to generate a library of diverse compounds. The primary sites for derivatization include the piperidine nitrogen, the ethylamine side chain, and the methyl group on the terminal amine. These modifications can significantly impact a compound's affinity and selectivity for CNS targets.

A general workflow for the synthesis of such derivatives often involves standard organic chemistry transformations. For instance, N-acylation and N-alkylation of the secondary amine on a related scaffold, N-Methyl-1-(1-methylpiperidin-4-yl)methanamine, provide a template for creating a diverse library of derivatives.

In Vitro Assays: Probing Molecular Interactions

The initial assessment of novel compounds typically involves in vitro assays to determine their affinity and functional activity at specific molecular targets. For CNS-active compounds, the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are of primary interest.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for quantifying the affinity of a test compound for a specific receptor or transporter. These assays measure the displacement of a radiolabeled ligand with known high affinity for the target by the unlabeled test compound. The half-maximal inhibitory concentration (IC50), the concentration of the test compound that displaces 50% of the radioligand, is a key metric of binding affinity.

Synaptosomal Uptake Assays

To assess the functional consequence of transporter binding, neurotransmitter uptake assays are employed. These experiments typically use synaptosomes, which are isolated nerve terminals that retain functional transporters. The ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine) into synaptosomes provides a measure of its potency as a reuptake inhibitor.

Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay
  • Tissue Preparation: Rat striatal tissue is homogenized in a buffered solution and centrifuged to isolate cell membranes containing the dopamine transporter.

  • Assay Incubation: The membranes are incubated with a radioligand (e.g., [3H]WIN 35,428) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves.

Comparative In Vitro Efficacy of Analogous Piperidine Derivatives

The following table summarizes the in vitro binding affinities of a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives at the dopamine, serotonin, and norepinephrine transporters. This data provides insight into how modifications to the piperidine scaffold can influence transporter affinity and selectivity.[3]

Compound Modification DAT IC50 (nM) SERT IC50 (nM) NET IC50 (nM)
Analog 1 Unsubstituted Benzyl10.52501500
Analog 2 4-Fluoro Benzyl5.2180850
Analog 3 4-Chloro Benzyl4.8150700
Analog 4 4-Cyano Benzyl3.72275>10000

Data extracted from a study on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives.[3]

In Vivo Assays: Assessing Behavioral Outcomes

Following in vitro characterization, promising compounds are advanced to in vivo models to evaluate their effects on complex physiological and behavioral processes. For compounds targeting CNS stimulation, locomotor activity is a key behavioral endpoint.

Locomotor Activity Assessment

Spontaneous locomotor activity in rodents is a widely used behavioral assay to assess the stimulant or sedative effects of a compound. An increase in locomotor activity is often indicative of a CNS stimulant effect.[4]

Experimental Protocol: Mouse Locomotor Activity
  • Animal Acclimation: Mice are individually housed and acclimated to the testing room for at least one hour before the experiment.

  • Habituation: Each mouse is placed in a locomotor activity chamber (e.g., an open field arena equipped with photobeams) and allowed to habituate for a set period (e.g., 30 minutes).

  • Compound Administration: The test compound or vehicle is administered via a specified route (e.g., intraperitoneal injection).

  • Data Collection: Locomotor activity, measured as distance traveled or number of beam breaks, is recorded for a defined period (e.g., 60-120 minutes) post-injection.

  • Data Analysis: The total distance traveled or beam breaks are compared between the vehicle and compound-treated groups to determine the effect on locomotor activity.

Comparative In Vivo Efficacy of Analogous Piperidine-Related Derivatives

The following table presents the in vivo locomotor activity of a series of fentanyl analogs, which share a piperidine core, in mice. This data illustrates how structural variations can impact the potency and efficacy of CNS-active compounds in a behavioral assay.[4]

Compound Maximum Effect (% of Fentanyl) Potency (ED50, mg/kg)
Fentanyl1000.1
Cyclopropylfentanyl108.840.03
Ocfentanil79.270.3
Cyclopentylfentanyl56.461.0

Efficacy is expressed as the maximum increase in locomotor activity relative to fentanyl. Potency is the dose required to produce 50% of the maximum effect.[4]

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DA_vesicle Dopamine Vesicle DA->DA_vesicle Packaged by VMAT2 VMAT2 VMAT2 DAT Dopamine Transporter (DAT) DAT->DA DA_cleft Dopamine DA_vesicle->DA_cleft Release DA_cleft->DAT Reuptake D_receptor Dopamine Receptor DA_cleft->D_receptor Binding Piperidine Piperidine Derivative Piperidine->DAT Inhibition

Caption: Dopaminergic synapse showing the site of action for piperidine derivatives that inhibit the dopamine transporter (DAT).

start Synthesize Derivative Library in_vitro In Vitro Screening (Binding & Uptake Assays) start->in_vitro select_hits Select Potent/Selective Hits in_vitro->select_hits select_hits->start No Hits in_vivo In Vivo Behavioral Testing (e.g., Locomotion) select_hits->in_vivo Hits sar_analysis Structure-Activity Relationship (SAR) Analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the discovery and preclinical evaluation of novel CNS-active compounds.

Conclusion and Future Directions

This guide has provided a framework for understanding the comparative efficacy of this compound derivatives in CNS assays by drawing parallels from structurally related compounds. The presented data underscores the sensitivity of CNS targets to subtle structural modifications on the piperidine scaffold. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to establish a direct and comprehensive structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold in the ongoing quest for novel and improved treatments for CNS disorders.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Dutta, A. K., Fei, X. S., Beardsley, P. M., Newman, J. L., & Reith, M. E. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of medicinal chemistry, 44(6), 937–948. [Link]

  • Yoon, Y. S., Cho, T., Yoon, S. H., Min, C. K., & Lee, C. (2009). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Archives of pharmacal research, 32(12), 1663–1671. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
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  • BenchChem. (2025). Comparative Efficacy of (4-Methylpiperidin-1-yl)acetic acid and Other Piperidine Compounds: A Research Guide. BenchChem.
  • BenchChem. (2025). In Vivo Therapeutic Potential of (4-Methylpiperidin-1-yl)
  • BenchChem. (2025).
  • Deciga-Campos, M., et al. (2016). Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine. Life sciences, 155, 139-146. [Link]

  • Kozikowski, A. P., et al. (2003). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Journal of medicinal chemistry, 46(12), 2425-2433. [Link]

  • Ladda, S., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(10), 1024-1037. [Link]

  • Manivannan, E., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1250, 131809. [Link]

  • M. Khaiitova, et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan.
  • NIH Molecular Libraries Program. (2010). Probe Reports.
  • Owens, R. A., et al. (2022). Structurally diverse fentanyl analogs yield differential locomotor activities in mice. Neuropharmacology, 219, 109236. [Link]

  • Roth, B. L., et al. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. ACS medicinal chemistry letters, 2(1), 48-52. [Link]

  • Choi, S. W., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of medicinal chemistry, 43(2), 205-213. [Link]

  • Tella, S. R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of medicinal chemistry, 48(25), 7970-7979. [Link]

  • Zhang, M., et al. (2014). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & medicinal chemistry letters, 24(21), 4938-4942. [Link]

Sources

A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy for the Validation of "N-methyl-2-piperidin-1-ylethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

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In the landscape of pharmaceutical research and development, the unequivocal determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. For a compound such as "N-methyl-2-piperidin-1-ylethanamine," a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a transparent view of the data, empowering researchers to make informed decisions for their specific analytical challenges.

The core principle of robust purity analysis lies in the use of orthogonal methods—distinct analytical techniques that measure the same attribute through different physicochemical principles.[1] This approach significantly reduces the risk of overlooking impurities that may co-elute in chromatography or be masked in a single spectroscopic analysis.[2] For this compound, the combination of HPLC's exceptional separative power and NMR's direct, structure-specific quantitation provides a comprehensive and trustworthy purity profile.

The Orthogonal Powerhouses: HPLC and NMR

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). It is the gold standard for detecting and quantifying trace-level impurities due to its high sensitivity and resolving power.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed structural information about a molecule by observing the behavior of atomic nuclei in a magnetic field. For purity assessment, quantitative NMR (qNMR) offers a primary ratio method of measurement without the need for identical reference standards for each impurity, as the signal intensity is directly proportional to the number of nuclei.[4][5]

The synergy of these techniques is profound. HPLC excels at separating closely related structural isomers and impurities with similar functional groups, while NMR can unambiguously identify and quantify impurities, even if they are not fully resolved chromatographically.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data typically obtained from HPLC and NMR analyses for the purity assessment of this compound.

Table 1: HPLC Purity Analysis Results

ParameterResultAcceptance Criteria
Purity by Area %99.85%≥ 99.5%
Individual Impurity0.08% (at RRT 1.2)≤ 0.1%
Total Impurities0.15%≤ 0.5%
Retention Time5.2 minMatches Reference Std. ± 2%

Table 2: qNMR Purity Analysis Results

ParameterResultAcceptance Criteria
Purity (mol/mol %)99.7%≥ 99.5%
Identified ImpuritiesResidual Solvents (Acetone: 0.05%)≤ 0.5%
Structural ConfirmationConforms to StructureConforms

Visualizing the Workflow: A Combined Approach to Purity Confirmation

The following diagrams illustrate the logical workflows for purity analysis using HPLC and NMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Weigh Sample & Ref Std s2 Dissolve in Diluent s1->s2 s3 Filter through 0.45µm Syringe Filter s2->s3 h1 System Suitability Test (SST) s3->h1 h2 Inject Blank (Diluent) h1->h2 h3 Inject Reference Standard h2->h3 h4 Inject Sample h3->h4 d1 Integrate Chromatograms h4->d1 d2 Calculate Purity by Area % d1->d2 d3 Identify Impurities by RRT d2->d3 d4 Generate Report d3->d4

Caption: A logical workflow for HPLC purity analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis n1 Accurately Weigh Sample n2 Accurately Weigh Internal Standard n1->n2 n3 Dissolve in Deuterated Solvent n2->n3 n4 Transfer to NMR Tube n3->n4 a1 Tune & Shim Spectrometer n4->a1 a2 Acquire ¹H NMR Spectrum a1->a2 a3 Acquire ¹³C NMR Spectrum (optional) a2->a3 p1 Process Spectra (FT, Phasing, Baseline) a3->p1 p2 Integrate Signals p1->p2 p3 Calculate Purity (mol/mol %) p2->p3 p4 Identify Impurities p3->p4

Caption: A logical workflow for qNMR purity analysis.

Experimental Protocols

The trustworthiness of any analytical result is directly tied to the robustness of the experimental protocol. The following methods are designed to be self-validating through the inclusion of system suitability tests, as mandated by guidelines such as ICH Q2(R1) and USP General Chapter <621>.[6][7][8]

High-Performance Liquid Chromatography (HPLC) Purity Method

Objective: To determine the purity of this compound and quantify any related impurities using a stability-indicating HPLC method.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Prepare a solution containing the this compound reference standard and a known impurity or a stressed sample.

    • Inject the SST solution six replicate times.

    • Acceptance Criteria:

      • Resolution between the main peak and the closest eluting impurity peak should be ≥ 2.0.

      • The tailing factor for the main peak should be ≤ 2.0.

      • The relative standard deviation (RSD) for the peak area of the main peak from the six replicate injections should be ≤ 2.0%.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase A to a final concentration of approximately 1 mg/mL.

  • Analysis Sequence:

    • Inject the blank (mobile phase A).

    • Inject the reference standard solution.

    • Inject the sample solution.

  • Calculations:

    • Calculate the purity using the area normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Quantitative Nuclear Magnetic Resonance (qNMR) Purity Method

Objective: To determine the purity of this compound using an internal standard and to confirm its identity.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid). The internal standard should have a known purity and signals that do not overlap with the analyte.

    • Dissolve both the sample and the internal standard in approximately 0.75 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O).

  • NMR Acquisition Parameters (¹H):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation for accurate integration).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

    • Carefully integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculations:

    • The purity is calculated using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • W = Weight

        • P = Purity of the standard

The Causality Behind Experimental Choices

  • Choice of Orthogonal Methods: Relying solely on HPLC carries the risk that an impurity might co-elute with the main peak, leading to an overestimation of purity.[2] NMR, being a spectroscopic technique, is not dependent on chromatographic separation and can often reveal such hidden impurities.[4]

  • HPLC Method Development: A gradient elution is chosen to ensure that both polar and non-polar impurities can be eluted and detected within a reasonable timeframe. The use of a C18 column is a common starting point for a wide range of small molecules. Trifluoroacetic acid is used as a mobile phase modifier to improve peak shape and resolution.

  • qNMR Internal Standard Selection: Maleic acid is a suitable internal standard in D₂O as it has a simple spectrum with a sharp singlet that is unlikely to overlap with the complex aliphatic signals of this compound. Its high purity and stability are also critical for accurate quantification.[5]

  • qNMR Relaxation Delay: A long relaxation delay is crucial for accurate quantitation.[5] If the delay is too short, signals with longer relaxation times will not fully return to equilibrium, leading to inaccurate integral values and an incorrect purity calculation.

Conclusion: A Dual-Validation Approach for Uncompromised Confidence

The validation of "this compound" purity is most reliably achieved through a dual-pronged approach utilizing both HPLC and NMR spectroscopy. HPLC provides a highly sensitive chromatographic fingerprint, ideal for detecting trace impurities, while qNMR offers an absolute, structure-verifying quantification. This orthogonal strategy ensures a comprehensive and trustworthy assessment, mitigating the inherent limitations of any single technique. By adhering to robust, self-validating protocols grounded in established regulatory guidelines, researchers can proceed with the utmost confidence in the quality of their starting materials, a critical step in the path toward successful drug discovery and development.

References

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available from: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Available from: [Link]

  • DSDP Analytics. USP <621> Chromatography. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available from: [Link]

  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available from: [Link]

  • Emery Pharma. Impurity Analysis. Available from: [Link]

  • Cygnus Technologies. Orthogonal Methods. Available from: [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. Available from: [Link]

  • National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]

  • Quantitative NMR Spectroscopy.docx 11/2017. Available from: [Link]

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A Senior Application Scientist's Guide to the Catalytic Synthesis of N-methyl-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-methyl-2-piperidin-1-ylethanamine, a valuable building block in pharmaceutical and materials science, presents a compelling case study in the selection of catalytic methodologies. The presence of two distinct amine functionalities—a secondary amine within the piperidine ring and a primary amine on the ethyl side chain—necessitates a nuanced approach to achieve selective N-methylation. This guide provides a comparative analysis of prominent catalytic strategies, offering field-proven insights and experimental data to inform your synthetic route design.

The Synthetic Challenge: Selective N-Methylation

The core objective is the selective methylation of the primary amine of 2-(piperidin-1-yl)ethanamine. The piperidine nitrogen, being a secondary amine, also possesses nucleophilicity, creating a potential for competing side reactions, including methylation at the piperidine nitrogen or even quaternization. Therefore, the choice of catalyst and reaction conditions is paramount to achieving high yield and selectivity for the desired product.

Catalytic Approaches: A Comparative Overview

Two principal catalytic routes dominate the landscape for the N-methylation of amines: catalytic reductive amination and the Eschweiler-Clarke reaction. Each presents a unique set of advantages and disadvantages in terms of catalyst type (homogeneous vs. heterogeneous), reaction conditions, and substrate scope.

Catalytic Reductive Amination

This widely utilized method involves the reaction of the primary amine with a methylating agent, typically formaldehyde, to form an intermediate iminium ion, which is then reduced in situ by a reducing agent. The choice of catalyst for the reduction step is critical and can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysis for Reductive Amination

Homogeneous catalysts, typically transition metal complexes, offer high activity and selectivity under mild reaction conditions due to their well-defined active sites.[1]

Key Homogeneous Catalyst Families:

  • Iridium Complexes: Iridium-based catalysts have shown exceptional activity in N-methylation reactions.[2][3][4] Complexes bearing N-heterocyclic carbene (NHC) ligands are particularly effective for the N-methylation of both aliphatic and aromatic primary amines using methanol as the methylating agent.[3] For aliphatic amines, these catalysts often lead to selective N,N-dimethylation.[3]

  • Ruthenium Complexes: Ruthenium catalysts are also highly effective for N-methylation. For instance, (DPEPhos)RuCl2PPh3 has been used for the N-methylation of anilines with methanol under weakly basic conditions, achieving high yields.[5] While this example is for anilines, the principles can be extended to aliphatic amines.

Experimental Protocol: Generalized Homogeneous Catalytic Reductive Amination

A representative procedure for the N-methylation of a primary amine using a homogeneous catalyst is as follows:

  • To a solution of the primary amine (e.g., 2-(piperidin-1-yl)ethanamine) in a suitable solvent (e.g., methanol), add the homogeneous catalyst (e.g., an Iridium or Ruthenium complex, typically 0.5-2 mol%).

  • Add the methylating agent (e.g., formaldehyde or methanol).

  • If required, add a base (e.g., cesium carbonate).

  • The reaction mixture is then heated under an inert atmosphere for a specified time.

  • Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

Workflow for Homogeneous Catalytic Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine 2-(piperidin-1-yl)ethanamine ReactionVessel Reaction at Elevated Temperature Amine->ReactionVessel Catalyst Homogeneous Catalyst (e.g., Ir/Ru complex) Catalyst->ReactionVessel Solvent Solvent (e.g., Methanol) Solvent->ReactionVessel MethylatingAgent Methylating Agent (e.g., Formaldehyde) MethylatingAgent->ReactionVessel Base Base (optional) Base->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for Homogeneous Catalytic Reductive Amination.

Heterogeneous Catalysis for Reductive Amination

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling.[6]

Key Heterogeneous Catalyst Families:

  • Palladium-based Catalysts: Palladium supported on carbon (Pd/C) is a versatile and widely used catalyst for reductive aminations.

  • Nickel-based Catalysts: Nickel catalysts, often supported on materials like alumina, are also effective for N-methylation.

  • Copper-based Catalysts: Copper-based catalysts have been developed for the selective N-methylation of amines.[1] For instance, a skeletal Cu-based catalyst has been shown to be effective for the N-methylation of amines using methanol.[1]

Experimental Protocol: Generalized Heterogeneous Catalytic Reductive Amination

A typical procedure for N-methylation using a heterogeneous catalyst is as follows:

  • The primary amine (e.g., 2-(piperidin-1-yl)ethanamine), the methylating agent (e.g., formaldehyde), and the heterogeneous catalyst (e.g., Pd/C or a supported Ni catalyst) are combined in a suitable solvent (e.g., methanol or ethanol) in a pressure reactor.

  • The reactor is pressurized with hydrogen gas.

  • The reaction mixture is stirred at a specific temperature and pressure for a designated time.

  • After the reaction, the catalyst is removed by filtration.

  • The filtrate is concentrated, and the product is purified, typically by distillation or chromatography.

Workflow for Heterogeneous Catalytic Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine 2-(piperidin-1-yl)ethanamine PressureReactor Reaction in Pressure Reactor Amine->PressureReactor Catalyst Heterogeneous Catalyst (e.g., Pd/C) Catalyst->PressureReactor Solvent Solvent Solvent->PressureReactor MethylatingAgent Methylating Agent MethylatingAgent->PressureReactor Hydrogen H2 Gas Hydrogen->PressureReactor Filtration Catalyst Filtration PressureReactor->Filtration Concentration Solvent Concentration Filtration->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Product This compound Purification->Product Amine Primary Amine (R-NH2) Iminium Iminium Ion (R-N+=CH2) Amine->Iminium + CH2O, - H2O Formaldehyde Formaldehyde (CH2O) MethylatedAmine Methylated Amine (R-NHCH3) Iminium->MethylatedAmine + HCOOH FormicAcid Formic Acid (HCOOH) FormicAcid->MethylatedAmine CO2 CO2

Sources

Alternative reagents for the N-methylation of 2-(piperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Alternative Reagents for the N-Methylation of 2-(Piperidin-1-yl)ethanamine

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and fine chemical synthesis, the precise installation of a methyl group onto a nitrogen atom is a cornerstone transformation. The N-methylation of 2-(piperidin-1-yl)ethanamine, a common scaffold in medicinal chemistry, presents a recurring challenge that demands efficiency, selectivity, and scalability. While classical methods like the Eschweiler-Clarke reaction have long been staples, the contemporary demand for greener, milder, and more versatile protocols has spurred the exploration of a diverse array of alternative reagents.

This guide provides a comparative analysis of modern reagents for the N-methylation of 2-(piperidin-1-yl)ethanamine, moving beyond traditional formaldehyde-based methods. We will dissect the mechanistic underpinnings of each alternative, present comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their specific synthetic needs.

The Limitations of Classical N-Methylation

The Eschweiler-Clarke reaction, which utilizes a mixture of formaldehyde and formic acid, has been a workhorse for N-methylation. However, it is not without its drawbacks. The high temperatures often required can be incompatible with sensitive functional groups, and the use of a large excess of reagents can complicate purification. Furthermore, the generation of byproducts and the inherent safety concerns associated with formaldehyde have driven the search for more benign alternatives.

A Comparative Analysis of Modern N-Methylation Reagents

The ideal N-methylation reagent should offer high yield, excellent chemoselectivity, mild reaction conditions, and a favorable safety profile. Below, we compare several leading alternatives to the classical approach for the synthesis of N-methyl-2-(piperidin-1-yl)ethanamine.

Reductive Amination with Methylating Agents

A prominent modern strategy involves the reductive amination of the primary amine with a suitable methyl source. This two-step, one-pot process typically involves the formation of an imine or a related intermediate, which is then reduced in situ.

Workflow for Reductive Amination

cluster_workflow Reductive Amination Workflow A 2-(piperidin-1-yl)ethanamine + Methyl Source B Imine/Enamine Formation A->B Solvent C In situ Reduction (e.g., NaBH(OAc)3, NaBH4) B->C Reducing Agent D N-methyl-2-(piperidin-1-yl)ethanamine C->D Workup

Caption: General workflow for the N-methylation via reductive amination.

One of the most effective and widely adopted methylating agents for this purpose is sodium triacetoxyborohydride (NaBH(OAc)₃) in combination with paraformaldehyde. This reagent is particularly advantageous due to its mildness and high selectivity for the reduction of imines in the presence of other reducible functional groups.

Another viable option is the use of dimethyl sulfate ((CH₃)₂SO₄) , a potent methylating agent. However, its high toxicity necessitates careful handling and stoichiometric control to prevent over-methylation.

Table 1: Comparison of Reductive Amination Reagents

Reagent/SystemMethyl SourceReducing AgentTypical SolventTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
NaBH(OAc)₃ ParaformaldehydeSelfDichloromethane (DCM) or 1,2-Dichloroethane (DCE)Room Temp85-95Mild conditions, high selectivity, broad functional group toleranceStoichiometric borane waste
(CH₃)₂SO₄ Dimethyl Sulfate-Acetonitrile (MeCN) or Tetrahydrofuran (THF)0 to Room Temp80-90High reactivity, cost-effectiveHighly toxic, potential for over-methylation
Methyl Iodide (CH₃I) Methyl Iodide-MeCN or AcetoneRoom Temp75-85Readily availableToxic, can lead to quaternary ammonium salt formation

Detailed Experimental Protocols

To ensure reproducibility and provide a practical resource, we present detailed, step-by-step protocols for the most promising alternative N-methylation methods.

Protocol: N-methylation using Sodium Triacetoxyborohydride

This protocol is lauded for its operational simplicity and mild conditions, making it a go-to method in many drug discovery labs.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-(piperidin-1-yl)ethanamine (1.0 eq) in dichloromethane (DCM, 0.1 M), add paraformaldehyde (1.2 eq).

  • Stirring: Stir the suspension at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Diagram of the NaBH(OAc)₃ Reaction Pathway

cluster_pathway NaBH(OAc)3 Mediated N-Methylation Amine Primary Amine (R-NH2) Imine Imine Intermediate (R-N=CH2) Amine->Imine + Paraform Paraformaldehyde ((CH2O)n) Paraform->Imine DCM, RT Product Methylated Amine (R-NHCH3) Imine->Product + STAB STAB NaBH(OAc)3 STAB->Product

Caption: Simplified mechanism of reductive amination using NaBH(OAc)₃.

Protocol: N-methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate is emerging as a green and safe methylating agent. It is non-toxic, and the byproducts (methanol and CO₂) are environmentally benign. While it often requires higher temperatures, its safety profile makes it an attractive option for large-scale synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine 2-(piperidin-1-yl)ethanamine (1.0 eq) and dimethyl carbonate (DMC) (3.0 eq). The use of a co-solvent such as methanol can be beneficial.

  • Heating: Heat the reaction mixture to 120-140 °C.

  • Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS. The reaction may require 12-24 hours for completion.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess DMC and methanol.

  • Purification: The residue can be purified by distillation or column chromatography.

Table 2: Performance Metrics of Dimethyl Carbonate

MetricValueReference
Yield 75-85%
Temperature 120-140 °C
Pressure Sealed tube (autogenous)
Byproducts Methanol, CO₂

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The progress of each reaction can be meticulously tracked using standard analytical techniques such as TLC, GC-MS, or LC-MS. The expected mass of the product, N-methyl-2-(piperidin-1-yl)ethanamine (C₈H₁₈N₂), is 142.24 g/mol . The appearance of a product with the corresponding mass-to-charge ratio in the mass spectrum provides a clear and unambiguous confirmation of successful N-methylation. Furthermore, the disappearance of the starting material signal serves as an indicator of reaction completion.

Conclusion and Future Outlook

The N-methylation of 2-(piperidin-1-yl)ethanamine can be accomplished efficiently through a variety of modern reagents that offer significant advantages over classical methods. For laboratory-scale synthesis where mild conditions and high selectivity are paramount, sodium triacetoxyborohydride stands out as an exceptional choice. For larger-scale industrial applications where safety, cost, and environmental impact are primary drivers, dimethyl carbonate presents a compelling green alternative, despite the need for higher reaction temperatures.

The continued development of novel methylating agents, including catalytic approaches that utilize CO₂ or methanol as a C1 source, promises to further enhance the efficiency and sustainability of this fundamental transformation in the years to come. Researchers are encouraged to select the reagent and protocol that best aligns with their specific project goals, considering factors such as substrate scope, functional group tolerance, and scale of operation.

References

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). Green and efficient methylation of amines using dimethyl carbonate. Journal of Organic Chemistry, 66(6), 2188–2191. [Link]

Navigating the Synthesis of N-methyl-2-piperidin-1-ylethanamine: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – January 21, 2026 – For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. This guide provides a detailed comparative analysis of two primary synthetic pathways to N-methyl-2-piperidin-1-ylethanamine, a valuable building block in medicinal chemistry. By examining the cost, yield, safety, and environmental impact of each route, this document aims to equip scientists with the data necessary to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound is a disubstituted piperidine derivative whose structural motif is of interest in the development of various biologically active compounds. The selection of an appropriate synthetic strategy is a critical decision that influences not only the economic viability of a project but also its safety and environmental footprint. This guide will dissect two common approaches: a direct N-alkylation of piperidine and a reductive amination of a commercially available precursor.

Pathway 1: Direct N-Alkylation of Piperidine

This classical approach involves the direct alkylation of the secondary amine of the piperidine ring with a suitable ethylamine derivative. A common and effective reagent for this transformation is 2-chloro-N-methylethanamine.

Experimental Protocol:
  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with piperidine (1.0 eq.), an excess of a suitable base such as anhydrous potassium carbonate (2.0 eq.), and a polar aprotic solvent like acetonitrile or DMF.

  • Reagent Addition: 2-chloro-N-methylethanamine hydrochloride (1.1 eq.) is added portion-wise to the stirred suspension at room temperature.

  • Reaction Progression: The reaction mixture is then heated to a moderate temperature (e.g., 70°C) and monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography (GC) until completion.[1]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is purified by distillation or column chromatography to yield this compound.

graph "Pathway_1_Direct_Alkylation" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Piperidine [label="Piperidine"]; Alkylating_Agent [label="2-chloro-N-\nmethylethanamine\n(from hydrochloride)"]; Base [label="K2CO3 (Base)"]; Solvent [label="Acetonitrile/DMF"]; Product [label="N-methyl-2-piperidin-\n1-ylethanamine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Piperidine -> Reaction; Alkylating_Agent -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction [label="N-Alkylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction -> Product; }

Caption: Direct N-Alkylation of Piperidine.

Pathway 2: Reductive Amination of 1-(2-Aminoethyl)piperidine

An alternative and often more efficient route involves the methylation of the commercially available primary amine, 1-(2-aminoethyl)piperidine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, 1-(2-aminoethyl)piperidine (1.0 eq.) is dissolved in an excess of formic acid (≥ 2.0 eq.).

  • Reagent Addition: Aqueous formaldehyde (37% solution, ≥ 2.0 eq.) is added slowly to the stirred solution. Caution is advised as the initial reaction can be exothermic.

  • Reaction Progression: The reaction mixture is then heated to reflux (around 100°C) for several hours until the evolution of carbon dioxide ceases. The reaction progress can be monitored by TLC or GC.

  • Work-up and Purification: After cooling, the excess formic acid and formaldehyde are removed under reduced pressure. The residue is then made alkaline by the careful addition of a base (e.g., NaOH solution) and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is evaporated. The final product is purified by distillation.

graph "Pathway_2_Reductive_Amination" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Starting_Material [label="1-(2-Aminoethyl)piperidine"]; Formaldehyde [label="Formaldehyde"]; Formic_Acid [label="Formic Acid"]; Product [label="N-methyl-2-piperidin-\n1-ylethanamine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Starting_Material -> Reaction; Formaldehyde -> Reaction; Formic_Acid -> Reaction; Reaction [label="Eschweiler-Clarke\nMethylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction -> Product; }

Caption: Reductive Amination via Eschweiler-Clarke Reaction.

Cost-Benefit Analysis

To provide a comprehensive comparison, the following table summarizes the key cost and performance metrics for each pathway. Prices are estimates based on bulk chemical supplier data and may vary.

ParameterPathway 1: Direct N-AlkylationPathway 2: Reductive Amination
Starting Materials Cost Piperidine: ~

150/kg
1-(2-aminoethyl)piperidine: ~$100/kg
Reagent Cost Anhydrous K2CO3: ~

15-30/L
Formic Acid (99%): ~

1/kg
Overall Yield Moderate (typically 50-70%)[1]High (typically >90%)
Number of Steps One primary reaction step.One primary reaction step.
Purification Requires careful purification to remove unreacted starting materials and potential over-alkylation byproducts.[1]Generally straightforward purification, often by distillation.
Scalability Scalable, but control of exotherm and byproducts can be challenging on a large scale.Readily scalable with good temperature control.

Safety and Environmental Considerations

Both synthetic routes involve hazardous materials and require appropriate safety precautions.

Pathway 1: Direct N-Alkylation

  • Piperidine: Highly flammable, toxic, and corrosive, causing severe skin burns and eye damage.[2][3][4][5] It is also harmful if swallowed or inhaled.[4]

  • 2-chloro-N-methylethanamine hydrochloride: This is an alkylating agent and should be handled with care as it is a suspected carcinogen and mutagen.[6][7] It is also corrosive and can cause severe skin and eye damage.[6][7][8]

  • Solvents: Acetonitrile and DMF are flammable and have their own specific health hazards.

  • Environmental Impact: The use of halogenated compounds and organic solvents contributes to environmental concerns.[9] Proper waste disposal is crucial.

Pathway 2: Reductive Amination (Eschweiler-Clarke)

  • 1-(2-Aminoethyl)piperidine: Corrosive and can cause severe skin burns and eye damage.[10][11] It is also flammable.[10]

  • Formic Acid: A corrosive substance that can cause severe skin burns and eye damage.[12][13][14][15] It is also flammable.[14][15]

  • Formaldehyde: A known human carcinogen, mutagen, and sensitizer.[16][17][18] It is also toxic and corrosive.[16][18] Work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Environmental Impact: This pathway is generally considered "greener" as it avoids the use of halogenated reagents and organic solvents in the main reaction.[19] The primary byproduct is carbon dioxide. However, the toxicity of formaldehyde remains a significant concern.

Conclusion and Recommendations

Both synthetic pathways offer viable routes to this compound.

  • Pathway 2, the Eschweiler-Clarke methylation of 1-(2-aminoethyl)piperidine, is generally the recommended route. It is a high-yielding, one-pot reaction that is relatively straightforward to perform and purify. While the starting material is more expensive than piperidine, the higher yield and simpler purification often make it more cost-effective overall, especially for larger-scale synthesis. The primary drawback is the use of formaldehyde, which requires stringent safety protocols.

Ultimately, the choice of synthetic route will depend on the specific needs of the laboratory, including budget, available starting materials, scale of the reaction, and the safety infrastructure in place. By carefully considering the cost-benefit analysis and the safety and environmental factors outlined in this guide, researchers can select the most appropriate pathway for their synthesis of this compound.

References

Please note that this is not an exhaustive list of all available literature.

  • Carl ROTH. (2025, March 31).
  • ResearchGate. (2017, March 16).
  • TCI Chemicals. (2024, November 28).
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-N-MethylethanaMine Hydrochloride.
  • Santa Cruz Biotechnology. 1-(2-Aminoethyl)piperidine.
  • Carl ROTH.
  • Sigma-Aldrich. (2025, May 20).
  • Chemos GmbH&Co.KG.
  • Penta chemicals. (2024, May 7).
  • Alkyl Reactions and Their Transform
  • Chemos GmbH&Co.KG.
  • CDH Fine Chemical.
  • ECHEMI.
  • Evans Vanodine. (2022, December 10).
  • Fisher Scientific. (2010, February 8).
  • AK Scientific, Inc. Mechlorethamine hydrochloride.
  • Sigma-Aldrich. (2024, September 6).
  • Fisher Scientific. Bis(2-chloroethyl)
  • CDH Fine Chemical.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 4-(2-Aminoethyl)piperidine dihydrochloride.
  • Applichem.
  • Organic Syntheses Procedure. Piperidine, 1-ethyl-.
  • ODU Digital Commons.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Google Patents.
  • European Patent Office. EP 4201922 A1 - METHOD FOR PURIFYING WASTED SOLUTION COMPRISING N-METHYL-2-PYRROLIDONE.
  • Juniper Publishers. (2018, April 6). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition.
  • PMC. (2023, August 7). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors.
  • Langmuir.
  • MDPI. (2024, May 18).
  • Dalton Transactions (RSC Publishing). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii)
  • ACS Publications. Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source.
  • ResearchGate. (2024, April 9). (PDF) Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
  • PMC.
  • EPA. (2025, November 5).
  • Sigma-Aldrich.
  • NIH. (2023, October 20). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods.
  • Green Chemistry. (2023, October 20). Green Chemistry: Eco-friendly Alternatives for Common Industrial Solvents and Cleaners.
  • ResearchGate. (2025, August 6). (PDF)
  • Sigma-Aldrich. (2025, June 27).
  • ChemSupply Australia. Safety Data Sheet FORMALDEHYDE SOLUTION 37 w/w, stablized with 10-12% methanol.
  • Google Patents.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-methyl-2-piperidin-1-ylethanamine from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. In this guide, we delve into the spectroscopic comparison of N-methyl-2-piperidin-1-ylethanamine, a key building block in medicinal chemistry, sourced from various hypothetical suppliers. This document provides an in-depth, technical framework for evaluating the quality of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a simple listing of methods, this guide explains the rationale behind experimental choices and provides insights into data interpretation, empowering you to make informed decisions in your research.

The Importance of Purity: Why Spectroscopic Verification is Non-Negotiable

This compound, with its piperidine and ethylamine moieties, presents a versatile scaffold for the synthesis of a wide range of biologically active molecules. However, the synthetic routes to this compound can introduce impurities, including starting materials, by-products, and residual solvents. These contaminants can have significant, and often unforeseen, consequences on downstream applications, from altering reaction kinetics to exhibiting off-target biological effects. Therefore, rigorous spectroscopic analysis is not merely a quality control checkpoint but a foundational element of sound scientific practice.

Experimental Workflow for Quality Assessment

A systematic approach to spectroscopic analysis ensures comprehensive evaluation of a chemical sample. The following workflow outlines the key steps for comparing this compound from different suppliers.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Comparison cluster_3 Conclusion Sample_Acquisition Acquire Samples (Supplier A, B, C) Sample_Prep Prepare Samples for NMR, IR, and MS Analysis Sample_Acquisition->Sample_Prep NMR_Analysis 1H and 13C NMR Spectroscopy Sample_Prep->NMR_Analysis IR_Analysis Infrared (IR) Spectroscopy Sample_Prep->IR_Analysis MS_Analysis Mass Spectrometry (MS) Sample_Prep->MS_Analysis Data_Analysis Process and Analyze Spectra NMR_Analysis->Data_Analysis IR_Analysis->Data_Analysis MS_Analysis->Data_Analysis Impurity_ID Identify and Quantify Impurities Data_Analysis->Impurity_ID Supplier_Comparison Compare Data from Different Suppliers Impurity_ID->Supplier_Comparison Final_Report Generate Comprehensive Quality Assessment Report Supplier_Comparison->Final_Report

Caption: A typical workflow for the spectroscopic quality assessment of a chemical compound from multiple suppliers.

Detailed Experimental Protocols

The following are detailed protocols for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to ensure homogeneity and obtain sharp, symmetrical peaks.

    • Tune and match the probe for the respective nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Integrate the peaks to determine the relative ratios of the different types of protons.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Protocol for Attenuated Total Reflectance (ATR) IR:

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of an acid (e.g., formic acid) may be added to promote protonation and the formation of [M+H]⁺ ions.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Comparative Analysis of Hypothetical Supplier Data

To illustrate the application of these techniques, let's consider a hypothetical scenario where this compound is sourced from three different suppliers: Supplier A, Supplier B, and Supplier C. The following tables summarize the expected and observed spectroscopic data.

Expected Spectroscopic Data for this compound
Technique Parameter Expected Value/Observation
¹H NMR (CDCl₃) Chemical Shift (δ)~2.5-2.7 ppm (m, 2H, -N-CH₂ -CH₂-N-), ~2.3-2.5 ppm (m, 4H, piperidine-CH₂ -N), ~2.4 ppm (s, 3H, -N-CH₃ ), ~1.5-1.7 ppm (m, 4H, piperidine-CH₂-CH₂ -), ~1.4-1.5 ppm (m, 2H, piperidine-CH₂-CH₂ -CH₂-)
¹³C NMR (CDCl₃) Chemical Shift (δ)~58 ppm (-N-CH₂ -CH₂-N-), ~55 ppm (piperidine-CH₂ -N), ~42 ppm (-N-CH₃ ), ~38 ppm (-N-CH₂-CH₂ -N-), ~26 ppm (piperidine-CH₂-CH₂ -), ~24 ppm (piperidine-CH₂-CH₂ -CH₂-)
IR (ATR) Wavenumber (cm⁻¹)~3300-3400 (N-H stretch, secondary amine), ~2930, 2850 (C-H stretch, alkane), ~1120 (C-N stretch)
MS (ESI+) m/z143.15 [M+H]⁺
Hypothetical Supplier Data Comparison
Supplier ¹H NMR Observations IR Observations MS Observations Purity Assessment
Supplier A All expected peaks are present with correct integration. No significant impurity peaks.All expected functional group absorptions are present.A strong signal at m/z 143.15. No other significant ions.High Purity
Supplier B All expected peaks are present. An additional small singlet is observed at ~2.1 ppm.All expected absorptions are present.A strong signal at m/z 143.15. A minor signal at m/z 100.12.Good Purity with Minor Impurity (Potentially residual piperidine)
Supplier C Expected peaks are present but broadened. A multiplet is observed around ~3.6 ppm.A broad absorption is present around 3400 cm⁻¹.A signal at m/z 143.15 is observed. Another significant signal at m/z 129.14.Lower Purity (Presence of a significant impurity, possibly 2-(piperidin-1-yl)ethan-1-ol)

Interpreting the Data: A Deeper Dive

  • Supplier A: The spectroscopic data from Supplier A's material aligns perfectly with the expected data for pure this compound. The clean NMR spectrum, the presence of all characteristic IR bands, and the single major peak in the mass spectrum all indicate a high degree of purity.

  • Supplier B: The ¹H NMR spectrum of the material from Supplier B shows a small, unidentified singlet. This, combined with the minor peak in the mass spectrum at m/z 100.12 (which could correspond to protonated piperidine), suggests the presence of a minor impurity, likely a starting material. While the overall purity is good, this impurity may need to be considered for sensitive applications.

  • Supplier C: The data from Supplier C's sample raises several red flags. The broadened NMR signals can indicate the presence of paramagnetic impurities or a mixture of compounds. The additional multiplet in the ¹H NMR and the significant peak at m/z 129.14 in the mass spectrum suggest a substantial impurity, potentially an alcohol-containing species. The broad IR absorption around 3400 cm⁻¹ further supports the presence of an O-H group. This material would likely be unsuitable for most research and development purposes without further purification.

Chemical Structure and Potential Impurities

Caption: The chemical structure of this compound and common potential impurities.

Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of this compound from different suppliers. By employing a multi-technique approach and understanding the principles behind data interpretation, researchers can confidently assess the quality of their chemical reagents. Remember, the investment in thorough analytical characterization is a critical step in ensuring the reliability and reproducibility of your scientific endeavors. Always demand and critically evaluate the certificate of analysis from your supplier, and when in doubt, perform your own spectroscopic verification.

References

  • PubChem. "1-(2-(Methylamino)ethyl)piperidine". National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Methyl Shift: A Comparative Analysis of N-methyl-2-piperidin-1-ylethanamine and its Demethylated Precursor

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Subtle Art of a Methyl Group

In the landscape of medicinal chemistry, the addition or removal of a single methyl group can dramatically alter the biological activity of a molecule. This guide provides an in-depth comparison of N-methyl-2-piperidin-1-ylethanamine and its immediate precursor, 2-piperidin-1-ylethanamine . While direct comparative studies on these specific simple molecules are not extensively documented in publicly available literature, this guide will synthesize established principles of medicinal chemistry and data from structurally related compounds to provide a robust predictive comparison. We will explore the structural nuances, delve into the anticipated pharmacological consequences of N-methylation, and provide detailed experimental protocols for researchers to conduct their own comparative analyses.

The piperidine moiety is a cornerstone in the design of a vast array of pharmaceuticals and bioactive compounds, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with biological targets.[1][2] Understanding the impact of a seemingly minor modification like N-methylation on the ethylamine side chain is crucial for optimizing lead compounds and elucidating structure-activity relationships (SAR).

Chemical Structures and Rationale for Comparison

The two molecules at the heart of this guide are structurally simple, yet their pharmacological profiles are likely to be distinct.

  • 2-piperidin-1-ylethanamine (the precursor) is a primary amine, possessing two hydrogen atoms on the terminal nitrogen.

  • This compound is a secondary amine, with one of the hydrogen atoms replaced by a methyl group.

This seemingly subtle difference has profound implications for the molecule's physicochemical properties and its interactions with biological systems. The N-methyl group can influence:

  • Basicity (pKa): The addition of a methyl group, an electron-donating group, is expected to slightly increase the basicity of the terminal nitrogen. This can affect the ionization state of the molecule at physiological pH, influencing its absorption, distribution, and receptor interactions.

  • Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[3]

  • Steric Hindrance: The presence of the methyl group introduces steric bulk around the nitrogen atom, which can influence how the molecule binds to its biological target.

  • Metabolic Stability: N-methylation can protect the amine from certain metabolic pathways, potentially increasing the molecule's half-life in the body.[4]

Anticipated Biological Activity: A Predictive Comparison

While direct experimental data comparing these two specific compounds is lacking, we can extrapolate from studies on related piperidine derivatives and the general principles of N-methylation in medicinal chemistry. Piperidine-containing molecules are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

A notable example of the impact of N-alkylation on piperidine derivatives comes from studies on sigma (σ) receptor ligands. Research has shown that a small N-substituent, such as a methyl group, on the piperidine ring can be crucial for high affinity at the σ1 receptor.[5][6] In one study, 1-methylpiperidine derivatives demonstrated high σ1 receptor affinity and selectivity over the σ2 subtype, while the corresponding unsubstituted (N-H) piperidines had considerably lower affinity.[5] This suggests that This compound may exhibit enhanced affinity for certain receptors where a degree of lipophilicity and specific steric interactions in the binding pocket are favorable.

Conversely, in other contexts, N-demethylation can be advantageous. For instance, in a series of piperidine-based cocaine analogs, N-demethylation led to improved activity at the serotonin transporter (SERT) and norepinephrine transporter (NET). This highlights that the "ideal" substitution is highly target-dependent.

Based on these principles, we can construct a hypothesized comparative profile:

Property2-piperidin-1-ylethanamine (Precursor)This compoundRationale
Receptor Affinity May exhibit higher affinity for targets that favor a primary amine for hydrogen bonding.May exhibit higher affinity for targets with hydrophobic pockets near the amine binding site and where steric bulk is tolerated or favorable.[5][6]The methyl group alters steric and electronic properties, influencing binding interactions.
Receptor Selectivity May exhibit a different selectivity profile compared to its methylated counterpart.N-methylation can introduce new interactions or prevent others, thus altering the selectivity for different receptor subtypes.[4]Subtle changes in molecular shape and lipophilicity can lead to preferential binding to one receptor over another.
Potency Potency will be target-dependent.Potency will be target-dependent and could be higher or lower than the precursor.The overall effect on potency is a complex interplay of binding affinity and efficacy.
Pharmacokinetics Likely to be more polar and may have a shorter half-life due to metabolism at the primary amine.Expected to be more lipophilic, potentially leading to better membrane permeability and increased metabolic stability.[3][4]The methyl group can shield the amine from metabolic enzymes and increase lipophilicity.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences, a series of in vitro and in vivo experiments should be conducted. The following protocols provide a framework for such a comparative study.

Synthesis of this compound

The synthesis of this compound from its precursor can be achieved through reductive amination.

Experimental Workflow: Synthesis

Precursor 2-piperidin-1-ylethanamine Reaction Reaction Mixture Precursor->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction ReducingAgent Sodium triacetoxyborohydride Workup Aqueous Workup ReducingAgent->Workup Solvent Dichloromethane Solvent->Reaction Product This compound Purification Column Chromatography Purification->Product Reaction->ReducingAgent Addition Workup->Purification

Caption: Reductive amination workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Dissolve 2-piperidin-1-ylethanamine (1.0 eq) in dichloromethane (DCM).

  • Add aqueous formaldehyde (1.1 eq) to the solution and stir for 1 hour at room temperature.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

In Vitro Biological Evaluation

Receptor Binding Assays:

To determine the affinity of each compound for a panel of relevant receptors (e.g., dopaminergic, serotonergic, adrenergic, histaminergic, and sigma receptors), competitive radioligand binding assays are essential.

Experimental Workflow: Receptor Binding Assay

cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Receptor Membranes Incubate Incubate at specified temperature and time Membrane->Incubate Radioligand Radioligand Radioligand->Incubate Compound Test Compound (Precursor or Methylated) Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analysis Calculate Ki values Count->Analysis

Sources

A Head-to-Head Comparison of Analytical Techniques for the Quantification of N-methyl-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-2-piperidin-1-ylethanamine is a small molecule featuring a piperidine ring and a secondary amine, making it a compound of interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this analyte is critical for pharmacokinetic studies, impurity profiling, and quality control. This guide provides a comprehensive, head-to-head comparison of the primary analytical techniques for the quantification of this compound, offering insights into methodology selection based on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Due to the limited availability of specific validated methods for this compound in the public domain, this guide synthesizes methodologies from structurally similar piperidine derivatives and small aliphatic amines. This approach provides a robust framework for researchers, scientists, and drug development professionals to establish and validate their own analytical methods.[1] The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, High-Performance Liquid Chromatography with UV detection (HPLC-UV) post-derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

  • Molecular Formula: C₈H₁₈N₂

  • Molecular Weight: 142.24 g/mol

  • Structure: Contains a tertiary amine within the piperidine ring and a secondary amine in the ethylamine chain. This makes the molecule basic.

  • Volatility: Expected to be moderately volatile.

  • Chromophoric Activity: Lacks a significant chromophore, making direct UV detection challenging at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer, which provides high selectivity and structural information. For polar, amine-containing compounds like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.[1]

Expertise & Experience in Method Development: The primary challenge with GC analysis of small amines is their tendency to exhibit poor peak shape and tailing on common GC columns due to interactions with active sites. Derivatization with silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), effectively masks the polar N-H group, increasing volatility and improving chromatographic performance.[2]

Experimental Protocol: GC-MS with Silylation

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):

  • To 1 mL of the sample matrix (e.g., plasma, reaction mixture), add a suitable internal standard.
  • Alkalinize the sample with 1M sodium hydroxide to ensure the analyte is in its free base form.
  • Extract the analyte using an organic solvent like ethyl acetate.
  • Centrifuge to achieve phase separation.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • To the dried residue, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile).
  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[2]
  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • MS System: Agilent 5977B MS or equivalent.
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Injector Temperature: 250°C.
  • Transfer Line Temperature: 280°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Workflow Diagram: GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Matrix Alkalinize Alkalinize (NaOH) Sample->Alkalinize Extract Liquid-Liquid Extraction Alkalinize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Derivatize (BSTFA) Evaporate->Derivatize Inject GC Injection Derivatize->Inject Inject Derivatized Sample Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Data Data Analysis Detect->Data Data Acquisition

Caption: Workflow for GC-MS quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. As this compound lacks a native chromophore for sensitive UV detection, pre-column derivatization with a UV-active agent is required.[1]

Expertise & Experience in Method Development: The choice of derivatizing agent is critical. Reagents like 2,4-dinitrofluorobenzene (DNFB) or dansyl chloride react with primary and secondary amines to form highly UV-absorbent derivatives.[3] The reaction conditions, including pH, temperature, and time, must be optimized to ensure complete and reproducible derivatization. A reversed-phase C18 column is typically suitable for separating the resulting non-polar derivative.

Experimental Protocol: HPLC-UV with DNFB Derivatization

1. Sample Preparation (Derivatization):

  • To 100 µL of the sample, add 100 µL of a borate buffer solution (pH 9.0).
  • Add 200 µL of a 1% DNFB solution in acetonitrile.
  • Vortex and incubate the mixture in a water bath at 60°C for 30 minutes.
  • Cool the reaction mixture to room temperature.
  • Add 100 µL of 1M HCl to quench the reaction.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase:
  • A: 0.1% Formic acid in Water.
  • B: Acetonitrile.
  • Gradient: 60% B to 90% B over 10 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 360 nm.
  • Injection Volume: 20 µL.
Workflow Diagram: HPLC-UV Analysis

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Solution Buffer Add Borate Buffer Sample->Buffer Derivatize Derivatize (DNFB) Buffer->Derivatize Quench Quench Reaction Derivatize->Quench Filter Filter Quench->Filter Inject HPLC Injection Filter->Inject Inject Derivatized Sample Separate RP-HPLC Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Analysis Detect->Data Data Acquisition

Caption: Workflow for HPLC-UV quantification following pre-column derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the gold standard for quantifying small molecules in complex matrices, such as biological fluids. It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique can often quantify the analyte directly without derivatization.

Expertise & Experience in Method Development: For a basic compound like this compound, positive electrospray ionization (ESI+) is highly effective. The method development focuses on optimizing the chromatographic separation to avoid matrix effects and selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for unequivocal identification and quantification. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in sample processing.[4]

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation for Biological Matrices):

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing a suitable SIL-IS.
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube or 96-well plate.
  • Evaporate the supernatant to dryness under nitrogen if concentration is needed, or inject directly after dilution with the mobile phase.
  • Reconstitute in 100 µL of the mobile phase if evaporated.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • MS System: Waters Xevo TQ-S micro or equivalent.
  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
  • Mobile Phase:
  • A: 0.1% Formic acid in Water.
  • B: 0.1% Formic acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Ionization Mode: ESI Positive.
  • MRM Transitions: To be determined by direct infusion of a standard solution. For C₈H₁₈N₂, the precursor ion [M+H]⁺ would be m/z 143.2. Product ions would be identified by fragmentation (e.g., loss of the piperidine ring).
Workflow Diagram: LC-MS/MS Analysis

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject UPLC Injection Supernatant->Inject Inject Supernatant Separate RP-UPLC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Data Data Analysis Detect->Data Data Acquisition

Caption: Workflow for LC-MS/MS quantification in biological matrices.

Head-to-Head Performance Comparison

The following table summarizes the expected performance characteristics of each technique for the quantification of this compound. The data is extrapolated from validated methods for structurally similar compounds.[1][2]

ParameterGC-MS (with Derivatization)HPLC-UV (with Derivatization)LC-MS/MS
Principle Separation based on volatility and polarity.Separation of a derivatized analyte by polarity.Separation by polarity, with highly selective mass detection.
Selectivity HighModerate to HighVery High
Sensitivity HighModerateVery High
Typical LOD ~1 ng/mL~10-50 ng/mL< 0.1 ng/mL
Typical LOQ ~5 ng/mL~50-100 ng/mL~0.5 ng/mL
Linearity (r²) > 0.995> 0.998> 0.998
Accuracy (% Recovery) 90-110%92-108%95-105%
Precision (%RSD) < 15%< 15%< 10%
Sample Throughput LowerModerateHigher
Derivatization RequiredRequiredNot typically required
Matrix Effect Potential for interferencePotential for interferenceGenerally lower due to selectivity and SIL-IS use.
Key Advantage High specificity from MS fragmentation.Widely available instrumentation.Unmatched sensitivity and selectivity; ideal for bioanalysis.
Key Limitation Requires derivatization; lower throughput.Lower sensitivity; requires derivatization.Higher instrument cost and complexity.

Conclusion and Recommendations

The choice of analytical technique for the quantification of this compound is contingent upon the specific analytical challenge.

  • LC-MS/MS is unequivocally the superior choice for bioanalytical applications, such as pharmacokinetic studies in plasma or urine. Its exceptional sensitivity and selectivity allow for direct analysis with minimal sample preparation and provide the most reliable data.

  • GC-MS is a robust alternative, particularly for purity analysis in non-biological matrices where high sensitivity is not the primary concern. The requirement for derivatization adds a step to the workflow but results in a highly specific analysis.

  • HPLC-UV with pre-column derivatization is a viable, cost-effective option when LC-MS/MS is not available. While it is the least sensitive of the three methods, it can be validated to provide accurate and precise results for applications where analyte concentrations are expected to be higher.

For any chosen method, a thorough validation according to ICH guidelines is imperative to ensure the reliability and reproducibility of the results.[5] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

References

  • A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives. Benchchem.
  • Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomics. ScienceOpen.
  • Application Notes & Protocols for Bioanalytical Method Development Using 4-Methyl-2-(1-piperidinyl)-quinoline-d10 as. Benchchem.
  • Cross-Validation of Analytical Methods for 1-(3-Chlorophenyl)-2-methylpropan-2-amine: A Comparative Guide. Benchchem.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. EMA.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-methyl-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first protocol for the proper disposal of N-methyl-2-piperidin-1-ylethanamine. As a substituted diamine, this compound requires careful handling due to its presumed corrosive, toxic, and potentially flammable nature, based on data from structurally similar chemicals. This document is intended for researchers, scientists, and drug development professionals who handle this or similar reagents. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Core Principle: Hazard Identification and Risk Mitigation

Table 1: Inferred Hazard Profile for this compound

Hazard Category Description Rationale & Causality
Corrosivity Causes severe skin burns and eye damage.[1][2] The presence of amine functional groups makes the compound alkaline. Like other amines, it can cause chemical burns upon contact with skin, eyes, and mucous membranes.
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][3] Amines can be toxic and may cause damage to the liver, kidneys, and central nervous system upon exposure.[1] Inhalation of vapors can lead to corrosive damage to the respiratory tract.[2]
Flammability Flammable liquid and vapor.[4][5] Similar short-chain amines are flammable. Vapors can form explosive mixtures with air and may travel to an ignition source.[3][5]

| Environmental | Harmful to aquatic life with long-lasting effects.[1] | Spills and improper disposal can alter the pH of waterways and introduce a toxic substance into the ecosystem. Avoid release to the environment.[3][6] |

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound, including waste collection, must be conducted with appropriate safety measures to prevent exposure.

Engineering Controls:

  • Chemical Fume Hood: Always handle the compound and its waste inside a certified chemical fume hood to control vapor inhalation.[7]

  • Eyewash Station & Safety Shower: Ensure immediate access to a functional eyewash station and safety shower.[7]

Personal Protective Equipment (PPE): The selection of PPE is your primary defense against direct exposure. The following table outlines the minimum required PPE.

Table 2: Required PPE for Handling this compound Waste

Body Part Required Equipment Specification & Rationale
Eyes/Face Chemical Splash Goggles & Face Shield Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection.[8]
Hands Chemical-Resistant Gloves Wear suitable gloves tested according to standards like EN 374.[8] Nitrile may be suitable for incidental contact, but butyl rubber or other resistant materials should be considered for prolonged handling. Always check the manufacturer's glove compatibility data.
Body Flame-Resistant Laboratory Coat A lab coat made of flame-resistant material protects against splashes and in the event of a fire. Ensure it is fully buttoned.

| Respiratory | Respirator (if needed) | If working outside a fume hood or if vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7] |

The Disposal Workflow: A Step-by-Step Protocol

Disposal of this compound is governed by hazardous waste regulations from bodies such as the U.S. Environmental Protection Agency (EPA).[9] It must never be disposed of down the drain or in regular trash.[10][11][12] The only acceptable method is through your institution's licensed hazardous waste management program.

Diagram 1: Disposal Workflow for this compound

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition start Waste Generation (Pure Reagent or Contaminated Materials) ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container 2. Select a Compatible Waste Container (e.g., HDPE, Glass) ppe->container labeling 3. Affix Hazardous Waste Label container->labeling collection 4. Transfer Waste into Container (Inside a Fume Hood) labeling->collection closure 5. Securely Close Container collection->closure segregation 6. Segregate from Incompatibles (Acids, Oxidizers) closure->segregation storage 7. Store in Designated Satellite Accumulation Area (Secondary Containment Required) segregation->storage pickup 8. Arrange for Waste Pickup (Contact EHS/Waste Management) storage->pickup end Disposal by Licensed Hazardous Waste Contractor pickup->end

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocol: Waste Collection and Disposal

  • Don Personal Protective Equipment (PPE): Before handling any waste, put on all required PPE as detailed in Table 2.

  • Select a Compatible Waste Container:

    • Use a container designated for hazardous waste that is chemically compatible with amines. High-density polyethylene (HDPE) or glass containers are typically appropriate.[13] Avoid metal containers, as corrosive amines can react with them.[13]

    • Ensure the container is clean, in good condition, and has a secure, leak-proof cap.[12]

  • Label the Container:

    • Attach a hazardous waste label to the container before adding any waste.

    • Fill out the label completely, including the full chemical name: "Waste this compound." List all components and their approximate percentages if it is a mixture.

  • Transfer Waste:

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully pour the waste into the labeled container using a funnel to prevent spills.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.

  • Secure and Store the Container:

    • Tightly cap the waste container immediately after adding waste. Hazardous waste containers must remain closed at all times except when adding or removing contents.[11][14]

    • Wipe the exterior of the container clean of any residual chemical.

    • Place the container in a designated satellite accumulation area. This area must be under the direct control of laboratory personnel.[13]

    • Crucially, store the container in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[11][14]

  • Segregate from Incompatibles:

    • Store the amine waste away from incompatible materials, especially acids and strong oxidizing agents. Mixing amines with acids can cause a violent exothermic (heat-generating) reaction.

  • Schedule Waste Pickup:

    • Once the container is full or when the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a hazardous waste pickup.[11]

    • Do not allow hazardous waste to accumulate in the lab for extended periods. Regulations often limit storage time.[13][15]

Emergency Procedures: Spills and Exposures

Accidents can happen. A swift and correct response is vital to mitigating harm.

Small Spill (Manageable by Lab Personnel): A minor spill is one that is small in volume (<500 mL), does not pose an immediate fire or inhalation hazard, and can be safely cleaned up by trained lab personnel.[16][17]

  • Alert & Isolate: Alert personnel in the immediate area. Secure the location to prevent others from entering.[18]

  • Ensure Ventilation: Ensure the fume hood is operating correctly.

  • PPE: Wear the appropriate PPE, including a respirator if necessary.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent.[6][7] Start from the outside of the spill and work inward to prevent spreading.[16]

  • Collect: Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoop) to collect the material.[7] Place it into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent and water.[19]

  • Dispose: Label the container as "Spill Debris with this compound" and dispose of it, along with the contaminated cleaning materials, as hazardous waste.[19]

Large Spill (Evacuate and Call for Help): If the spill is large, involves a fire, or if you feel overwhelmed, evacuate immediately.

  • Evacuate: Leave the area immediately, closing doors behind you to contain vapors.

  • Alert: Activate the nearest fire alarm and alert others to evacuate.

  • Call for Emergency Response: From a safe location, call your institution's emergency number or 911. Provide the chemical name, location, and approximate quantity of the spill.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Material Safety Data Sheet - n-Methylpiperidine, 99%. Cole-Parmer. [Link]

  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Safety Data Sheet: N,N-diethylethanamine. Carl ROTH. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate. PubChem - NIH. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet: N-Methyl-2-pyrrolidone. Carl ROTH. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville. [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Spill Response Procedure. University of Manitoba. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • EPA Hazardous Waste Codes. University of Maryland. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemical Spill Procedures. Princeton University EHS. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Spill Reporting and Response Procedures. Austin Community College District. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • N-Methylethylenediamine. PubChem - NIH. [Link]

  • Handling of Amine-based Wastewater Produced During Carbon Capture. ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.